trans-4-Methylcyclohexanamine hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
4-methylcyclohexan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N.ClH/c1-6-2-4-7(8)5-3-6;/h6-7H,2-5,8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIRKJSRZELQHDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60955108 | |
| Record name | 4-Methylcyclohexan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60955108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33483-66-8, 33483-65-7, 100959-19-1 | |
| Record name | 4-Methylcyclohexan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60955108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclohexanamine, 4-methyl-, hydrochloride (1:1), trans | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.124.397 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Methylcyclohexylamine Hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Methylcyclohexylamine hydrochloride, trans- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HP5VM29VB9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 4-Methylcyclohexylamine hydrochloride, cis- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39KR6PT2LY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to trans-4-Methylcyclohexanamine Hydrochloride (CAS 33483-65-7)
A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals
Introduction
1.1. Overview of trans-4-Methylcyclohexanamine Hydrochloride
This compound, with the CAS registry number 33483-65-7, is a substituted cycloaliphatic amine salt. It typically presents as a white to off-white crystalline solid, a form that enhances its stability and simplifies handling in laboratory and industrial settings.[1] The molecule's structure, featuring a methyl group and an amine group in a trans configuration on a cyclohexane ring, is fundamental to its chemical reactivity and utility. This specific stereochemistry is a critical attribute, particularly in its primary application as a pharmaceutical intermediate.[2]
1.2. Significance in Pharmaceutical Synthesis
The principal application of this compound lies in its role as a key starting material in the synthesis of active pharmaceutical ingredients (APIs).[1] Most notably, it is an indispensable building block for the production of Glimepiride, a widely prescribed second-generation sulfonylurea antidiabetic drug used in the management of type 2 diabetes.[2][3] The trans-stereoisomer is crucial for the pharmacological activity of the final Glimepiride molecule, making the isomeric purity of this intermediate a critical quality attribute.[2]
1.3. Scope of the Guide
This technical guide provides a comprehensive overview of this compound for professionals in research and drug development. It covers the compound's physicochemical properties, detailed synthesis and purification protocols, analytical methods for quality control, its specific application in the synthesis of Glimepiride, and essential safety and handling information. The aim is to furnish a practical and authoritative resource, explaining not just the procedures but also the scientific rationale behind them.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for the development of analytical methods.
2.1. Chemical Structure and Stereochemistry
The defining feature of this molecule is the trans-orientation of the methyl and amino groups at the 1 and 4 positions of the cyclohexane ring. This arrangement minimizes steric hindrance, resulting in a more stable chair conformation compared to its cis-isomer.
Chemical Identifiers of the Compound
2.2. Physical and Chemical Properties
The properties of this compound are summarized in the table below. Its high melting point is indicative of its salt form and crystalline nature.
| Property | Value | Source(s) |
| Appearance | White to off-white solid | [1] |
| Melting Point | ~260 °C | [3] |
| pKa (Predicted) | 10.58 ± 0.70 | [4] |
| logP (Predicted) | 2.224 | [4] |
| Storage Temperature | Room Temperature, sealed in dry conditions | [1] |
2.3. Solubility
As a hydrochloride salt, the compound exhibits good solubility in polar solvents.
| Solvent | Solubility | Source(s) |
| Water | Soluble | [1] |
| Alcohols (e.g., Methanol) | Soluble | [1] |
Synthesis and Manufacturing
The synthesis of this compound with high isomeric purity is a key challenge. The most common routes involve the reduction of a precursor followed by separation of the cis/trans isomers and salt formation.
3.1. Overview of a Common Synthetic Route
A widely employed method starts with the hydrogenation of 4-methyl cyclohexyloxime. This reduction typically yields a mixture of cis- and trans-4-methylcyclohexanamine. The critical step is the subsequent separation of these isomers, which is often achieved by fractional crystallization of a salt, such as the hydrochloride.[3]
General Synthetic Workflow
3.2. Detailed Laboratory Synthesis and Purification Protocol
The following protocol is adapted from patent literature and outlines the hydrogenation of 4-methyl cyclohexyloxime and the subsequent purification of the trans-isomer.[3]
Step 1: Hydrogenation of 4-Methyl Cyclohexyloxime
-
In a suitable pressure vessel, dissolve 1.5 kg of 4-methyl cyclohexyloxime in 8.33 L of methanol.
-
Add 0.15 kg of Raney Nickel catalyst to the solution.
-
Pressurize the vessel with hydrogen gas to 4-5 kg/cm ² and heat to 50-55 °C.
-
Maintain the reaction under these conditions until hydrogen uptake ceases, indicating the completion of the reduction.
-
Cool the reaction mixture to room temperature and filter to remove the catalyst.
-
Distill the filtrate under reduced pressure to completely remove the methanol, yielding a crude oil containing a mixture of cis- and trans-4-methylcyclohexanamine.
Step 2: Formation of Hydrochloride Salt
-
Cool the crude amine oil to 15-20 °C.
-
Slowly add methanolic hydrochloric acid (12-13%) to the cooled oil. This will cause the hydrochloride salt of 4-methylcyclohexanamine to precipitate.
-
Filter the precipitate to collect the crude hydrochloride salt mixture. The initial yield is approximately 85%, with a trans-isomer content of around 50%.[3]
Step 3: Isomer Separation by Fractional Crystallization (Self-Validating System) Causality: This purification relies on the differential solubility of the cis and trans hydrochloride salts in a specific solvent system. The trans-isomer is typically less soluble and will preferentially crystallize, allowing for its separation.
-
Dissolve the crude hydrochloride salt mixture (e.g., 1.5 kg) in methanol (2.25 L) at 25-30 °C.
-
Slowly add acetone (13.5 L) over a period of 3 hours. The addition of the anti-solvent (acetone) reduces the solubility of the salts, causing the less soluble trans-isomer to precipitate.
-
Filter the resulting solid to obtain this compound with a purity of >95%.
-
For higher purity, a second recrystallization is performed. Dissolve the enriched trans-isomer (0.6 kg) in methanol (0.9 L) at 25-30 °C.
-
Slowly add acetone (8.1 L) over 3 hours to induce precipitation.
-
Filter the solid, wash, and dry to obtain the final product. This second purification step can increase the trans-isomer purity to >99.8%, with the cis-isomer content below 0.15%.[3]
Analytical and Quality Control
Rigorous analytical testing is essential to confirm the identity, purity, and isomeric ratio of this compound.
4.1. Spectroscopic Analysis
-
¹³C NMR Spectroscopy : The ¹³C NMR spectrum provides characteristic signals for the carbon atoms in the molecule, allowing for structural confirmation.[5]
-
FT-IR Spectroscopy : Infrared spectroscopy can be used to identify the functional groups present, such as the N-H stretches of the ammonium salt and the C-H stretches of the alkyl groups.
4.2. Chromatographic Methods
Chromatography is the primary method for determining purity and, critically, the ratio of trans to cis isomers.
-
Gas Chromatography (GC) : GC is frequently cited in quality control procedures for this compound.[3] A capillary column, such as one with a chiral stationary phase (e.g., derivatized cyclodextrins), can be effective for separating the cis and trans isomers.[6][7] The method would typically involve dissolving the sample in a suitable solvent and analyzing it using a temperature-programmed run with flame ionization detection (FID) or mass spectrometry (MS).
-
High-Performance Liquid Chromatography (HPLC) : HPLC is also a powerful tool for purity assessment. A reversed-phase method using a C18 column with a mobile phase of acetonitrile and a buffered aqueous solution is a common starting point for the analysis of such amines.[8][9] The separation of cis and trans isomers can be challenging and may require specialized columns or method development.[10]
4.3. Quality Specifications
For pharmaceutical applications, stringent quality specifications are required.
| Parameter | Typical Specification | Analytical Method |
| Assay | ≥ 99.0% | HPLC or GC |
| Appearance | White to off-white crystalline solid | Visual |
| Trans Isomer Content | ≥ 99.8% | GC |
| Cis Isomer Content | ≤ 0.15% | GC |
Application in Drug Development: The Case of Glimepiride
The primary industrial use of this compound is as a key intermediate in the synthesis of Glimepiride.[2]
5.1. Reaction Pathway to Glimepiride
In the synthesis of Glimepiride, this compound is first converted to its corresponding isocyanate. This is typically achieved by reacting the free amine (obtained by neutralizing the hydrochloride salt) with phosgene or a phosgene equivalent. The highly reactive trans-4-methylcyclohexyl isocyanate is then coupled with a sulfonamide intermediate to form the final Glimepiride molecule.[3][11]
Role in Glimepiride Synthesis
5.2. Importance of Stereochemistry
The trans-configuration of the methylcyclohexyl moiety is essential for the proper binding of Glimepiride to its target receptor on pancreatic β-cells, which ultimately leads to its glucose-lowering effect. The presence of the cis-isomer can result in an impurity with a different pharmacological profile and is therefore strictly controlled in the final drug product.[2]
Safety and Handling
Proper safety precautions are mandatory when handling this compound.
6.1. GHS Hazard Identification
| Pictogram | Signal Word | Hazard Statements |
| Warning | H315: Causes skin irritation.[12] H319: Causes serious eye irritation.[12] H335: May cause respiratory irritation.[12] |
6.2. Toxicological Profile Summary
-
Acute Effects : The compound is irritating to the skin, eyes, and respiratory system.[1] Direct contact can cause redness, itching, and pain.[13] Inhalation may lead to irritation of the lungs.[13]
-
Chronic Effects : No components of this product at levels greater than or equal to 0.1% are identified as probable, possible, or confirmed human carcinogens by IARC or ACGIH.[14]
6.3. Personal Protective Equipment (PPE) and Handling Precautions
-
Engineering Controls : Handle in a well-ventilated area, preferably in a fume hood, to keep airborne concentrations low.[13]
-
Eye/Face Protection : Wear chemical safety goggles or a face shield.[13]
-
Skin Protection : Wear suitable protective gloves (e.g., nitrile rubber) and a lab coat.[13]
-
Respiratory Protection : If dust is generated, use a NIOSH-approved particulate respirator.
-
Handling : Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Avoid generating dust.[13]
6.4. Storage and Stability
Store in a tightly closed container in a cool, dry, and well-ventilated area.[13] The compound is stable under recommended storage conditions. Keep away from incompatible substances such as strong oxidizing agents.
6.5. First Aid Measures
-
Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[14]
-
Skin Contact : Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[14]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[14]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek medical attention.[14]
References
- US Patent US20070082943A1, "Process for preparation of substantially pure glimepiride," issued April 12, 2007.
-
New Drug Approvals. (2018, February 5). GLIMEPIRIDE. Available from: [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0031404). Available from: [Link]
- US Patent US7282517B2, "Method of manufacturing glimepiride and the respective intermediate," issued October 16, 2007.
-
NINGBO INNO PHARMCHEM CO.,LTD. Key Glimepiride Intermediate: Understanding Trans-4-Methylcyclohexylamine HCl. Available from: [Link]
- World Intellectual Property Organization. (2006). A novel process for preparation of substantially pure glimepiride (WO2006103690A1).
-
DC Chemicals. trans-4-Methylcyclohexanamine | 2523-55-9 | MSDS. Available from: [Link]
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PharmaCompass. cis-4-methylcyclohexanamine hydrochloride | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. Available from: [Link]
- Czech Industrial Property Office. (2006). Novel synthesis process of trans-4-methylcyclohexylamine base and derived salts of trans-4-methylcyclohexylamine hydrochloride or pivalate usable as intermediates in the preparation of glimepiride antidiabetic (CZ2005230A3).
- CN Patent CN109678726A, "A kind of method of synthesis of trans -4- methyl cyclohexylamine," issued April 26, 2019.
-
Farkas, E., Poppe, L., Hornyánszky, G. et al. (2024). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. Communications Chemistry, 7, 85. Available from: [Link]
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SIELC Technologies. Separation of (Cyclohexylmethyl)cyclohexylamine on Newcrom R1 HPLC column. Available from: [Link]
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PubChem. 4-Methylcyclohexylamine Hydrochloride | C7H16ClN | CID 12714125. Available from: [Link]
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Focant, J. F., et al. (2015). Determination of (4-methylcyclohexyl)methanol isomers by heated purge-and-trap GC/MS in water samples from the 2014 Elk River, West Virginia, chemical spill. Chemosphere, 124, 63-71. Available from: [Link]
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Focant, J. F., et al. (2015). Determination of (4-methylcyclohexyl)methanol isomers by heated purge-and-trap GC/MS in water samples from the 2014 Elk River, West Virginia, chemical spill. PubMed, 25615525. Available from: [Link]
-
Farkas, E., et al. (2024). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. ResearchGate. Available from: [Link]
- CN Patent CN102001950A, "Preparation method of trans-4-methyl cyclohexylamine," issued April 6, 2011.
-
Restek Corporation. A Guide to the Analysis of Chiral Compounds by GC. Available from: [Link]
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Phenomenex. Chiral HPLC Separations. Available from: [Link]
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Phenomenex. Reversed Phase HPLC Method Development. Available from: [Link] Reversed_Phase_HPLC_Method_Development_Webinar.pdf
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SpectraBase. trans-4-Methylcyclohexanol - Optional[ATR-IR] - Spectrum. Available from: [Link]
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Aini, N. M., Yusoff, M. M., & Azhari, H. A. (2010). Chromatographic methods to analyze geometrical and positional isomers of fatty acids. Available from: [Link]
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The Cornerstone of Glimepiride Synthesis: A Technical Guide to trans-4-Methylcyclohexanamine Hydrochloride
For Immediate Release
A Comprehensive Technical Overview for Researchers, Scientists, and Drug Development Professionals
This in-depth guide serves as a critical resource for professionals in the pharmaceutical and chemical research sectors, providing a detailed exploration of trans-4-Methylcyclohexanamine hydrochloride (CAS No. 33483-65-7). As a key intermediate in the synthesis of the widely prescribed antidiabetic medication Glimepiride, a thorough understanding of its molecular structure, properties, and synthesis is paramount for ensuring the quality, efficacy, and safety of the final active pharmaceutical ingredient (API).[1] This document, compiled from a Senior Application Scientist's perspective, offers not just a recitation of facts, but a causal analysis of experimental choices and self-validating protocols, grounded in authoritative scientific data.
Molecular Structure and Physicochemical Properties: A Foundation of Stability and Reactivity
This compound is an organic amine salt characterized by a cyclohexane ring with a methyl group and an amine group in a trans configuration.[1] The hydrochloride salt form enhances the compound's stability and solubility in polar solvents, a crucial attribute for its application in pharmaceutical synthesis.[2]
The specific stereochemistry of the trans isomer is of paramount importance. In the synthesis of Glimepiride, the spatial arrangement of the trans-4-methylcyclohexyl group is vital for the drug's optimal pharmacological activity.[3] Consequently, a high isomeric purity, with a minimal presence of the cis isomer, is a critical quality attribute for this intermediate.
Below is a summary of the key physicochemical properties of this compound:
| Property | Value | Source(s) |
| CAS Number | 33483-65-7 | [1][3] |
| Molecular Formula | C₇H₁₆ClN | [3][4] |
| Molecular Weight | 149.66 g/mol | [3][4][5] |
| Appearance | White to off-white solid/flakes | [1][2] |
| Melting Point | Approximately 260 °C | [1][6] |
| Solubility | Soluble in water | [2] |
| Storage | Sealed in a dry environment at room temperature | [3] |
A diagram illustrating the molecular structure is provided below:
Caption: Molecular structure of this compound.
Synthesis and Manufacturing Insights
The synthesis of this compound is a critical process that dictates the purity and yield of the final product. Several synthetic routes have been developed, with a common industrial method involving the hydrogenation of a suitable precursor followed by salt formation with hydrochloric acid.[1]
One patented method describes a process starting from a Schiff's base, which undergoes isomerization using a strong base. The resulting isomeric compound is then subjected to acid hydrolysis with a mineral acid to yield the corresponding salt of trans-4-methylcyclohexylamine.[3][7] This method allows for a high content of the desired trans-isomer.[7]
Another patented approach involves the use of a supported ruthenium catalyst with an alkali metal promoter for the hydrogenation of a starting material to obtain a mixture of cis and trans isomers.[8] The mixture is then subjected to acidification and crystallization to isolate the trans-4-methylcyclohexylamine hydrochloride.[8]
Representative Synthesis Workflow
The following diagram illustrates a generalized workflow for the synthesis of this compound:
Caption: Generalized synthesis workflow for this compound.
Detailed Experimental Protocol (Illustrative Example from Patent Literature)
The following protocol is an illustrative example based on patent literature and should be adapted and optimized for specific laboratory or industrial conditions.
Objective: To synthesize trans-4-Methylcyclohexylamine hydrochloride.
Materials:
-
4-methylcyclohexylamine (mixture of isomers)
-
31% Technical grade hydrochloric acid
-
Methanol
-
Acetone
Procedure:
-
In a suitable reaction vessel, place 80g of 4-methylcyclohexylamine (mixture of isomers).
-
Slowly add 83.5g of 31% technical hydrochloric acid dropwise while stirring. Monitor the pH and continue addition until the pH reaches 1-2.[8]
-
Concentrate the reaction mixture to dryness under reduced pressure.
-
To the solid residue, add 30g of methanol to dissolve the crude product.
-
Add 160g of acetone to induce crystallization.
-
Cool the mixture to 15°C to facilitate further crystallization.
-
Collect the crystals by filtration.
-
To improve the purity of the trans isomer, a second crystallization can be performed using the same methanol/acetone solvent system.
-
Dry the final product under vacuum.
Expected Outcome: This process is reported to yield approximately 40g of trans-4-methylcyclohexylamine hydrochloride with a high trans/cis ratio (e.g., 99.2/0.3%).[8]
Spectroscopic and Analytical Characterization
A comprehensive analytical characterization is essential to confirm the identity, purity, and stereochemistry of this compound. Standard spectroscopic techniques are routinely employed for this purpose.
While specific spectral data can vary slightly based on the instrument and conditions, the following provides an overview of the expected spectroscopic features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons on the cyclohexane ring and the methyl group. The chemical shifts and coupling constants of the protons attached to C1 and C4 are particularly important for confirming the trans stereochemistry.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the seven carbon atoms in the molecule. The chemical shifts of the carbon atoms in the cyclohexane ring will be indicative of the trans configuration.[9]
Infrared (IR) Spectroscopy
The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule. Key expected peaks include:
-
N-H stretching: Strong, broad bands in the region of 3000-2800 cm⁻¹, characteristic of an ammonium salt.
-
C-H stretching: Bands in the 2950-2850 cm⁻¹ region corresponding to the aliphatic C-H bonds of the cyclohexane ring and methyl group.
-
N-H bending: A band around 1600-1500 cm⁻¹.
-
C-N stretching: A band in the fingerprint region.
Mass Spectrometry (MS)
Mass spectrometry is a valuable tool for determining the molecular weight and fragmentation pattern of the compound. For the free base, trans-4-Methylcyclohexylamine, the molecular ion peak would be observed at m/z 113.2.
Applications in Drug Development
The primary and most significant application of this compound is as a crucial building block in the synthesis of Glimepiride.[1] Glimepiride is a second-generation sulfonylurea oral hypoglycemic agent used for the management of type 2 diabetes mellitus.
The trans-4-methylcyclohexylamino moiety of the molecule plays a critical role in the binding of Glimepiride to the sulfonylurea receptor (SUR) on pancreatic β-cells, which ultimately leads to increased insulin secretion. The specific stereochemistry of this group is essential for the high potency and efficacy of the drug.
The logical flow of its application in drug development is as follows:
Caption: Role of this compound in Drug Development.
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
Hazard Identification:
-
May cause skin, eye, and respiratory irritation.[2]
-
Harmful if swallowed.
Recommended Handling Procedures:
-
Handle in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid breathing dust.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly sealed container.[3]
-
Keep in a cool, dry place away from incompatible materials.
Conclusion
This compound is a cornerstone intermediate in the pharmaceutical industry, particularly for the synthesis of the antidiabetic drug Glimepiride. Its specific trans stereochemistry is a critical determinant of the final drug's efficacy. A thorough understanding of its synthesis, purification, and analytical characterization is therefore essential for ensuring the quality and safety of this life-saving medication. This guide provides a comprehensive technical overview to aid researchers and drug development professionals in their work with this vital compound.
References
- The Crucial Role of trans-4-Methylcyclohexylamine Hydrochloride in Pharmaceutical Synthesis - NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
-
4-Methylcyclohexylamine Hydrochloride | C7H16ClN | CID 12714125 - PubChem. (n.d.). Retrieved from [Link]
- CN109678726A - A kind of method of synthesis of trans -4- methyl cyclohexylamine - Google Patents. (n.d.).
- CZ2005230A3 - Novel synthesis process of trans-4-methylcyclohexylamine base and derived salts of trans-4-methylcyclohexylamine hydrochloride or pivalate usable as intermediates in the preparation of glimepiride antidiabetic - Google Patents. (n.d.).
-
4-Methylcyclohexylamine | C7H15N | CID 80604 - PubChem. (n.d.). Retrieved from [Link]
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CAS No : 33483-66-8 | Product Name : cis-4-Methylcyclohexylamine Hydrochloride. (n.d.). Retrieved from [Link]
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trans-4-Methylcyclohexanamine hydrochloride synthesis mechanism
An In-depth Technical Guide to the Synthesis of trans-4-Methylcyclohexanamine Hydrochloride
Abstract
This compound (CAS: 33483-65-7) is a critical chemical intermediate, most notably serving as an indispensable building block in the synthesis of the antidiabetic drug Glimepiride.[1] Its efficacy in this role is contingent upon the specific trans stereochemistry of the molecule. This guide provides a comprehensive examination of the predominant synthesis mechanism—reductive amination of 4-methylcyclohexanone—elucidating the causal factors behind experimental choices that ensure high diastereoselectivity. We will explore the core reaction mechanism, present a field-proven experimental protocol, and discuss the analytical techniques required to validate the stereochemical integrity of the final product. This document is intended for researchers, chemists, and drug development professionals seeking a deep, practical understanding of this synthesis.
Introduction: The Strategic Importance of a Stereoisomer
This compound is a substituted cycloaliphatic amine that typically presents as a white to off-white crystalline solid.[1][2] The hydrochloride salt form is preferred in industrial applications as it significantly enhances the compound's stability and its solubility in polar solvents.[2] The therapeutic activity of many pharmaceuticals is intrinsically linked to their three-dimensional structure. In the case of Glimepiride, the precise spatial arrangement of the amine and methyl groups on the cyclohexane ring, dictated by the trans configuration, is fundamental to its biological function. Therefore, the reliable and stereoselective synthesis of this intermediate is of paramount importance in pharmaceutical manufacturing.
The Core Mechanism: Stereoselective Reductive Amination
The most efficient and widely adopted method for synthesizing 4-methylcyclohexanamine is the reductive amination of 4-methylcyclohexanone. This one-pot reaction elegantly transforms a carbonyl group into an amine via an imine intermediate, which is reduced in situ.[3] The process can be dissected into two fundamental stages: iminium ion formation and its subsequent stereoselective reduction.
Stage 1: Formation of the Iminium Ion
The reaction is initiated by the nucleophilic attack of an amine source, typically ammonia (often from an ammonium salt like ammonium acetate), on the electrophilic carbonyl carbon of 4-methylcyclohexanone. This occurs under weakly acidic conditions, which serve to activate the carbonyl group without fully protonating the amine nucleophile.[3] This initial attack forms a transient hemiaminal intermediate. The subsequent acid-catalyzed dehydration of this hemiaminal is the rate-determining step, yielding an imine. In the acidic medium, the imine is readily protonated to form a more electrophilic iminium ion, the key substrate for the reduction step.[4]
Caption: Formation of the Iminium Ion from 4-Methylcyclohexanone.
Stage 2: The Stereodetermining Reduction Step
The crux of achieving the desired trans stereochemistry lies in the reduction of the iminium ion. The cyclohexane ring exists predominantly in a chair conformation, with the bulky methyl group occupying the sterically favorable equatorial position. The hydride from the reducing agent can approach the planar iminium C=N bond from two faces: the axial face or the equatorial face.
-
Axial Attack: Hydride attacks from the top face, leading to an equatorial amino group.
-
Equatorial Attack: Hydride attacks from the bottom (less hindered) face, leading to an axial amino group.
The formation of the thermodynamically more stable trans product, where both the methyl and amino groups are in equatorial positions, is the desired outcome. This is achieved by selecting a reducing agent that favors attack from the less sterically hindered equatorial face. Bulky reducing agents, such as sodium triacetoxyborohydride (NaBH(OAc)₃) , are particularly effective.[5][6] Their steric bulk makes an axial approach difficult, thus favoring equatorial attack to produce the axial amine. This axial amine intermediate can then undergo ring flipping or equilibration to the more stable diequatorial trans configuration. In contrast, smaller hydrides like NaBH₄ may show lower selectivity.[7]
Caption: Stereochemical pathways in the reduction of the iminium ion.
Field-Proven Experimental Protocol
This protocol outlines a self-validating system for the synthesis, purification, and isolation of this compound.
Materials and Reagents
| Reagent | CAS No. | Molecular Weight | Quantity (Example Scale) | Moles |
| 4-Methylcyclohexanone | 589-92-4 | 112.17 g/mol | 11.22 g | 0.10 |
| Ammonium Acetate | 631-61-8 | 77.08 g/mol | 15.42 g | 0.20 |
| Sodium Triacetoxyborohydride | 56553-60-7 | 211.94 g/mol | 25.43 g | 0.12 |
| 1,2-Dichloroethane (DCE) | 107-06-2 | 98.96 g/mol | 200 mL | - |
| Saturated Sodium Bicarbonate (aq) | - | - | 100 mL | - |
| Diethyl Ether | 60-29-7 | 74.12 g/mol | 150 mL | - |
| Hydrochloric Acid (37%) | 7647-01-0 | 36.46 g/mol | ~10 mL | ~0.12 |
| Methanol | 67-56-1 | 32.04 g/mol | For recrystallization | - |
| Acetone | 67-64-1 | 58.08 g/mol | For recrystallization | - |
Step-by-Step Methodology
-
Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add 4-methylcyclohexanone (0.10 mol) and ammonium acetate (0.20 mol).
-
Solvent Addition: Add 200 mL of 1,2-dichloroethane (DCE) to the flask. Stir the mixture at room temperature for 20-30 minutes to allow for initial imine formation.
-
Reductant Addition: Carefully add sodium triacetoxyborohydride (0.12 mol) portion-wise over 30 minutes. The reaction is mildly exothermic; maintain the temperature below 30°C using a water bath if necessary.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting ketone is consumed.
-
Work-up and Quenching: Slowly pour the reaction mixture into a beaker containing 100 mL of saturated sodium bicarbonate solution to quench the excess reducing agent and neutralize the acetic acid byproduct. Stir for 30 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 50 mL portions of diethyl ether. Combine all organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude free amine as an oil.
-
Salt Formation: Dissolve the crude amine in 100 mL of diethyl ether and cool the solution in an ice bath. Add concentrated hydrochloric acid dropwise with stirring until the solution is acidic (pH ~1-2, check with pH paper). A white precipitate of the hydrochloride salt will form.
-
Purification and Isolation: Collect the white solid by vacuum filtration and wash it with cold diethyl ether. Purify the product by recrystallization from a methanol/acetone mixture.[8] Dry the purified crystals under vacuum to yield pure this compound.
Alternative Synthetic Pathways
While reductive amination is dominant, other routes exist, each with specific advantages and disadvantages.
-
Reduction of 4-Methylcyclohexanone Oxime: This two-step process involves first converting the ketone to its oxime with hydroxylamine hydrochloride.[9] The subsequent reduction of the oxime, often with sodium metal in boiling ethanol or via catalytic hydrogenation, yields the amine.[10][11] However, controlling the stereoselectivity can be challenging.
-
The Leuckart-Wallach Reaction: This classic method uses formic acid or its derivatives (like ammonium formate) as both the reducing agent and the nitrogen source.[12] It is a one-pot reaction but typically requires high temperatures (>160°C) and can suffer from the formation of N-formylated byproducts, necessitating a final hydrolysis step.[13][14]
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An In-depth Technical Guide to the Solubility Profile of trans-4-Methylcyclohexanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
This guide provides a comprehensive technical overview of the solubility profile of trans-4-Methylcyclohexanamine hydrochloride, a key intermediate in the pharmaceutical industry. By synthesizing fundamental physicochemical principles with practical experimental considerations, this document serves as an essential resource for scientists and researchers engaged in process development, formulation, and analytical sciences. We will delve into the core solubility characteristics, the impact of environmental factors such as pH and temperature, and robust methodologies for its quantification, thereby providing a holistic understanding of this critical molecule's behavior in various solvent systems.
Physicochemical Properties: The Foundation of Solubility
The solubility of a compound is intrinsically linked to its molecular structure and resulting physicochemical properties. This compound is the hydrochloride salt of a primary aliphatic amine, a structure that dictates its behavior in solution.
The presence of the amine group makes the molecule basic, with a predicted pKa of approximately 10.58 for the conjugate acid.[1] This indicates that in aqueous solutions with a pH below this value, the protonated, cationic form will predominate. The hydrochloride salt form ensures that the compound is already in this highly polar, charged state, which significantly enhances its aqueous solubility compared to the free base. The predicted LogP (octanol-water partition coefficient) of the free base is around 2.22, suggesting a degree of lipophilicity that becomes more relevant at higher pH values when the compound is deprotonated.[1]
| Property | Value | Source(s) |
| Chemical Name | This compound | [2][3] |
| CAS Number | 33483-65-7 | [2][3] |
| Molecular Formula | C₇H₁₆ClN | [2][4] |
| Molecular Weight | 149.66 g/mol | [2][4] |
| Appearance | White to off-white crystalline solid or flakes | [4] |
| Melting Point | ~260 °C | [2][3] |
| Predicted pKa (of the conjugate acid) | 10.58 ± 0.70 | [1] |
| Predicted LogP (of the free base) | 2.22 | [1] |
Solubility Profile: A Multifaceted Perspective
The dissolution of this compound is a critical parameter in its application, from synthetic chemistry to final drug product formulation. Its solubility is not a single value but rather a profile dependent on the solvent system and environmental conditions.
Qualitative Solubility
As a salt of a primary amine, this compound exhibits good solubility in polar protic solvents. This is a direct consequence of the favorable ion-dipole interactions between the charged ammonium group and the chloride anion with polar solvent molecules.
-
Water: Readily soluble.[4] The hydrochloride salt form is specifically used to enhance its stability and solubility in aqueous media.[4]
-
Alcohols (e.g., Methanol, Ethanol): Soluble. These polar protic solvents can effectively solvate the ionic species.[4] A patent for the synthesis of the compound mentions the use of C1-C5 alcohols for crystallization, indicating its solubility in these solvents.[5]
-
Aprotic Solvents: Solubility is expected to be lower in non-polar aprotic solvents due to the high polarity of the salt.
The Critical Influence of pH on Aqueous Solubility
For an amine hydrochloride, pH is arguably the most critical factor governing its aqueous solubility. The equilibrium between the highly soluble protonated form and the less soluble free base is dictated by the pH of the solution relative to the pKa of the amine.
The Henderson-Hasselbalch equation provides the theoretical framework for understanding this relationship:
pH = pKa + log([R-NH₂] / [R-NH₃⁺])
Where:
-
[R-NH₂] is the concentration of the free base
-
[R-NH₃⁺] is the concentration of the protonated, soluble form
At a pH well below the pKa (e.g., pH < 8), the compound will exist predominantly as the protonated, highly water-soluble ammonium cation. As the pH approaches and surpasses the pKa, the equilibrium shifts towards the uncharged free base, which is significantly less polar and thus has lower aqueous solubility, potentially leading to precipitation.
Caption: Equilibrium of this compound in aqueous solution as a function of pH.
The Effect of Temperature
Experimental Determination of Solubility and Quantification
Accurate determination of the solubility profile requires robust experimental design and validated analytical methods.
Equilibrium Solubility Determination: The Shake-Flask Method
The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.
Protocol:
-
Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, buffered solutions at various pHs, or organic solvents) in a sealed container.
-
Equilibration: Agitate the suspension at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the suspension to settle, or centrifuge to separate the undissolved solid from the saturated solution.
-
Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable solvent to a concentration within the working range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC, to determine the concentration of the dissolved compound.
Caption: Workflow for the shake-flask solubility determination method.
Analytical Quantification: High-Performance Liquid Chromatography (HPLC)
Due to the lack of a strong chromophore in the molecule, direct UV detection at low wavelengths can be challenging and prone to interference. A more robust approach involves derivatization to introduce a chromophore or fluorophore, or the use of a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD). Derivatization with o-phthaldialdehyde (OPA) is a common method for the analysis of primary amines.[6]
Illustrative HPLC-UV Method with Pre-column Derivatization:
-
Instrumentation: A standard HPLC system with a binary or quaternary pump, autosampler, column thermostat, and a UV-Vis detector.
-
Derivatizing Agent: o-phthaldialdehyde (OPA) reagent.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Dependent on the OPA-derivative, typically in the range of 330-340 nm.
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound of known concentration.
-
Create a series of calibration standards by diluting the stock solution.
-
For both standards and samples, mix a defined volume with the OPA reagent and allow the reaction to proceed for a specified time before injection.
-
-
Calibration: Construct a calibration curve by plotting the peak area against the concentration of the standards. The solubility can then be calculated from the peak area of the unknown sample using the regression equation of the calibration curve.
Practical Implications in Research and Drug Development
A thorough understanding of the solubility profile of this compound is paramount for its effective use.
-
Process Chemistry: In its role as a key intermediate in the synthesis of Glimepiride, its solubility in various reaction solvents will dictate reaction rates, efficiency, and ease of work-up.[5]
-
Purification: The temperature and pH-dependent solubility are critical for developing efficient crystallization protocols for purification, allowing for the removal of impurities and isolation of the desired product in high purity.
-
Formulation Development: For any potential application where this molecule might be part of a final formulation, its aqueous solubility profile, particularly its pH-dependence, will be a key consideration for ensuring bioavailability and stability.
Conclusion
The solubility of this compound is a multifaceted characteristic governed by its physicochemical properties and the surrounding environment. Its nature as an amine hydrochloride renders it highly soluble in polar solvents, with its aqueous solubility being critically dependent on pH. While qualitative data and theoretical principles provide a strong foundation for understanding its behavior, further experimental studies to quantify its solubility in a range of solvents and temperatures would be of significant value to the scientific community. The experimental and analytical methodologies outlined in this guide provide a robust framework for undertaking such investigations, enabling researchers to leverage a comprehensive understanding of this important pharmaceutical intermediate.
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An In-Depth Technical Guide to the Material Safety Data Sheet for trans-4-Methylcyclohexanamine Hydrochloride
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive safety and handling guide for trans-4-Methylcyclohexanamine hydrochloride (CAS No. 33483-65-7). As a key intermediate in the synthesis of pharmaceuticals and other complex organic molecules, a thorough understanding of its properties and associated hazards is paramount for ensuring laboratory safety and experimental integrity.[1][2] This guide moves beyond a simple recitation of safety data sheet (SDS) fields to provide a synthesized, field-proven perspective on handling, emergency response, and storage, grounded in authoritative data.
Section 1: Chemical Identity and Physicochemical Properties
This compound is a substituted cycloaliphatic amine salt.[1] The hydrochloride form enhances its stability and solubility in polar solvents compared to the free base.[1] It is typically encountered as a white to off-white crystalline solid.[1][3]
Below is the chemical structure of this compound.
Caption: Chemical structure of this compound.
Table 1: Core Chemical and Physical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 33483-65-7 | [1][3][4] |
| Molecular Formula | C₇H₁₆ClN | [3] |
| Molecular Weight | 149.66 g/mol | [3][5] |
| Appearance | White to off-white crystalline powder | [1][3] |
| Melting Point | 261-263°C | [3] |
| Solubility | Soluble in water | [1] |
| Storage Temperature | Room Temperature, sealed in dry conditions |[1] |
Section 2: Hazard Identification and GHS Classification
This compound is classified as highly hazardous upon direct contact. The primary dangers are its corrosive effects on skin and eyes.[3] The amine functional group and the nature of the hydrochloride salt contribute to this corrosive potential.
Table 2: GHS Hazard Classification | Category | Pictogram | Signal Word | Hazard Statements | Precautionary Statements | | :--- | :--- | :--- | :--- | :--- | | Skin Corrosion/Irritation |
| Danger | H314: Causes severe skin burns and eye damage.[3] | P260, P264, P280, P301+P310+P330+P331, P303+P361+P353, P363, P405, P501.[3] | | Serious Eye Damage | (Same as above) | Danger | H318: Causes serious eye damage.[3] | P280, P305+P351+P338+P310.[3] |Expert Insight: The H314 classification is critical; it signifies that the material can cause irreversible skin damage after a single exposure. This necessitates the use of robust personal protective equipment (PPE) beyond standard laboratory attire. The causality stems from the compound's ability to inflict chemical burns, leading to tissue destruction.
Section 3: Toxicological Profile and Routes of Exposure
-
Skin Contact: Exposure may cause inflammation, itching, redness, blistering, pain, or dryness.[3] Prolonged contact will result in severe chemical burns.
-
Eye Contact: Can lead to redness, pain, and severe eye damage, potentially causing irreversible harm.[3]
-
Inhalation: Inhaling the dust can irritate the lungs and respiratory system.[3]
-
Ingestion: Swallowing the chemical can cause severe damage to the delicate tissues of the mouth, throat, and gastrointestinal tract.[6]
Trustworthiness in Practice: The absence of extensive toxicological data does not imply safety. On the contrary, it mandates a more cautious approach. All handling should be performed under the assumption that the compound is highly toxic and corrosive, and all routes of exposure must be rigorously prevented.
Section 4: Emergency Response Protocols
A structured and rapid response to accidental exposure is critical to mitigating harm.
Caption: Emergency response workflow for accidental exposure.
First-Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical aid.[3][6]
-
Skin Contact: Immediately flush the affected skin with copious amounts of running water for at least 15 minutes while removing contaminated clothing and shoes.[3][6][7] Immediate medical attention is required.[6]
-
Eye Contact: Immediately flush eyes with running water for at least 15 minutes, ensuring to hold the eyelids open to rinse the entire surface.[3][7] Remove contact lenses if it is safe to do so.[6] Obtain medical aid immediately.[3]
-
Ingestion: Do NOT induce vomiting.[6][7] Rinse the mouth thoroughly with water. If the person is conscious, have them drink water. Call a physician or poison control center immediately.[3][7]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[7]
-
Specific Hazards: During a fire, irritating and toxic fumes may be generated, including nitrogen oxides (NOx), carbon monoxide (CO), and hydrogen chloride gas.[6]
-
Protective Equipment: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[6][7]
Accidental Release Measures
-
Personal Precautions: Evacuate the area. Wear full personal protective equipment, including respiratory protection, chemical-resistant gloves, safety goggles, and protective clothing.[7] Avoid breathing dust.[3]
-
Environmental Precautions: Prevent the material from entering drains or waterways.[7]
-
Containment and Cleanup: Carefully sweep up, vacuum, or absorb the spilled solid with an inert material.[3] Place the material into a suitable, labeled container for disposal.[3] Consult local regulations for proper disposal procedures.[3]
Section 5: Safe Handling, Storage, and Exposure Control
Proactive measures are the cornerstone of safety when working with this compound.
Exposure Controls and Personal Protection
-
Engineering Controls: Handle this product exclusively in a well-ventilated area, preferably within a certified chemical fume hood.[3][7] Safety showers and eyewash stations must be readily accessible and in close proximity to the workstation.[3][6]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical splash-resistant safety goggles with side shields or a face shield.[3][7]
-
Skin Protection: Wear impervious gloves (e.g., nitrile, neoprene) and protective clothing to prevent any possibility of skin contact.[3][6]
-
Respiratory Protection: If dust is generated and engineering controls are insufficient, use a NIOSH/MSHA-approved respirator.[6]
-
Protocol for Safe Handling
-
Preparation: Before handling, ensure the chemical fume hood is operational and the work area is clear. Confirm the location of the nearest eyewash station and safety shower. Don all required PPE.
-
Weighing: To minimize dust generation, weigh the powder carefully within the fume hood. Use a spatula to gently transfer the material. Avoid pouring the powder from a height.
-
Use: When adding to a reaction, do so slowly to prevent splashing or aerosolization. Keep the container tightly closed when not in use.[3]
-
Post-Handling: Wash hands and any potentially exposed skin thoroughly after handling is complete, even if gloves were worn.[3]
-
Decontamination: Clean all equipment and the work surface after use. Dispose of contaminated materials as hazardous waste.
Conditions for Safe Storage
-
Requirements: Store the container locked up in a cool, dry, and well-ventilated area.[3][6] Keep the container tightly sealed to prevent moisture absorption.[3]
-
Incompatibilities: Store away from incompatible substances, particularly strong oxidizing agents, strong acids, and strong alkalis.[6][7] The rationale is to prevent exothermic or violent reactions that could lead to a loss of containment.
Section 6: Disposal Considerations
Waste generated from this material must be treated as hazardous waste. Chemical waste generators are required to determine if a discarded chemical is classified as hazardous.[3] All disposal practices must comply with federal, state, and local regulations. Do not dispose of this material into sewer systems or the environment.[7]
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The Stereochemistry of 4-Methylcyclohexylamine Isomers: A Technical Guide for Drug Development Professionals
Abstract
This technical guide provides a comprehensive exploration of the stereochemistry of the cis and trans isomers of 4-methylcyclohexylamine. Designed for researchers, scientists, and drug development professionals, this document delves into the conformational analysis, synthesis, spectroscopic characterization, and distinct pharmacological profiles of these two isomers. By elucidating the profound impact of stereoisomerism on molecular properties and biological activity, this guide aims to equip scientists with the foundational knowledge required to leverage these differences in rational drug design and development. Detailed experimental protocols for synthesis, separation, and analysis are provided, underpinned by authoritative references to ensure scientific rigor.
Introduction: The Critical Role of Stereochemistry in Drug Design
The three-dimensional arrangement of atoms in a molecule is a fundamental determinant of its interaction with biological systems.[1] For chiral compounds or those containing stereocenters, different stereoisomers can exhibit vastly different pharmacological, pharmacokinetic, and toxicological profiles.[2][3] The seemingly subtle variation in the spatial orientation of functional groups can lead to significant differences in receptor binding, enzyme inhibition, and metabolic pathways.[1] 4-Methylcyclohexylamine, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), including the antidiabetic drug glimepiride, exists as two distinct diastereomers: cis-4-methylcyclohexylamine and trans-4-methylcyclohexylamine. Understanding the unique stereochemical attributes of each isomer is paramount for optimizing drug efficacy and safety. This guide provides an in-depth analysis of these isomers, offering field-proven insights into their synthesis, characterization, and biological significance.
Conformational Analysis: A Tale of Two Chairs
The stereochemical behavior of the 4-methylcyclohexylamine isomers is dictated by the conformational preferences of the cyclohexane ring. The chair conformation is the most stable arrangement, minimizing both angle and torsional strain.[4] In this conformation, substituents can occupy either axial or equatorial positions. The relative stability of these positions is governed by steric interactions, particularly 1,3-diaxial interactions. The energetic preference of a substituent for the equatorial position is quantified by its "A-value," which represents the Gibbs free energy difference between the equatorial and axial conformers.[5]
A-Values of Constituent Groups
-
Methyl Group (-CH₃): The A-value for a methyl group is approximately 1.7 kcal/mol.[5] This significant energy penalty for occupying an axial position is due to steric hindrance with the two other axial hydrogens on the same side of the ring.
-
Amino Group (-NH₂): The A-value for an amino group is approximately 1.2-1.6 kcal/mol, though it can be influenced by the solvent. For the purpose of this analysis, we will use a value of ~1.4 kcal/mol.
Conformational Equilibrium of trans-4-Methylcyclohexylamine
In the trans isomer, the methyl and amino groups are on opposite sides of the cyclohexane ring. This allows for a chair conformation where both bulky groups can simultaneously occupy equatorial positions, thereby avoiding unfavorable 1,3-diaxial interactions. The alternative chair conformation would force both groups into axial positions, resulting in significant steric strain.
The two possible chair conformations are not energetically equivalent.
-
Conformer 1: Equatorial methyl group, axial amino group. Steric strain is primarily from the axial amino group (~1.4 kcal/mol).
-
Conformer 2: Axial methyl group, equatorial amino group. Steric strain is primarily from the axial methyl group (~1.7 kcal/mol).
Since the A-value of the methyl group is slightly larger than that of the amino group, the conformation with the methyl group in the equatorial position is marginally more stable. The energy difference is approximately 0.3 kcal/mol (1.7 - 1.4 kcal/mol). This small energy difference means that both conformers are present in significant populations at room temperature, with a slight preference for the conformer with the equatorial methyl group.
Synthesis and Separation of Isomers
The synthesis of 4-methylcyclohexylamine typically results in a mixture of cis and trans isomers. The ratio of these isomers is highly dependent on the synthetic route and reaction conditions. Subsequent separation is crucial to obtain the desired pure isomer for pharmaceutical applications.
Synthetic Pathways
Two common synthetic strategies are the catalytic hydrogenation of p-toluidine and the reductive amination of 4-methylcyclohexanone.
The hydrogenation of the aromatic ring of p-toluidine over a metal catalyst such as ruthenium or rhodium is a widely used industrial method. [6]The stereochemical outcome of this reaction can be influenced by the choice of catalyst, solvent, and reaction conditions. The addition of an alkali hydroxide has been shown to improve the yield of the trans isomer. [6]
Reductive amination involves the reaction of 4-methylcyclohexanone with an ammonia source to form an imine, which is then reduced in situ to the amine. [7]Common reducing agents include sodium borohydride, sodium cyanoborohydride, or catalytic hydrogenation. The stereoselectivity of the reduction step determines the final cis/trans ratio.
Separation of Isomers
Given that most synthetic routes produce a mixture, efficient separation is a critical downstream process.
-
Fractional Distillation: The boiling points of the cis and trans isomers are very close, making separation by fractional distillation challenging but feasible with a highly efficient column.
-
Crystallization of Salts: A common and effective method involves the formation of salts, such as hydrochlorides or pivalates. [3]The different solubilities of the cis and trans salts in a given solvent system allow for selective crystallization of one isomer.
-
Chromatography: Preparative gas chromatography (GC) or high-performance liquid chromatography (HPLC) can be used for the separation of the isomers, particularly on a smaller scale or for analytical purposes. [8][9]
Detailed Experimental Protocols
This protocol is adapted from a patented method and is suitable for obtaining a high purity of the trans isomer. [1]
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer, add trans-4-methylcyclohexanecarboxylic acid (250 g, 1.76 mol), chloroform (375 g), and sodium azide (140 g). Stir the mixture at room temperature for 10 minutes.
-
Rearrangement: Cool the flask in an ice bath. Slowly add concentrated sulfuric acid (700 g) dropwise over 2 hours, maintaining the temperature at 30 °C.
-
Reaction: After the addition is complete, slowly warm the mixture to 40 °C and stir for 12 hours.
-
Workup: Cool the reaction mixture to below 20 °C and pour it into a mixture of ice and water (2500 g). Stir for 15 minutes.
-
Basification and Extraction: Adjust the pH to 11 with a 40% sodium hydroxide solution. Stir at room temperature for 1 hour. Transfer the mixture to a separatory funnel and separate the chloroform layer.
-
Purification: Dry the chloroform layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to reclaim the chloroform. The residual oil is then purified by vacuum distillation to yield trans-4-methylcyclohexylamine.
This protocol is based on a patented method for producing the cis isomer. [2]
-
Hydrogenation: In a pressure-resistant reaction flask, charge 4-methylphenylboronic acid (13.6 g, 0.1 mol), 5% rhodium on carbon (0.7 g), and tetrahydrofuran (150 g). Introduce hydrogen to a pressure of 3 MPa and heat the reaction to 80 °C for 6 hours.
-
Isolation of Intermediate: After cooling and venting, filter the catalyst through celite. Concentrate the filtrate and recrystallize the crude product from a heptane/ethanol mixture to obtain cis-4-methylcyclohexylboronic acid.
-
Amination: Under a nitrogen atmosphere, dissolve cis-4-methylcyclohexylboronic acid (10.5 g, 74 mmol) in tetrahydrofuran (42 g). Add sulfamic acid (10.8 g, 111 mmol) dropwise at room temperature, followed by the dropwise addition of 1 M sodium hydroxide solution (40 mL).
-
Reaction: Stir the mixture at room temperature for 16 hours.
-
Workup and Purification: Quench the reaction by adding hydrochloric acid to adjust the pH to 1-2. Separate the organic layer. Adjust the aqueous layer to pH 12-13 with sodium hydroxide and extract with a dichloromethane/isopropanol mixture. Concentrate the organic extracts and distill to obtain cis-4-methylcyclohexylamine.
Spectroscopic Characterization
The distinct spatial arrangements of the methyl and amino groups in the cis and trans isomers lead to unique spectroscopic signatures, which are essential for their identification and quality control.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for distinguishing between the cis and trans isomers. The chemical shifts and coupling constants of the protons on the cyclohexane ring are highly sensitive to their axial or equatorial orientation.
Table 1: Predicted ¹H and ¹³C NMR Data for 4-Methylcyclohexylamine Isomers
| Isomer | Conformation | Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| trans | Diequatorial | -CH-NH₂ | ~2.5-2.7 (tt) | ~50-52 |
| -CH-CH₃ | ~1.2-1.4 (m) | ~32-34 | ||
| -CH₃ | ~0.8-0.9 (d) | ~22-23 | ||
| cis | Eq. Me, Ax. NH₂ | -CH-NH₂ | ~3.0-3.2 (br s) | ~48-50 |
| -CH-CH₃ | ~1.4-1.6 (m) | ~30-32 | ||
| -CH₃ | ~0.9-1.0 (d) | ~21-22 |
Note: These are predicted values and may vary depending on the solvent and instrument.
-
trans Isomer: The proton attached to the carbon bearing the amino group (-CH-NH₂) in the diequatorial conformation will be axial and thus appear as a triplet of triplets (tt) due to coupling with two adjacent axial protons and two adjacent equatorial protons.
-
cis Isomer: The proton attached to the carbon bearing the amino group in the major conformation (axial -NH₂) will be equatorial and will exhibit a broad singlet or a narrow multiplet due to smaller equatorial-axial and equatorial-equatorial coupling constants.
Infrared (IR) Spectroscopy
Both isomers will exhibit characteristic N-H stretching absorptions for a primary amine in the region of 3300-3500 cm⁻¹. The C-H stretching and bending vibrations of the methyl and cyclohexyl groups will also be present. Subtle differences in the fingerprint region (below 1500 cm⁻¹) may be observed due to the different symmetries of the two molecules.
Mass Spectrometry (MS)
The electron ionization (EI) mass spectra of both isomers are expected to be very similar, with a molecular ion peak at m/z 113. Fragmentation patterns will be dominated by the loss of the amino group and fragmentation of the cyclohexane ring. Distinguishing the isomers by mass spectrometry alone is challenging and typically requires chromatographic separation prior to analysis (GC-MS).
Pharmacological Profiles: A Study in Stereoselectivity
The distinct three-dimensional structures of the cis and trans isomers of 4-methylcyclohexylamine lead to different interactions with biological targets, resulting in unique pharmacological profiles. This stereoselectivity is of paramount importance in drug development.
trans-4-Methylcyclohexylamine: A Potent Spermidine Synthase Inhibitor
The trans isomer has been identified as a potent inhibitor of spermidine synthase. [10][11][12]This enzyme is a key player in the biosynthesis of polyamines, which are essential for cell growth and proliferation. By inhibiting this enzyme, trans-4-methylcyclohexylamine can deplete cellular spermidine levels, making it a compound of interest in the development of antiproliferative agents. [4][13]The Ki value for the inhibition of spermidine synthase by the trans isomer has been reported to be as low as 40 nM. [10]
cis-4-Methylcyclohexylamine: Carbonyl Reductase Inhibition and Anti-Inflammatory Potential
The cis isomer has been reported to exhibit inhibitory activity against carbonyl reductase. It has also been shown to have anti-inflammatory effects by inhibiting protein kinase C (PKC) and NF-κB activation. These distinct activities highlight the potential for developing the cis isomer for different therapeutic applications, such as in the treatment of inflammatory conditions.
Conclusion
The cis and trans isomers of 4-methylcyclohexylamine, while structurally similar, exhibit profound differences in their conformational preferences, which in turn dictate their spectroscopic properties and pharmacological activities. The trans isomer, existing predominantly in a diequatorial conformation, is a potent inhibitor of spermidine synthase. In contrast, the cis isomer exists as an equilibrium of two chair conformers and shows promise as a carbonyl reductase inhibitor with anti-inflammatory properties. For drug development professionals, a thorough understanding of the stereochemistry of these isomers is not merely an academic exercise but a practical necessity for the rational design of safer and more effective therapeutics. The ability to selectively synthesize, separate, and characterize each isomer is a critical capability in modern pharmaceutical development.
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An In-depth Technical Guide to trans-4-Methylcyclohexanamine HCl: Properties, Characterization, and Application
This guide provides a comprehensive technical overview of trans-4-Methylcyclohexanamine hydrochloride (HCl), a critical chemical intermediate in the pharmaceutical industry. Designed for researchers, scientists, and drug development professionals, this document delves into the core physicochemical properties, spectroscopic profile, and practical applications of this compound, with a focus on the scientific rationale behind its use and characterization.
Introduction: A Key Building Block in Modern Pharmaceuticals
trans-4-Methylcyclohexanamine HCl (CAS No: 33483-65-7) is a substituted cycloaliphatic amine salt that has garnered significant attention for its role as a pivotal intermediate in organic synthesis.[1] While it finds use in the development of various specialty chemicals, its most prominent application is as an indispensable precursor in the manufacture of Glimepiride, a widely prescribed sulfonylurea antidiabetic drug for managing type 2 diabetes.[2][3]
The stability, reactivity, and specific stereochemistry of this compound are crucial for the efficacy and purity of the final active pharmaceutical ingredient (API).[2][3] The hydrochloride salt form is intentionally prepared to enhance the compound's stability and improve its solubility in polar solvents, which is a significant advantage in industrial synthesis processes.[1][2] This guide offers an in-depth exploration of its essential properties and the methodologies required for its rigorous evaluation.
Molecular and Physicochemical Profile
The identity and purity of a synthetic intermediate are defined by its fundamental properties. The trans-isomer configuration is particularly critical, as the stereochemistry of the final drug product is directly influenced by it.[3]
Structural and Chemical Identifiers
-
IUPAC Name: trans-4-Methylcyclohexan-1-amine hydrochloride
-
Synonyms: trans-4-Methylcyclohexylamine HCl, trans-Hexahydro-p-toluidine HCl[1][4]
Core Physical and Chemical Properties
The physical properties of trans-4-Methylcyclohexanamine HCl are key indicators of its purity and suitability for synthesis. The high melting point, for instance, is characteristic of an ionic salt and signifies its thermal stability compared to its free amine form.[2]
| Property | Value | Source(s) |
| Appearance | White to off-white crystalline powder or flakes | [1][2][4] |
| Melting Point | ~260 °C | [2][4] |
| Solubility | Soluble in water and other polar solvents like alcohols. | [1] |
| pKa (Predicted, for free amine) | 10.58 ± 0.70 | [9] |
| Stability | The hydrochloride salt form enhances stability. Store in a cool, dry place in a tightly sealed container to prevent moisture absorption. | [1][2][10] |
Spectroscopic Characterization: The Fingerprint of a Molecule
Spectroscopic analysis is non-negotiable for confirming the structure and purity of pharmaceutical intermediates. Each technique provides a unique piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the specific arrangement of atoms in a molecule. For trans-4-Methylcyclohexanamine HCl, ¹H and ¹³C NMR are used to confirm the presence of the methyl group, the cyclohexyl ring, and, critically, the trans stereochemistry.
-
¹H NMR: In the proton NMR spectrum, the signals corresponding to the axial and equatorial protons on the cyclohexane ring will exhibit characteristic chemical shifts and coupling constants. The proton at C1 (the carbon bearing the amino group) and the proton at C4 (the carbon with the methyl group) are of particular interest for confirming the trans-diaxial or trans-diequatorial relationship, which defines the stereochemistry.
-
¹³C NMR: The carbon spectrum is expected to show distinct signals for the methyl carbon, the four unique carbons of the cyclohexyl ring (C1, C2/C6, C3/C5, and C4), confirming the overall carbon skeleton.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule. For this compound, key vibrational modes include:
-
N-H stretching: Broad absorptions in the range of 2800-3200 cm⁻¹ are characteristic of an ammonium salt (R-NH₃⁺).
-
C-H stretching: Sharp peaks just below 3000 cm⁻¹ corresponding to the sp³ hybridized C-H bonds of the cyclohexane and methyl groups.
-
N-H bending: Absorptions around 1500-1600 cm⁻¹ are typical for the scissoring motion of the ammonium group.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule, confirming its molecular weight. Under typical electrospray ionization (ESI) conditions in the positive mode, the spectrum would show a prominent peak for the cationic free amine [M+H]⁺ at m/z 114.2, corresponding to the loss of the HCl salt.
Chemical Reactivity and Synthetic Utility
The primary utility of trans-4-Methylcyclohexanamine HCl lies in the reactivity of its primary amine group.[2] Once deprotonated to the free amine, it serves as a potent nucleophile. This reactivity is harnessed in the synthesis of Glimepiride, where it is reacted with other synthetic intermediates to build the final drug molecule.[2][3]
The compound is generally stable but is incompatible with strong oxidizing agents and strong bases, which will deprotonate the ammonium ion to the free amine.[11]
Standardized Experimental Protocols
Adherence to standardized protocols is essential for obtaining reliable and reproducible data. The following section details methodologies for the characterization of trans-4-Methylcyclohexanamine HCl.
Workflow for Quality Control and Characterization
The following diagram illustrates a logical workflow for the comprehensive analysis of an incoming sample of trans-4-Methylcyclohexanamine HCl.
Protocol: Melting Point Determination
Causality: The melting point of a crystalline solid is a sensitive indicator of purity. Impurities disrupt the crystal lattice, typically resulting in a lower and broader melting range. For an ionic salt like this one, a sharp, high melting point is expected for a high-purity sample.
Methodology:
-
Ensure the sample is completely dry by placing it in a vacuum oven at 40-50 °C for 2-4 hours.
-
Load a small amount of the finely powdered sample into a capillary tube, tapping gently to pack the material to a height of 2-3 mm.
-
Place the capillary tube into a calibrated digital melting point apparatus.
-
Set the apparatus to ramp the temperature at a rate of 10-20 °C/minute for a rapid initial scan.
-
Observe the approximate melting temperature.
-
Perform a second, more accurate measurement with a fresh sample, setting the ramp rate to 1-2 °C/minute starting from approximately 20 °C below the observed approximate melting point.
-
Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample. A pure sample should have a narrow melting range (< 2 °C).
Protocol: Sample Preparation for NMR Spectroscopy
Causality: Proper sample preparation is critical for acquiring high-resolution NMR spectra. The choice of solvent is paramount; it must dissolve the sample without having signals that overlap with the analyte's peaks. Deuterated solvents are used to avoid a large, interfering solvent signal.
Methodology:
-
Weigh approximately 10-20 mg of trans-4-Methylcyclohexanamine HCl directly into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or Methanol-d₄ (CD₃OD). D₂O is often preferred for amine salts as it can exchange with the N-H protons, which can sometimes simplify the spectrum.
-
Cap the NMR tube and gently vortex or invert the tube until the sample is fully dissolved. A brief period in an ultrasonic bath may aid dissolution if necessary.
-
If D₂O is used, the N-H protons will exchange with deuterium, and their signal will disappear or become very broad. This can be a useful diagnostic tool.
-
Place the NMR tube into the spectrometer and proceed with data acquisition.
Safety, Handling, and Storage
As a chemical intermediate, proper handling of trans-4-Methylcyclohexanamine HCl is essential for laboratory safety.
-
Hazard Identification: The compound is classified as causing severe skin burns and serious eye damage.[10] It may also cause irritation to the respiratory system.[1][12]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[10][11]
-
Handling: Use only in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust.[10] Avoid generating dust during handling.[10]
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials like strong bases and oxidizing agents.[1][10] Keep the container tightly closed to prevent the absorption of moisture, to which amine salts can be hygroscopic.[1]
Conclusion
trans-4-Methylcyclohexanamine HCl is more than a simple chemical; it is a precisely engineered molecule that serves as a cornerstone for the synthesis of life-changing medications.[2] Its value is defined by its stereochemical purity, stability, and predictable reactivity. For scientists in the pharmaceutical field, a thorough understanding of its physicochemical properties and the analytical methods used to verify them is not merely academic—it is a prerequisite for ensuring the quality, safety, and efficacy of the final drug product.
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An In-Depth Technical Guide to trans-4-Methylcyclohexanamine Hydrochloride: Discovery, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of trans-4-Methylcyclohexanamine hydrochloride, a key pharmaceutical intermediate. The document delves into the historical context of its discovery, detailed synthesis methodologies with a focus on stereochemical control, and its critical applications in the manufacturing of prominent drugs. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering in-depth procedural insights and the causal reasoning behind experimental choices.
Introduction and Historical Context
This compound, a white to off-white crystalline solid, is a substituted cycloaliphatic amine that has become an important building block in modern medicinal chemistry.[1] While the precise date of its initial discovery and the identity of its first synthesizer are not extensively documented, its emergence is rooted in the mid-20th century's exploration of chiral amine derivatives for asymmetric synthesis and as pharmaceutical intermediates. The development of synthetic routes to this compound was driven by the need for structurally well-defined intermediates for the creation of complex bioactive molecules. Its hydrochloride salt form enhances stability and solubility in polar solvents, making it more amenable to industrial applications.[1]
The significance of this compound lies predominantly in its specific stereochemistry. The "trans" configuration, where the methyl and amino groups are on opposite sides of the cyclohexane ring, is a crucial structural feature for the biological activity of the active pharmaceutical ingredients (APIs) derived from it. This guide will explore the synthetic strategies developed to achieve high diastereomeric purity of this vital compound.
Stereoselective Synthesis Methodologies
The synthesis of this compound with a high percentage of the desired trans-isomer is paramount for its use in pharmaceuticals. Several synthetic routes have been established, with the two most prominent being the catalytic hydrogenation of p-toluidine and the reduction of 4-methylcyclohexanone oxime.
Catalytic Hydrogenation of p-Toluidine
This is a widely used industrial method for the synthesis of 4-methylcyclohexylamine. The process involves the reduction of the aromatic ring of p-toluidine (4-methylaniline) using a heterogeneous catalyst under hydrogen pressure.
Causality of Experimental Choices:
-
Catalyst: Ruthenium-based catalysts, particularly ruthenium on a carbon support (Ru/C), are highly effective for the hydrogenation of aromatic amines.[2][3] Rhodium catalysts have also been employed.[4] The choice of catalyst is critical for achieving high conversion and selectivity. The catalyst provides a surface for the adsorption of both the aromatic ring and hydrogen, facilitating the reduction.
-
Stereochemical Control: The formation of the trans isomer is often favored under thermodynamic control. The trans configuration, with both the methyl and amino groups in equatorial positions, is the more stable conformation of the cyclohexane ring. The use of specific catalysts and reaction conditions can influence the cis/trans ratio. For instance, the addition of alkali hydroxides as promoters can suppress the formation of by-products and increase the yield of the desired trans-isomer.[3]
-
Solvent and Conditions: The reaction is typically carried out in a solvent such as an alcohol or an ether. The temperature and hydrogen pressure are key parameters that need to be optimized to ensure complete reduction of the aromatic ring while minimizing side reactions.[3]
Experimental Protocol: Catalytic Hydrogenation of p-Toluidine
-
Reactor Setup: A high-pressure autoclave is charged with p-toluidine, a 5% Ru/C catalyst (typically 1-5 mol% relative to the substrate), and a suitable solvent like isopropyl alcohol.[2] An alkali hydroxide, such as lithium hydroxide, can be added as a promoter.[3]
-
Inerting: The reactor is sealed and purged several times with nitrogen to remove any oxygen.
-
Hydrogenation: The reactor is then pressurized with hydrogen to the desired pressure (e.g., 4 MPa) and heated to the reaction temperature (e.g., 120°C) with vigorous stirring.[3]
-
Reaction Monitoring: The reaction progress is monitored by gas chromatography (GC) to determine the conversion of p-toluidine.
-
Work-up: After the reaction is complete, the reactor is cooled, and the hydrogen pressure is carefully released. The catalyst is removed by filtration.
-
Isolation and Salt Formation: The solvent is removed from the filtrate by distillation. The resulting crude 4-methylcyclohexylamine (a mixture of cis and trans isomers) is then dissolved in a suitable solvent, and hydrochloric acid is added to precipitate the hydrochloride salt.
Caption: Catalytic Hydrogenation Workflow.
Reduction of 4-Methylcyclohexanone Oxime
This alternative route begins with the oximation of 4-methylcyclohexanone, followed by the reduction of the resulting oxime to the amine.
Causality of Experimental Choices:
-
Oximation: 4-Methylcyclohexanone is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium acetate) to form 4-methylcyclohexanone oxime. The base neutralizes the HCl released during the reaction.[5]
-
Reduction: The reduction of the oxime to the amine can be achieved using various reducing agents. A common laboratory and industrial method involves the use of a dissolving metal reduction, such as sodium metal in an alcohol solvent (e.g., ethanol).
-
Stereochemical Control: The stereochemical outcome of the oxime reduction is highly dependent on the reducing agent and reaction conditions. The reduction with sodium in alcohol generally yields a mixture of cis and trans isomers, with the trans isomer often being the major product due to thermodynamic stability.
Experimental Protocol: Reduction of 4-Methylcyclohexanone Oxime
Part A: Synthesis of 4-Methylcyclohexanone Oxime
-
Reaction Setup: A solution of hydroxylamine hydrochloride in water is prepared in a reaction flask.
-
Addition of Base: A solution of a base, such as sodium acetate or sodium hydroxide, is added to the hydroxylamine hydrochloride solution.
-
Addition of Ketone: 4-Methylcyclohexanone is added to the reaction mixture.
-
Reaction: The mixture is stirred at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Work-up and Isolation: The product is typically isolated by extraction with an organic solvent, followed by washing, drying, and removal of the solvent to yield crude 4-methylcyclohexanone oxime.
Part B: Reduction of the Oxime to 4-Methylcyclohexylamine
-
Reaction Setup: The 4-methylcyclohexanone oxime is dissolved in an alcohol, such as absolute ethanol, in a flask equipped with a reflux condenser.
-
Addition of Sodium: Small pieces of sodium metal are carefully and portion-wise added to the refluxing solution. This reaction is highly exothermic and generates hydrogen gas, requiring proper safety precautions.
-
Reaction Completion: The addition of sodium is continued until the metal no longer reacts.
-
Work-up: The reaction mixture is cooled, and water is cautiously added to decompose any unreacted sodium and the sodium ethoxide formed.
-
Isolation and Salt Formation: The product, 4-methylcyclohexylamine, is isolated by steam distillation or solvent extraction. The obtained amine is then converted to its hydrochloride salt as described in the previous method.
Caption: Oxime Reduction Synthesis Workflow.
Purification and Isolation of the trans-Isomer
Regardless of the synthetic route, the crude product is a mixture of cis and trans isomers. The separation and purification to obtain a high concentration of the trans-isomer is a critical step.
Experimental Protocol: Purification by Recrystallization
-
Dissolution: The crude 4-methylcyclohexylamine hydrochloride is dissolved in a minimal amount of a suitable hot solvent, such as methanol.[6]
-
Precipitation: A co-solvent in which the hydrochloride salt is less soluble, such as acetone, is slowly added to the hot solution until turbidity is observed.[6]
-
Crystallization: The solution is allowed to cool slowly to room temperature, followed by further cooling in an ice bath to promote the crystallization of the less soluble trans-isomer.
-
Isolation: The crystals are collected by vacuum filtration, washed with a small amount of the cold solvent mixture, and dried under vacuum.
-
Purity Analysis: The purity of the isolated this compound and the cis/trans ratio are determined by GC or HPLC. This process can be repeated to achieve the desired purity.
Physicochemical and Spectroscopic Characterization
Accurate characterization of this compound is essential for quality control and to confirm its structure and purity.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₆ClN | [7] |
| Molecular Weight | 149.66 g/mol | [7] |
| Appearance | White to off-white solid | [7] |
| Melting Point | ~260 °C | [7] |
| ¹³C NMR (CDCl₃, ppm) | δ 48.9, 32.5, 30.9, 22.1 | [8] |
| ¹H NMR | Data not fully available in search results | |
| FTIR | Data not fully available in search results |
Note: Complete assigned ¹H NMR and FTIR data were not available in the provided search results. These would typically show characteristic peaks for the amine salt, C-H bonds of the cyclohexane ring, and the methyl group.
Applications in Drug Development
The primary and most significant application of this compound is as a crucial intermediate in the synthesis of pharmaceuticals. The trans-stereochemistry is often essential for the molecule to fit into the active site of its biological target.
Synthesis of Glimepiride
Glimepiride is a third-generation sulfonylurea antidiabetic drug. Trans-4-Methylcyclohexanamine is a key building block in its synthesis. The amine is first converted to trans-4-methylcyclohexyl isocyanate, which is then reacted with a sulfonamide intermediate to form the final glimepiride molecule. The trans-cyclohexyl moiety is vital for the drug's efficacy in stimulating insulin release.
Caption: Role in Glimepiride Synthesis.
Synthesis of Cariprazine
Cariprazine is an atypical antipsychotic medication. The trans-4-substituted cyclohexane-1-amine structural element is a key component of the cariprazine molecule, connecting two pharmacophores. The specific trans arrangement is critical for its activity as a dopamine D3-preferring D2/D3 receptor partial agonist.
Conclusion
This compound is a compound of significant industrial importance, primarily due to its role in the synthesis of life-saving medications. The stereoselective synthesis of the trans-isomer is a key challenge that has been addressed through various methodologies, with catalytic hydrogenation and oxime reduction being the most prominent. This guide has provided a detailed overview of the historical context, synthesis protocols with an emphasis on the rationale behind experimental choices, and the critical applications of this compound. A thorough understanding of these aspects is essential for scientists and professionals working in the field of pharmaceutical development and manufacturing.
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Methodological & Application
Synthesis of Glimepiride using trans-4-Methylcyclohexanamine hydrochloride
Application Notes & Protocols for the Synthesis of Glimepiride
Topic: Synthesis of Glimepiride utilizing trans-4-Methylcyclohexanamine Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Synthesis of a Third-Generation Sulfonylurea
Glimepiride, a potent third-generation sulfonylurea, is a cornerstone in the management of type 2 diabetes mellitus.[1][2][3] Its therapeutic efficacy stems from a dual mechanism of action: stimulating insulin secretion from pancreatic β-cells and enhancing the sensitivity of peripheral tissues to insulin.[2][3][4] The synthesis of Glimepiride, chemically known as 1-{[4-(2-{[(3-ethyl-4-methyl-2-oxo-2,5-dihydro-1H-pyrrol-1-yl)carbonyl]amino}ethyl)phenyl]sulfonyl}-3-(trans-4-methylcyclohexyl)urea, is a multi-step process that demands high stereochemical and isomeric purity.[4][5]
This guide provides a detailed examination of a common and industrially relevant synthetic pathway for Glimepiride. The narrative focuses on the strategic use of this compound as a key starting material for introducing the critical cyclohexyl moiety. The stereospecificity of the trans isomer is paramount, as it directly influences the final compound's binding affinity to its target receptors and, consequently, its pharmacological activity. We will explore the rationale behind each synthetic step, from the generation of key intermediates to the final coupling reaction and purification, providing a comprehensive protocol grounded in established chemical principles.
Overview of the Synthetic Strategy
The synthesis of Glimepiride can be logically dissected into the preparation of two key intermediates, which are then coupled to form the final sulfonylurea structure.
The two primary building blocks are:
-
Intermediate A: 4-[2-(3-Ethyl-4-methyl-2-oxo-3-pyrroline-1-carboxamido)ethyl]benzenesulfonamide. This molecule contains the pyrrolinone carboxamide and the phenylsulfonamide core.
-
Intermediate B: trans-4-Methylcyclohexyl Isocyanate. This highly reactive intermediate is derived from this compound and serves as the donor for the specific cyclohexylurea portion of Glimepiride.
The final convergent step involves the reaction of the sulfonamide group of Intermediate A with the isocyanate group of Intermediate B to form the characteristic sulfonylurea bridge.
Figure 1: High-level workflow for the convergent synthesis of Glimepiride.
Experimental Protocols and Scientific Rationale
Part I: Synthesis of Key Intermediate (A) - 4-[2-(3-Ethyl-4-methyl-2-oxo-3-pyrroline-1-carboxamido)ethyl]benzenesulfonamide
While the focus of this guide is the utilization of trans-4-methylcyclohexanamine, understanding the synthesis of its reaction partner is essential. This intermediate is typically prepared via a three-step process outlined in U.S. Patent 4,379,785.[6][7][8]
-
Condensation: 3-Ethyl-4-methyl-3-pyrrolin-2-one is reacted with 2-phenylethyl isocyanate, often in a high-boiling solvent like toluene, to form an N-substituted urea adduct.[6][8]
-
Chlorosulfonation: The resulting adduct is then treated with excess chlorosulfonic acid. This is a critical electrophilic aromatic substitution reaction that installs the sulfonyl chloride group (-SO₂Cl) onto the phenyl ring, predominantly at the para position. The purity at this stage is crucial, as contamination with ortho and meta isomers can carry through to the final product.[4]
-
Amidation: The sulfonyl chloride is subsequently converted to the sulfonamide (-SO₂NH₂) by reaction with aqueous ammonia.[4][6]
The resulting intermediate, 4-[2-(3-Ethyl-4-methyl-2-carbonyl pyrrolidine amido) ethyl] benzene sulfonamide, must be purified to remove isomeric impurities, as their presence complicates the final purification of Glimepiride.[6][7]
Part II: Synthesis of Key Intermediate (B) - trans-4-Methylcyclohexyl Isocyanate
This step is pivotal and begins with the hydrochloride salt of the amine. The conversion to the isocyanate is a well-established but hazardous process that requires stringent safety protocols.
Protocol:
-
Amine Liberation (Optional but Recommended): While some protocols may proceed directly, it is often preferable to first liberate the free amine. This compound is treated with a suitable base (e.g., NaOH solution) and extracted into an organic solvent. The solvent is then carefully removed to yield the free trans-4-methylcyclohexanamine.
-
Phosgenation: The free amine (or its hydrochloride salt in some procedures) is dissolved in an inert solvent like toluene. This solution is then added to a solution of phosgene (COCl₂) in the same solvent, typically at a controlled temperature. Phosgenation is a highly exothermic and hazardous reaction that must be performed in a specialized, well-ventilated fume hood with appropriate scrubbing systems for excess phosgene.[4][6]
-
Work-up: After the reaction is complete, the mixture is typically heated to ensure full conversion and to drive off excess phosgene and HCl gas. The resulting solution of trans-4-methylcyclohexyl isocyanate in toluene is often used directly in the next step without isolation.[6]
Causality and Expertise:
-
Why Phosgene? Phosgene is a highly reactive electrophile that efficiently converts primary amines into isocyanates. The reaction proceeds through an initial nucleophilic attack by the amine on the carbonyl carbon of phosgene, followed by the elimination of two molecules of HCl.
-
Stereochemical Integrity: It is crucial that the stereochemistry of the trans isomer is maintained throughout this process. The reaction conditions are generally mild enough not to cause epimerization at the chiral centers of the cyclohexane ring.
-
Safety Imperative: Phosgene is extremely toxic. Alternative, safer phosgene-equivalents like triphosgene or diphosgene are sometimes used, which generate phosgene in situ. Regardless of the source, handling requires specialized equipment and training. Novel synthetic routes that avoid isocyanates altogether have been developed to enhance process safety.[9]
Part III: The Final Coupling Reaction - Formation of Glimepiride
This is the convergent step where the two key intermediates are joined to form the sulfonylurea linkage.
Protocol:
-
Reaction Setup: The purified sulfonamide intermediate (A) is suspended or dissolved in a suitable anhydrous solvent, such as toluene or acetone.[4][6]
-
Isocyanate Addition: The solution of trans-4-methylcyclohexyl isocyanate (B) in toluene, prepared in the previous step, is added to the sulfonamide mixture.
-
Reaction Conditions: The reaction mixture is heated, often to reflux, for several hours to drive the reaction to completion.[6] The progress can be monitored by techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Precipitation and Isolation: Upon completion, the reaction mixture is cooled. Water is often added to precipitate the crude Glimepiride product.[6] The pH may be adjusted to between 5.5 and 6.0 with an acid, such as acetic acid, to ensure complete precipitation.[6]
-
Filtration and Drying: The solid crude product is collected by filtration, washed with water to remove any water-soluble impurities, and then dried under vacuum.
Figure 2: Mechanism of the final sulfonylurea formation step.
Scientific Rationale:
-
Reactivity: The nitrogen atom of the sulfonamide acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of the isocyanate. This forms a new carbon-nitrogen bond and, after a proton transfer, yields the stable sulfonylurea linkage.
-
Solvent Choice: Anhydrous solvents are critical because isocyanates can react with water to form an unstable carbamic acid, which decomposes to an amine and carbon dioxide, leading to unwanted side products.
Part IV: Purification of Glimepiride
Achieving pharmaceutical-grade purity (>99.5%) is the final and most critical challenge. The primary impurity of concern is the cis-isomer of Glimepiride, which arises from any cis-4-methylcyclohexanamine present in the starting material.
Protocol:
-
Recrystallization: The crude Glimepiride is purified by recrystallization from a suitable solvent or solvent system. A common method involves dissolving the crude product in a mixture of methanol and then purging with ammonia gas to form a soluble salt.[6][7]
-
Charcoal Treatment: The solution may be treated with activated charcoal to remove colored impurities.
-
Reprecipitation: The pure Glimepiride is then reprecipitated by neutralizing the solution with an acid, like glacial acetic acid, to a pH of 5.5-6.0.[6][7]
-
Final Isolation: The purified solid is filtered, washed thoroughly with deionized water, and dried to a constant weight.
Trustworthiness and Self-Validation:
-
In-Process Controls: Purity must be assessed at each stage. The isomeric purity of the starting this compound should be confirmed by Gas Chromatography (GC).[4] The purity of the sulfonamide intermediate and the final Glimepiride product should be monitored by HPLC.
-
Isomer Control: The key to obtaining substantially pure Glimepiride is starting with highly pure intermediates. The purification of trans-4-methylcyclohexanamine HCl is a critical upstream process, often involving multiple crystallizations to reduce the cis isomer content to below 0.15%.[4][6]
Quantitative Data Summary
The following table provides an example of typical reaction parameters. Actual quantities and yields may vary based on scale and specific process optimizations.
| Step | Key Reagents | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Purity Target |
| Intermediate B Formation | trans-4-Methylcyclohexanamine HCl, Phosgene | Toluene | 0-25 | 2-4 | >95% (in situ) | >99.5% trans |
| Glimepiride Coupling | Intermediate A, Intermediate B | Toluene | 100-110 | 10-12 | 85-92% (Crude) | >95% (Crude) |
| Purification | Crude Glimepiride, Methanol/Ammonia, Acetic Acid | Methanol/Water | 20-30 | 2-3 | ~90% (from crude) | >99.8% (HPLC) |
Conclusion
The synthesis of Glimepiride using this compound is a well-established and robust process. Success hinges on three critical pillars: stringent control over the stereochemical purity of the starting amine, meticulous execution of the hazardous isocyanate formation step, and a rigorous final purification protocol to eliminate isomeric and process-related impurities. By understanding the chemical principles and causality behind each step, researchers and drug development professionals can effectively and safely produce this vital antidiabetic agent, ensuring it meets the high standards required for therapeutic use.
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- 9. researchgate.net [researchgate.net]
Gas Chromatography Method for the Robust Separation and Quantification of cis/trans 4-Methylcyclohexylamine Isomers
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The accurate separation and quantification of geometric isomers are critical in pharmaceutical development and chemical synthesis, where subtle structural differences can lead to significant variations in biological activity and impurity profiles. This application note presents a detailed, validated gas chromatography (GC) method for the baseline separation of cis- and trans-4-methylcyclohexylamine. Direct analysis of primary amines like 4-methylcyclohexylamine by GC is notoriously challenging due to their high polarity, which often results in poor peak shapes and column adsorption.[1][2] To overcome these issues, this protocol employs a pre-column derivatization step, converting the amines into their more volatile and less polar trifluoroacetamide derivatives. This robust and reproducible method ensures sharp, symmetrical peaks, allowing for precise quantification and validation in research and quality control environments.
Introduction: The Challenge of Amine Isomer Analysis
4-Methylcyclohexylamine is a key building block in the synthesis of various chemical entities, including active pharmaceutical ingredients (APIs). The cyclohexane ring exists as a mixture of two geometric isomers: cis and trans. In regulated industries, it is often imperative to control the isomeric ratio, as one isomer may be the desired active compound while the other could be an impurity with different toxicological or pharmacological properties.[3]
Gas chromatography is a powerful technique for separating volatile and semi-volatile compounds. However, the primary amine functional group (-NH2) in 4-methylcyclohexylamine presents a significant analytical hurdle. The lone pair of electrons on the nitrogen atom and the active hydrogens make the molecule highly polar and prone to forming hydrogen bonds. This leads to strong interactions with active sites (e.g., free silanol groups) on the surfaces of the GC inlet and capillary column, resulting in severe peak tailing, reduced sensitivity, and poor resolution.[1][4]
To circumvent these challenges, chemical derivatization is an effective strategy.[5][6] This process modifies the polar amine group, converting it into a less polar, more thermally stable, and more volatile functional group.[2] This application note details a method using trifluoroacetic anhydride (TFAA) for acylation, a reliable technique that yields stable derivatives with excellent chromatographic properties.[2][7]
Analytical Workflow Overview
The entire analytical process, from sample preparation to data acquisition, is designed to ensure accuracy and reproducibility. The workflow involves a simple, rapid derivatization step followed by analysis using a standard gas chromatograph equipped with a Flame Ionization Detector (FID).
Figure 1: Overall experimental workflow from sample preparation to GC analysis.
Experimental Protocols
Reagents and Materials
-
cis/trans-4-Methylcyclohexylamine standard or sample
-
Trifluoroacetic anhydride (TFAA), ≥99%
-
Ethyl acetate, anhydrous, ≥99.8%
-
Methanol, HPLC grade (for cleaning)
-
Deionized water
-
2 mL autosampler vials with PTFE-lined caps
-
Micropipettes and tips
-
Heating block or oven
Instrumentation and Chromatographic Conditions
A standard gas chromatograph with a capillary split/splitless inlet and a Flame Ionization Detector (FID) is required. The parameters listed below have been optimized for the separation of the derivatized isomers on a common mid-polarity column.
| Parameter | Setting | Rationale |
| GC System | Agilent 8890 GC (or equivalent) with FID | Standard, robust configuration for routine analysis. |
| Capillary Column | HP-5ms (or equivalent 5% Phenyl Methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness | A versatile, mid-polarity stationary phase that provides excellent resolution for a wide range of derivatized compounds based on differences in boiling points and polarity.[8][9] |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert carrier gas providing good efficiency. Constant flow ensures reproducible retention times. |
| Inlet | Split/Splitless | Allows for analysis of a wide concentration range. |
| Inlet Temperature | 250 °C | Ensures rapid and complete vaporization of the derivatized analytes without thermal degradation. |
| Split Ratio | 50:1 (can be adjusted based on sample concentration) | Prevents column overloading and ensures sharp peaks. |
| Oven Program | Initial: 80 °C (hold 2 min), Ramp: 10 °C/min to 240 °C (hold 5 min) | The initial hold separates the solvent peak, while the temperature ramp effectively elutes and separates the cis and trans derivatives.[7] |
| Detector | Flame Ionization Detector (FID) | Universal detector for hydrocarbons, offering high sensitivity and a wide linear range. |
| Detector Temp | 280 °C | Prevents condensation of the analytes in the detector. |
| Makeup Gas (He) | 25 mL/min | Optimizes detector performance. |
| H₂ Flow | 30 mL/min | Fuel for the FID flame. |
| Air Flow | 400 mL/min | Oxidizer for the FID flame. |
| Injection Volume | 1 µL | Standard volume for capillary GC. |
Protocol 1: Sample Derivatization with TFAA
This protocol converts the polar primary amines into their non-polar N-trifluoroacetyl derivatives, which are ideal for GC analysis.[2]
-
Sample Preparation: Accurately prepare a solution of the 4-methylcyclohexylamine isomer mixture in anhydrous ethyl acetate at a concentration of approximately 1 mg/mL.
-
Aliquot: Transfer 200 µL of this solution into a 2 mL autosampler vial.
-
Reagent Addition: Carefully add 100 µL of trifluoroacetic anhydride (TFAA) to the vial. Caution: TFAA is corrosive and moisture-sensitive. Handle in a fume hood.
-
Reaction: Immediately cap the vial tightly. Vortex for 10 seconds. Place the vial in a heating block or oven set to 65°C for 20 minutes to ensure the reaction goes to completion.[2]
-
Cooling: Remove the vial and allow it to cool to room temperature.
-
Analysis: The sample is now derivatized and ready for direct injection into the GC system. No further workup is required.
Protocol 2: GC System Operation and Data Analysis
-
System Equilibration: Load the GC method with the parameters from the table above. Allow the system to equilibrate until the baseline is stable.
-
Sequence Setup: Set up a sequence in the chromatography data system (CDS) software. Include solvent blanks, standards, and samples.
-
Injection: Inject 1 µL of the cooled, derivatized sample onto the GC.
-
Data Acquisition: Start the data acquisition. The total run time is approximately 23 minutes.
-
Peak Integration: After the run is complete, integrate the peaks corresponding to the trans and cis derivatives. The trans isomer is expected to elute slightly earlier than the cis isomer due to its generally lower boiling point and more linear shape.
-
Quantification: Calculate the relative percentage of each isomer using the peak areas. For absolute quantification, a calibration curve should be prepared using certified reference standards for each isomer.
Expected Results and Discussion
By following this method, you can expect to achieve baseline separation of the two derivatized isomers. The derivatization with TFAA effectively eliminates the active hydrogens on the amine group, leading to several key improvements:
-
Symmetrical Peaks: The resulting trifluoroacetamide derivatives are much less polar and do not interact with active sites in the GC system. This translates directly to sharp, symmetrical Gaussian peaks, which are essential for accurate integration and quantification.[2]
-
Increased Volatility: The derivatives are more volatile than the parent amines, allowing them to be analyzed at reasonable temperatures without degradation.[2][6]
-
Enhanced Resolution: The excellent peak shape significantly improves the resolution between the closely eluting cis and trans isomers, making separation on a standard HP-5ms column straightforward.[2][4]
A typical chromatogram will show a large solvent peak at the beginning, followed by two well-resolved peaks for the derivatized isomers. The area percent of each peak can be used to determine the isomeric ratio in the original sample. For method validation, parameters such as linearity, precision, accuracy, and limit of detection (LOD) should be established according to relevant guidelines (e.g., USP <621>).[10]
Conclusion
The analytical method detailed in this application note provides a robust and reliable solution for the challenging separation of cis- and trans-4-methylcyclohexylamine isomers. The use of a simple and rapid pre-column derivatization with trifluoroacetic anhydride effectively addresses the inherent difficulties of amine analysis by gas chromatography. This protocol yields excellent peak shape, high resolution, and accurate quantification, making it suitable for implementation in research, process development, and quality control laboratories within the pharmaceutical and chemical industries.
References
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Tsukioka, T., & Murakami, T. (1996). Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. Journal of Chromatography A, 733(1-2), 19–34. [Link]
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Harvey, D. (2023). Derivatization. Chemistry LibreTexts. [Link]
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Phenomenex. (n.d.). Derivatization for Gas Chromatography. Phenomenex Technical Library. [Link]
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Płotka-Wasylka, J., et al. (2015). A non-exhaustive list of derivatization reagents used in amine analysis. ResearchGate. [Link]
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Metcalfe, L. D., Martin, R. J., & Schmitz, A. A. (1971). Gas chromatography of positional isomers of long-chain amines and related compounds. Analytical Chemistry, 43(6), 664-668. [Link]
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Lab Unlimited. (n.d.). Optima® 5 Amine GC capillary columns for amine separation. Lab Unlimited Online Catalog. [Link]
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Various Authors. (2012). Separation of structural isomers of amine on gas chromatography. ResearchGate Discussion. [Link]
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Wang, C., et al. (2017). Separations of aromatic amine isomers on the C4A-C10 column in comparison to the HP-5 commercial column. ResearchGate. [Link]
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Velocity Scientific Solutions. (n.d.). GC Columns. Velocity Scientific Solutions Product Page. [Link]
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Chrom Tech, Inc. (2025). Unveiling the Power of Non-Polar GC Columns. Chrom Tech Blog. [Link]
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Various Authors. (2021). What GC columns would be recommended to analyze polar and non-polar compounds in a gas? ResearchGate Discussion. [Link]
- Google Patents. (2020). CN109824520B - Preparation method of cis-4-methylcyclohexylamine.
-
Foreman, W. T., et al. (2015). Determination of (4-methylcyclohexyl)methanol isomers by heated purge-and-trap GC/MS in water samples from the 2014 Elk River, West Virginia, chemical spill. Chemosphere, 131, 77–85. [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Methylcyclohexylamine. PubChem Compound Database. [Link]
- Google Patents. (2005). CZ2005230A3 - Novel synthesis process of trans-4-methylcyclohexylamine base.
-
Foreman, W. T., et al. (2015). Determination of (4-methylcyclohexyl)methanol isomers by heated purge-and-trap GC/MS. ResearchGate. [Link]
-
Aboul-Enein, H. Y., & Ali, I. (2003). Chiral Drug Separation. Encyclopedia of Pharmaceutical Technology. [Link]
-
Forgách, T., et al. (2021). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. Nature Communications, 12(1), 6469. [Link]
-
Booth, H., & Gidley, G. C. (1968). The Preparation of cis- and trans-l-Alkyl-4-phthalimidocyclohexanes. Journal of the Chemical Society B: Physical Organic, 1047-1050. [Link]
- Google Patents. (2011). CN102001950A - Preparation method of trans-4-methyl cyclohexylamine.
-
LCGC International. (n.d.). Application Notes: GC. LCGC International. [Link]
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Restek Corporation. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Restek Library. [Link]
-
LCGC International. (n.d.). Application Notes: GC-MS. LCGC International. [Link]
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Protocol for the synthesis of trans-4-Methylcyclohexanamine hydrochloride
An Application Note for the Synthesis of trans-4-Methylcyclohexanamine Hydrochloride
Abstract
This document provides a comprehensive and technically detailed protocol for the synthesis of this compound, a critical building block in modern pharmaceutical development, most notably in the synthesis of the antidiabetic drug Glimepiride.[1] The protocol is designed for researchers and drug development professionals, emphasizing not only the procedural steps but also the underlying chemical principles, stereochemical control, and safety considerations. The synthesis proceeds via a stereoselective reductive amination of 4-methylcyclohexanone, followed by selective crystallization of the desired trans-isomer as its hydrochloride salt. This guide is structured to be a self-validating system, incorporating in-depth explanations, quantitative data tables, and characterization checkpoints to ensure the successful and safe execution of the synthesis.
Introduction and Significance
This compound (CAS RN: 33483-65-7) is a substituted cycloaliphatic amine derivative of significant value in organic synthesis.[2] Its rigid cyclohexane framework and defined stereochemistry make it an ideal chiral intermediate for constructing complex, biologically active molecules.[1] The hydrochloride salt form enhances the compound's stability and solubility in polar solvents, simplifying its handling and application in subsequent synthetic steps.[2]
While several synthetic routes exist, including the catalytic hydrogenation of p-methylaniline, this guide focuses on a laboratory-scale reductive amination pathway.[2] This method is chosen for its operational simplicity, mild reaction conditions, and amenability to standard laboratory equipment, making it a reliable and accessible procedure for research and development settings.
The Synthetic Strategy: Reductive Amination
The core of this protocol is the one-pot reductive amination of 4-methylcyclohexanone. This reaction elegantly combines two transformations: the formation of an imine intermediate and its subsequent reduction to the target amine.
Mechanism Insight:
-
Imine Formation: 4-Methylcyclohexanone reacts with an ammonia source (in this case, generated from ammonium acetate) to form a 4-methylcyclohexanimine intermediate. This is a reversible equilibrium reaction.
-
Stereoselective Reduction: A hydride reducing agent, sodium borohydride (NaBH₄), is introduced. The hydride attacks the electrophilic carbon of the imine. The approach of the hydride ion preferentially occurs from the axial position to avoid steric hindrance from the axial hydrogens on the cyclohexane ring, leading to the formation of the equatorial amino group. The methyl group, being the larger substituent, already occupies the more stable equatorial position. This thermodynamic preference results in the trans isomer as the major product.
The final step involves the conversion of the free amine into its hydrochloride salt, which facilitates purification through crystallization, effectively separating the desired trans-isomer from the minor cis-isomer.[3][4]
Experimental Protocol
This protocol is divided into two primary stages: the synthesis of the mixed-isomer free amine and the subsequent isolation and purification of the target trans-hydrochloride salt.
Part A: Synthesis of 4-Methylcyclohexanamine (cis/trans Mixture)
Materials and Equipment:
-
Reagents: 4-Methylcyclohexanone (>98%), Ammonium acetate (ACS grade), Sodium borohydride (99%), Methanol (anhydrous), Diethyl ether (anhydrous), Sodium hydroxide (pellets), Saturated sodium chloride solution (brine), Anhydrous magnesium sulfate.
-
Equipment: 500 mL round-bottom flask, magnetic stirrer and stir bar, reflux condenser, ice-water bath, separatory funnel, rotary evaporator, standard glassware.
Step-by-Step Methodology:
-
Imine Formation: In a 500 mL round-bottom flask equipped with a magnetic stir bar, combine 4-methylcyclohexanone (1.0 eq) and ammonium acetate (3.5 eq). Add anhydrous methanol to dissolve the reagents (approx. 150 mL for a 0.1 mol scale reaction).
-
Reaction Initiation: Stir the mixture at room temperature for 1 hour to allow for the formation of the imine intermediate in situ.
-
Preparation for Reduction: Cool the reaction flask to 0-5 °C using an ice-water bath. This is critical to moderate the exothermic reduction step and enhance stereoselectivity.
-
Hydride Reduction: Slowly add sodium borohydride (1.5 eq) to the cooled, stirring mixture in small portions over 45-60 minutes. Causality: Portion-wise addition is a crucial safety measure to control the rate of reaction and the evolution of hydrogen gas, preventing a dangerous pressure buildup and temperature spike.[5][6]
-
Reaction Completion: After the final addition of NaBH₄, remove the ice bath and allow the reaction to stir at room temperature for an additional 4 hours.
-
Solvent Removal: Remove the methanol using a rotary evaporator.
-
Aqueous Workup: To the resulting slurry, cautiously add a 2 M sodium hydroxide solution until the pH is >12 to ensure the product is in its free amine form.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with diethyl ether (3 x 75 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic extracts with brine (1 x 50 mL) to remove residual water and inorganic salts. Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.
Part B: Isolation of this compound
Materials and Equipment:
-
Reagents: Concentrated Hydrochloric Acid (37%), Isopropanol, Acetone, Diethyl ether (anhydrous).
-
Equipment: Gas dispersion tube (optional), Erlenmeyer flask, Büchner funnel, vacuum flask, pH paper.
Step-by-Step Methodology:
-
Salt Formation: Cool the dried ethereal solution of the amine from Part A in an ice bath. Slowly bubble anhydrous hydrogen chloride gas through the solution until the precipitation of the amine hydrochloride salt ceases and the solution becomes acidic.
-
Alternative Method: Alternatively, prepare a solution of HCl in isopropanol and add it dropwise to the stirred ethereal amine solution until precipitation is complete.
-
-
Initial Isolation: Collect the precipitated white solid, which is a mixture of cis and trans hydrochlorides, by vacuum filtration.
-
Purification by Recrystallization: This step is critical for isolating the pure trans-isomer.[3][4]
-
Transfer the crude hydrochloride salt to an Erlenmeyer flask.
-
Add a minimal amount of hot isopropanol to dissolve the solid completely.
-
Slowly add acetone (a less polar solvent) until the solution becomes faintly turbid.
-
Allow the solution to cool slowly to room temperature, then place it in a 0-5 °C refrigerator for several hours to maximize crystal formation. The trans-isomer, being less soluble, will preferentially crystallize.
-
-
Final Product Collection: Collect the purified white crystals of this compound by vacuum filtration. Wash the crystals with a small amount of cold acetone to remove any residual soluble impurities.
-
Drying: Dry the final product in a vacuum oven at 50-60 °C to a constant weight.
Data Presentation and Expected Results
Table 1: Reagent and Reaction Parameters (Illustrative 0.1 mol Scale)
| Reagent | Formula | Molar Mass ( g/mol ) | Amount | Moles (mol) | Equivalents |
| 4-Methylcyclohexanone | C₇H₁₂O | 112.17 | 11.22 g | 0.10 | 1.0 |
| Ammonium Acetate | C₂H₇NO₂ | 77.08 | 26.98 g | 0.35 | 3.5 |
| Sodium Borohydride | NaBH₄ | 37.83 | 5.67 g | 0.15 | 1.5 |
Table 2: Product Characteristics
| Parameter | Expected Result |
| Theoretical Yield | 14.97 g |
| Typical Actual Yield | 65-75% |
| Appearance | White to off-white crystalline solid[1][2] |
| Melting Point | Approx. 260 °C[1] |
| ¹³C NMR (D₂O) | Key peaks expected around δ 21.0 (CH₃), 30.5 (C3/C5), 33.0 (C2/C6), 42.0 (C4), 50.0 (C1)[7] |
| Purity (HPLC) | >99% (trans-isomer) |
Workflow Visualization
Caption: Workflow for the synthesis of trans-4-Methylcyclohexanamine HCl.
Mandatory Safety and Handling Protocols
Adherence to strict safety protocols is non-negotiable. This synthesis involves hazardous materials that require careful handling in a controlled laboratory environment.
-
General Precautions: All steps must be performed inside a certified chemical fume hood. Personal Protective Equipment (PPE), including a flame-retardant lab coat, safety goggles, and nitrile gloves, must be worn at all times.
-
Sodium Borohydride (NaBH₄): This reagent is water-reactive and corrosive.[6][8] It reacts with water, alcohols, and acids to release flammable hydrogen gas, which can ignite spontaneously.[6][9] Do not allow contact with water or moist air.[5][10] Store in a tightly sealed container in a dry environment.
-
Flammable Solvents: Diethyl ether and methanol are highly flammable. Ensure there are no ignition sources nearby. Diethyl ether can form explosive peroxides upon storage; use a freshly opened container or test for peroxides before use.
-
Corrosive Reagents: Concentrated hydrochloric acid and sodium hydroxide solutions are highly corrosive and can cause severe burns.[8] Handle with extreme care, ensuring appropriate gloves and eye protection are used.
-
Waste Disposal: All chemical waste must be disposed of according to institutional and local environmental regulations. Quench reactive waste streams carefully before disposal.
Characterization and Quality Control
Confirmation of the final product's identity, purity, and stereochemistry is essential.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for structural confirmation. The stereochemistry can be confirmed by analyzing the coupling constants and chemical shifts of the protons on the cyclohexane ring.
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the isomeric purity, quantifying the ratio of the trans to cis product.
-
Melting Point Analysis: A sharp melting point close to the literature value is a strong indicator of high purity.[1]
References
- Google Patents. CN109678726A - A kind of method of synthesis of trans -4- methyl cyclohexylamine. (2019).
-
NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of trans-4-Methylcyclohexylamine Hydrochloride in Pharmaceutical Synthesis. (n.d.). Retrieved from [Link]
- Google Patents. CZ2005230A3 - Novel synthesis process of trans-4-methylcyclohexylamine base and derived salts of trans-4-methylcyclohexylamine hydrochloride or pivalate usable as intermediates in the preparation of glimepiride antidiabetic. (2006).
-
University of Washington. Sodium Borohydride SOP. (n.d.). Retrieved from [Link]
-
ResearchGate. Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. (2020). Retrieved from [Link]
-
University of California, Center for Laboratory Safety. Sodium borohydride - Standard Operating Procedure. (2012). Retrieved from [Link]
-
Cole-Parmer. Material Safety Data Sheet - Sodium borohydride, powder, 99%. (n.d.). Retrieved from [Link]
-
PubChem. 4-Methylcyclohexylamine Hydrochloride. (n.d.). Retrieved from [Link]
-
Carl ROTH. Safety Data Sheet: Sodium borohydride. (n.d.). Retrieved from [Link]
- Google Patents. CN102001950A - Preparation method of trans-4-methyl cyclohexylamine. (2011).
-
Royal Society of Chemistry. Reductive aminations by imine reductases: from milligrams to tons. (2022). Retrieved from [Link]
-
MDPI. Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. (2024). Retrieved from [Link]
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The Strategic Application of trans-4-Methylcyclohexanamine Hydrochloride in the Synthesis of Novel Agrochemicals
Introduction: Unveiling the Potential of a Versatile Building Block
In the continuous quest for novel and effective agrochemicals, the strategic selection of molecular building blocks is paramount. trans-4-Methylcyclohexanamine hydrochloride (CAS: 33483-65-7), a white to off-white solid, has long been recognized as a key intermediate in the pharmaceutical industry, most notably in the synthesis of the antidiabetic drug Glimepiride.[1] However, its utility extends far beyond medicinal chemistry. The unique structural and chemical properties of this compound make it an exemplary candidate for the development of next-generation herbicides, fungicides, and insecticides. This guide provides an in-depth exploration of the application of this compound in agrochemical synthesis, complete with detailed protocols and the scientific rationale behind its use.
The hydrochloride salt form of trans-4-methylcyclohexanamine enhances its stability and solubility in polar solvents, rendering it amenable to a variety of reaction conditions.[1][2] The core structure, featuring a trans-substituted cyclohexyl ring, imparts a defined three-dimensional geometry and lipophilicity to the final molecule. These attributes are critical for optimizing the transport, target binding, and overall bioactivity of an agrochemical. The primary amine functionality serves as a versatile handle for introducing the trans-4-methylcyclohexyl moiety into a diverse range of chemical scaffolds, particularly through the formation of amide, urea, and thiourea linkages, which are prevalent in many commercial agrochemicals.[1]
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a starting material is fundamental to its successful application in synthesis.
| Property | Value | Source |
| CAS Number | 33483-65-7 | [1] |
| Molecular Formula | C₇H₁₅N·HCl | [1] |
| Molecular Weight | 149.66 g/mol | [1] |
| Appearance | White to off-white solid/flakes | [1][3] |
| Melting Point | Approximately 260°C | [1][3] |
| Solubility | Soluble in water | [2] |
Core Synthetic Applications in Agrochemicals: A Mechanistic Perspective
The nucleophilic nature of the primary amine in trans-4-methylcyclohexanamine allows for its facile incorporation into various agrochemical classes. The following sections detail the synthesis of key agrochemical scaffolds derived from this versatile intermediate.
Synthesis of N-(trans-4-Methylcyclohexyl) Amides: A Gateway to Herbicidal Compounds
Amide-containing compounds represent a significant class of herbicides.[4] The synthesis of N-(trans-4-methylcyclohexyl) amides from this compound is a straightforward and efficient process, typically involving the acylation of the free amine with an appropriate acyl chloride or carboxylic acid.
The rationale for employing the trans-4-methylcyclohexyl moiety in herbicidal design is multifaceted. The lipophilic nature of the cyclohexyl ring can enhance the penetration of the active ingredient through the waxy cuticle of plant leaves. Furthermore, the specific stereochemistry of the trans isomer can lead to a more precise fit within the active site of the target enzyme, potentially increasing efficacy and selectivity.
Protocol 1: General Synthesis of N-(trans-4-Methylcyclohexyl) Amides
This protocol outlines the synthesis of a representative N-(trans-4-methylcyclohexyl) amide from a generic acid chloride.
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Acid chloride (e.g., 2,4-dichlorobenzoyl chloride)
-
Triethylamine (TEA)
-
Deionized water
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Liberation of the Free Amine:
-
Dissolve this compound in deionized water.
-
Add a 1M aqueous solution of NaOH dropwise while stirring until the pH of the solution is basic (pH > 10).
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure using a rotary evaporator to obtain the free trans-4-methylcyclohexanamine.
-
-
Amide Formation:
-
Dissolve the obtained free amine in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.
-
Add an equimolar amount of triethylamine to the solution.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add an equimolar amount of the desired acid chloride dissolved in dichloromethane to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, or until completion as monitored by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Quench the reaction by adding deionized water.
-
Separate the organic layer and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography on silica gel.
-
Logical Flow of Amide Synthesis:
Caption: Workflow for the synthesis of N-(trans-4-Methylcyclohexyl) amides.
Synthesis of N,N'-Disubstituted Ureas and Thioureas: A Pathway to Potent Fungicides
Urea and thiourea derivatives are well-established classes of fungicides, acting on various cellular processes in fungi. The synthesis of N-(trans-4-methylcyclohexyl)-N'-aryl ureas and thioureas is a valuable strategy for developing novel antifungal agents. The trans-4-methylcyclohexyl group can modulate the lipophilicity and steric profile of the molecule, influencing its ability to penetrate fungal cell walls and interact with target proteins.
Protocol 2: Synthesis of N,N'-Disubstituted Ureas via Isocyanate Intermediate
This protocol details a common method for synthesizing unsymmetrical ureas by reacting an isocyanate with an amine.
Materials:
-
This compound
-
Triphosgene
-
Toluene (anhydrous)
-
Aryl amine (e.g., 4-chloroaniline)
-
Triethylamine (TEA)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Synthesis of trans-4-Methylcyclohexyl Isocyanate:
-
Liberate the free trans-4-methylcyclohexanamine from its hydrochloride salt as described in Protocol 1, Step 1. Ensure the resulting amine is anhydrous.
-
In a three-necked flask under a nitrogen atmosphere, dissolve the free amine in anhydrous toluene.
-
Add triethylamine (1.1 equivalents) to the solution.
-
In a separate flask, dissolve triphosgene (0.4 equivalents) in anhydrous toluene.
-
Slowly add the triphosgene solution to the amine solution at 0°C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-3 hours. The formation of the isocyanate can be monitored by IR spectroscopy (strong absorption band around 2250-2275 cm⁻¹).
-
The resulting solution of trans-4-methylcyclohexyl isocyanate is typically used directly in the next step without isolation.
-
-
Urea Formation:
-
To the solution of trans-4-methylcyclohexyl isocyanate, add the desired aryl amine (1.0 equivalent) dissolved in anhydrous toluene.
-
Stir the reaction mixture at room temperature for 2-4 hours. The reaction is often exothermic.
-
The product, N-(trans-4-methylcyclohexyl)-N'-(aryl)urea, will often precipitate from the reaction mixture upon formation.
-
-
Work-up and Purification:
-
Filter the precipitated product and wash with cold toluene or hexane.
-
If the product does not precipitate, concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol or ethyl acetate.
-
Reaction Pathway for Urea Synthesis:
Caption: Synthetic pathway for N,N'-disubstituted ureas.
Conclusion and Future Outlook
This compound is a cost-effective and versatile starting material with significant, yet underexplored, potential in the field of agrochemical synthesis. Its unique structural features provide a solid foundation for the design of novel herbicides and fungicides. The protocols outlined in this guide serve as a practical starting point for researchers and scientists in the agrochemical industry to leverage this valuable building block in their discovery and development pipelines. Further exploration of derivatives, including thioureas and other N-heterocyclic structures incorporating the trans-4-methylcyclohexyl moiety, is warranted and promises to yield new classes of effective crop protection agents.
References
- NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of trans-4-Methylcyclohexylamine Hydrochloride in Pharmaceutical Synthesis.
- PubChem. 4-Methylcyclohexylamine Hydrochloride.
- Guidechem. trans-4-Methylcyclohexylamine hydrochloride 33483-65-7 wiki.
- Home Sunshine Pharma. Trans-4-Methylcyclohexylamine Hydrochloride CAS 33483-65-7.
- Google Patents. Novel synthesis process of trans-4-methylcyclohexylamine base and derived salts of trans-4-methylcyclohexylamine hydrochloride or pivalate usable as intermediates in the preparation of glimepiride antidiabetic.
- Google Patents. A kind of method of synthesis of trans -4- methyl cyclohexylamine.
- Sethi, D., et al. Synthesis, Characterization and Herbicidal Activity of Amide Derivatives of Glyphosate. Orient. J. Chem., 34(5), 2378-2383 (2018).
- MDPI. Synthesis and Biological Activity of Substituted Urea and Thiourea Derivatives Containing 1,2,4-Triazole Moieties.
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Application Notes & Protocols for trans-4-Methylcyclohexanamine Hydrochloride in Specialty Chemical Synthesis
Introduction: The Strategic Importance of a Versatile Building Block
Trans-4-Methylcyclohexanamine hydrochloride (CAS No: 33483-65-7) is a substituted cycloaliphatic amine that has emerged as a critical intermediate in the synthesis of high-value specialty chemicals.[1][2] While its structure appears straightforward, the specific trans stereochemistry of the methyl and amine groups on the cyclohexane ring provides a rigid and defined three-dimensional orientation. This conformational stability is paramount for its primary applications, particularly in the pharmaceutical industry, where precise molecular geometry dictates biological activity.[2]
This compound is typically supplied as a hydrochloride salt, which confers several practical advantages for researchers and process chemists. The salt form enhances the compound's stability, simplifies handling of the otherwise volatile amine, and increases its solubility in polar solvents like water and alcohols.[1][2] Before its use in most synthetic applications, the active free amine must be liberated through a simple acid-base neutralization.
These application notes provide an in-depth guide to the properties, primary applications, and detailed experimental protocols for utilizing this compound, with a focus on its pivotal role in the synthesis of the antidiabetic drug Glimepiride.[2]
Physicochemical Properties and Handling
A thorough understanding of the compound's properties is essential for its effective use in synthesis. The data below has been consolidated from various chemical suppliers and databases.
| Property | Value | Source(s) |
| CAS Number | 33483-65-7 | [2][3][4] |
| Molecular Formula | C₇H₁₅N·HCl (C₇H₁₆ClN) | [2][4][5] |
| Molecular Weight | 149.66 g/mol | [2][5][6] |
| Appearance | White to off-white crystalline solid or flakes | [1][2][3] |
| Melting Point | ~260 °C | [2][6] |
| Solubility | Soluble in water | [1] |
| Storage | Sealed in a dry, room-temperature environment away from strong oxidizing agents.[1][6] |
Safety Note: this compound may cause skin, eye, and respiratory system irritation.[1] It is crucial to handle this chemical using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, within a well-ventilated fume hood.
Core Application: Cornerstone Intermediate in Pharmaceutical Synthesis
The primary and most well-documented application of this compound is as a key building block in the synthesis of Active Pharmaceutical Ingredients (APIs).[2] Its rigid cyclohexane scaffold and the specific trans orientation of its functional groups make it an ideal starting material for complex drug molecules where stereochemistry is critical for efficacy.
Case Study: Synthesis of Glimepiride
Glimepiride is a widely used second-generation sulfonylurea drug for treating type 2 diabetes mellitus. The molecular structure of Glimepiride contains the intact trans-4-methylcyclohexyl moiety, making trans-4-Methylcyclohexanamine an indispensable precursor.[2][6] The amine group of the cyclohexane derivative is acylated to form a crucial urea linkage within the final drug molecule. The use of the trans isomer is non-negotiable, as the corresponding cis isomer would not fit the target biological receptor correctly, rendering the resulting drug ineffective.
The general workflow for its incorporation is visualized below.
Caption: Synthetic workflow incorporating trans-4-Methylcyclohexanamine into Glimepiride.
Broader Applications in Specialty Chemicals
Beyond its flagship role in Glimepiride synthesis, the reactive amine functionality allows it to be incorporated into a variety of other organic structures.[2] This versatility extends its utility to the development of:
-
Agrochemicals: As a scaffold for novel pesticides and herbicides.
-
Corrosion Inhibitors & Surfactants: Where the cycloaliphatic group provides hydrophobicity and the amine serves as a reactive handle or polar head group.[1]
-
Research & Development: It is used as an intermediate in the development of novel bioactive compounds, such as potential inhibitors for the T. cruzi enzyme in parasite research.[7]
The diagram below illustrates the central role of the liberated free amine as a versatile chemical intermediate.
Sources
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Hydrogenation of 4-methylaniline to 4-methylcyclohexylamine
An Application Guide to the Synthesis of 4-Methylcyclohexylamine via Catalytic Hydrogenation of 4-Methylaniline
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the catalytic hydrogenation of 4-methylaniline (p-toluidine) to 4-methylcyclohexylamine. This transformation is a cornerstone reaction for accessing alicyclic amine structures, which are critical intermediates in the synthesis of pharmaceuticals and fine chemicals.[1][2] This guide delves into the underlying reaction mechanisms, provides a rationale for catalyst and parameter selection, and presents a detailed, field-proven experimental protocol. Emphasis is placed on safety, reproducibility, and analytical validation to ensure a robust and reliable synthetic methodology.
Introduction: The Significance of Alicyclic Amines
4-Methylcyclohexylamine is a valuable building block in organic synthesis, primarily due to the presence of a reactive amine group on a cyclohexane scaffold.[2] The hydrogenation of the aromatic precursor, 4-methylaniline, is the most direct and atom-economical route to this saturated cyclic amine. The process involves the reduction of the benzene ring to a cyclohexane ring, a transformation that requires a catalyst and a high-pressure hydrogen source. The resulting product is typically a mixture of cis and trans stereoisomers, the ratio of which is highly dependent on the chosen catalytic system and reaction conditions. Understanding and controlling these factors is paramount for achieving desired product specifications.
Reaction Mechanism and Stereochemical Considerations
The catalytic hydrogenation of an aromatic amine involves the heterogeneous catalysis of hydrogen gas with the substrate on the surface of a noble metal catalyst. The generally accepted Horiuti-Polanyi mechanism posits that both the aromatic ring of 4-methylaniline and diatomic hydrogen adsorb onto the active sites of the catalyst. The H-H bond is cleaved, and hydrogen atoms are sequentially added to the aromatic ring until it is fully saturated.
The stereochemical outcome of this addition determines the ratio of cis to trans isomers of 4-methylcyclohexylamine. This ratio is influenced by the catalyst's nature, with different metals and supports favoring different modes of substrate adsorption and hydrogen delivery.
Caption: Overall reaction scheme for the hydrogenation of 4-methylaniline.
Catalyst Selection: The Heart of the Transformation
The choice of catalyst is the most critical factor in the hydrogenation of aromatic amines. Ruthenium (Ru) and Rhodium (Rh) are the most effective metals for this transformation.[3][4]
-
Ruthenium (Ru): Ruthenium-based catalysts, often supported on carbon (Ru/C) or alumina, are highly active and cost-effective.[3] They are a workhorse for industrial-scale hydrogenations. The addition of alkaline promoters, such as lithium hydroxide or sodium hydroxide, to ruthenium catalysts has been shown to enhance reaction rates and selectivity by suppressing the formation of secondary amine byproducts.[5]
-
Rhodium (Rh): Rhodium is generally more active and selective than ruthenium, often allowing for milder reaction conditions.[3] However, its significantly higher cost makes it more suitable for smaller-scale, high-value applications.[3]
The catalyst support plays a crucial role in dispersing the metal nanoparticles, thereby maximizing the available surface area for reaction.
| Catalyst System | Support | Promoter | Typical Selectivity | Key Advantages |
| Ruthenium (Ru) | Carbon, Alumina | Alkali Hydroxide | Good to Excellent | Cost-effective, robust, good for industrial scale.[3][5] |
| Rhodium (Rh) | Carbon, Alumina | None typically required | Excellent | High activity, high selectivity, milder conditions possible.[3] |
| Rhodium-Ruthenium | Alumina | - | Excellent | Can offer synergistic effects on activity and selectivity.[6] |
Experimental Workflow and Parameter Optimization
A successful hydrogenation protocol relies on the careful control of several key parameters. The interplay between solvent, temperature, and pressure dictates the reaction's efficiency, selectivity, and safety.
Caption: Standard experimental workflow for catalytic hydrogenation.
-
Solvents: Inert organic solvents are typically employed to facilitate mass and heat transfer.[3] Common choices include tetrahydrofuran (THF) or alcohols like isopropanol. The choice can influence catalyst performance and product solubility.
-
Temperature: The reaction is typically conducted at elevated temperatures, generally between 100°C and 160°C.[5][6] Higher temperatures increase the reaction rate, but excessive heat can promote side reactions and lead to catalyst degradation.
-
Hydrogen Pressure: High hydrogen pressure (e.g., 60-100 bar or approximately 870-1450 psi) is necessary to ensure a sufficient concentration of dissolved hydrogen for the reaction to proceed efficiently.[6] The rate of hydrogenation is often directly proportional to the hydrogen pressure.
-
Substrate Purity: The use of high-purity 4-methylaniline is essential. Impurities can poison the catalyst, leading to reduced activity and a shorter catalyst lifetime.[4]
Detailed Laboratory Protocol
This protocol describes a representative procedure for the hydrogenation of 4-methylaniline on a laboratory scale using a Ruthenium-based catalyst.
Materials and Equipment
-
Chemicals:
-
4-Methylaniline (p-Toluidine), >99% purity
-
5% Ruthenium on Carbon (Ru/C) catalyst
-
Anhydrous Isopropanol (IPA) or Tetrahydrofuran (THF)
-
Hydrogen gas (high purity, >99.99%)
-
Nitrogen or Argon gas (for inerting)
-
-
Equipment:
-
High-pressure autoclave/reactor (e.g., Parr reactor) equipped with a magnetic stirrer, gas inlet/outlet, pressure gauge, and thermocouple.
-
Heating mantle with temperature controller.
-
Filtration apparatus (e.g., Büchner funnel with Celite® or a syringe filter for small scale).
-
Rotary evaporator.
-
Standard laboratory glassware.
-
Critical Safety Precautions
-
Chemical Hazards: 4-methylaniline is toxic if swallowed, inhaled, or in contact with skin, and is a suspected carcinogen.[7] Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and safety goggles.[7][8]
-
High-Pressure Operations: High-pressure reactors carry a significant risk of catastrophic failure if operated improperly. Ensure the reactor is rated for the intended pressure and temperature. Always perform a leak test before heating and pressurizing with hydrogen. Operate the reactor behind a safety shield.
-
Hydrogen Gas: Hydrogen is extremely flammable and can form explosive mixtures with air. Ensure the reaction area is free of ignition sources. The system must be purged of air before introducing hydrogen.
-
Catalyst Handling: Ruthenium catalysts are often pyrophoric, especially after use when they may be finely divided and coated with hydrogen. Do not expose the dry, used catalyst to air. The catalyst should be filtered while wet and stored under an inert liquid (e.g., water or solvent).
Step-by-Step Procedure
-
Reactor Setup: Ensure the high-pressure reactor is clean and dry. Assemble the reactor and perform a pressure leak test with nitrogen or argon to ~100 bar to confirm the integrity of all seals.
-
Charging the Reactor: Vent the test gas. Under a gentle stream of nitrogen, charge the reactor with 4-methylaniline (e.g., 10.7 g, 0.1 mol), 5% Ru/C catalyst (e.g., 5-10% by weight of substrate), and the solvent (e.g., 100 mL of isopropanol).
-
Inerting the System: Seal the reactor. Purge the headspace by pressurizing with nitrogen to ~10 bar and then venting carefully. Repeat this cycle 3-5 times to remove all oxygen.
-
Introducing Hydrogen: Perform a similar purge cycle with hydrogen gas. Pressurize with H₂ to ~10 bar and vent. Repeat 3-5 times.
-
Reaction Conditions: After the final purge, pressurize the reactor with hydrogen to the desired pressure (e.g., 70 bar). Begin stirring and heat the reactor to the target temperature (e.g., 130°C).
-
Reaction Monitoring: The reaction is exothermic. Monitor the internal temperature and pressure. The reaction progress can be tracked by observing the drop in hydrogen pressure as it is consumed. The reaction is typically complete within 3-5 hours.[5]
-
Shutdown and Workup: Once the reaction is complete (i.e., hydrogen uptake ceases), turn off the heating and allow the reactor to cool to room temperature.
-
Venting: Carefully and slowly vent the excess hydrogen pressure in a well-ventilated fume hood. Purge the reactor headspace with nitrogen 3-5 times.
-
Catalyst Removal: Open the reactor. Carefully decant or filter the reaction mixture to remove the catalyst. Caution: The catalyst is pyrophoric. Ensure it remains wet with solvent during filtration. The wet catalyst cake should be immediately transferred to a labeled waste container and stored under water.
-
Product Isolation: Concentrate the filtrate using a rotary evaporator to remove the solvent. The remaining crude oil is 4-methylcyclohexylamine.
-
Analysis: Determine the product purity and isomer ratio using Gas Chromatography-Mass Spectrometry (GC-MS) and ¹H NMR spectroscopy.[9][10]
Conclusion
The catalytic hydrogenation of 4-methylaniline is a robust and scalable method for producing 4-methylcyclohexylamine. Success hinges on a rational choice of catalyst and the precise control of reaction parameters, including temperature and pressure. Adherence to strict safety protocols is non-negotiable due to the use of a toxic substrate, high-pressure hydrogen, and a potentially pyrophoric catalyst. The protocol detailed herein provides a solid foundation for researchers to safely and effectively perform this valuable chemical transformation.
References
-
Results of hydrogenation of aromatic amines over Ru/g-C 3 N 4 -H 2 catalyst. (n.d.). ResearchGate. Retrieved from [Link]
- CN109824520B - Preparation method of cis-4-methylcyclohexylamine. (n.d.). Google Patents.
- CN102001950A - Preparation method of trans-4-methyl cyclohexylamine. (n.d.). Google Patents.
- CN109678726A - A kind of method of synthesis of trans -4- methyl cyclohexylamine. (n.d.). Google Patents.
- US20070066849A1 - Hydrogenation of aromatic amines to alicyclic amines using a lithium aluminate-based catalyst. (n.d.). Google Patents.
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The Ruthenium-Catalyzed Hydrogenation of Aromatic Amines Promoted by Lithium Hydroxide. (n.d.). J-STAGE. Retrieved from [Link]
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Catalytic Hydrogenation. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]
- US4181680A - Hydrogenation of aromatic amines. (n.d.). Google Patents.
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- US4261926A - Reductive alkylation of substituted anilines. (n.d.). Google Patents.
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4-Methylcyclohexylamine | C7H15N. (n.d.). PubChem. Retrieved from [Link]
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Copper-Catalyzed Continuous-Flow Transfer Hydrogenation of Nitroarenes to Anilines: A Scalable and Reliable Protocol. (2024). ACS Publications. Retrieved from [Link]
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- KR100722981B1 - Method for producing trans-4-methylcyclohexylamine by catalytic hydrogenation. (n.d.). Google Patents.
- CN1220256A - Process for reduction of methylaniline from nitro-toluene. (n.d.). Google Patents.
-
STEREOCHEMISTRY AND MECHANISM OF CATALYTIC HYDROGENATION OF SUBSTITUTED METHYLENECYCLOHEXANES. (n.d.). ElectronicsAndBooks. Retrieved from [Link]
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Application Note: High-Purity Recrystallization of trans-4-Methylcyclohexanamine Hydrochloride
An Application Note for Researchers and Drug Development Professionals
Abstract
trans-4-Methylcyclohexanamine and its hydrochloride salt are valuable intermediates in the synthesis of various pharmaceuticals, including antidiabetic agents.[1][2] Achieving high isomeric purity is critical for downstream applications, necessitating a robust purification method to remove impurities, particularly the corresponding cis-isomer. This document provides a detailed protocol for the recrystallization of trans-4-Methylcyclohexanamine hydrochloride, leveraging a mixed-solvent system to yield a product of high purity. The methodology is grounded in fundamental crystallization principles and supported by established chemical literature, offering researchers a reliable procedure for obtaining analysis-grade material.
Introduction: The Imperative for Purity
This compound is a polar organic salt that presents as an off-white crystalline solid.[1][3] Its utility as a building block in active pharmaceutical ingredients (APIs) means that its purity profile directly impacts the efficacy and safety of the final drug product. The primary challenge in its purification is often the separation of the desired trans-isomer from the cis-isomer, which may form during synthesis.
Recrystallization is a powerful purification technique that exploits differences in solubility between the desired compound and its impurities at varying temperatures.[4] The ideal solvent for recrystallization will dissolve the target compound sparingly at room temperature but readily at an elevated temperature.[5] For amine hydrochlorides, which are highly polar, a single solvent may not always provide the optimal solubility differential. In such cases, a mixed-solvent (or two-solvent) system is employed, where the compound is dissolved in a "good" solvent (in which it is soluble) and crystallization is induced by the addition of a miscible "anti-solvent" (in which it is poorly soluble).[6][7] This application note details such a procedure, adapted from specialized patent literature, to ensure a high-purity final product.[8]
Principle of Mixed-Solvent Recrystallization
The protocol described herein relies on a two-solvent system, typically an alcohol and a less polar co-solvent like acetone. The underlying principle involves the following stages:
-
Dissolution: The crude trans-4-Methylcyclohexanamine HCl is dissolved in a minimum volume of a hot primary solvent (e.g., ethanol, isobutanol), in which it has high solubility.[2]
-
Saturation: An anti-solvent (e.g., acetone), in which the amine salt is poorly soluble, is added dropwise to the hot solution. This addition critically alters the polarity of the solvent mixture, reducing the solubility of the target compound to the point of supersaturation.[7]
-
Nucleation & Crystal Growth: As the supersaturated solution is allowed to cool slowly, the solubility of the amine salt decreases further, forcing it out of solution. This controlled precipitation allows for the formation of a well-ordered crystal lattice, which inherently excludes impurity molecules (like the cis-isomer) that do not fit into the lattice structure.
-
Isolation: The purified crystals are then isolated from the impurity-rich solution (mother liquor) by filtration.
This method is particularly effective for separating diastereomers, as even small differences in molecular shape and polarity can lead to significant differences in solubility and crystal packing efficiency.
Materials and Equipment
-
Chemicals:
-
Crude this compound (≥70% trans-isomer)
-
Ethanol (Reagent grade, anhydrous) or Isobutanol
-
Acetone (Reagent grade, anhydrous)
-
Deionized Water (for cleaning)
-
-
Equipment:
-
Erlenmeyer flasks
-
Heating mantle or hot plate with stirring capability
-
Magnetic stir bars
-
Condenser (optional, to prevent solvent loss)
-
Büchner funnel and filtration flask
-
Vacuum source
-
Filter paper (sized to the funnel)
-
Glass stirring rod
-
Spatulas
-
Ice bath
-
Vacuum oven
-
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.
-
Ventilation: All procedures should be performed in a well-ventilated fume hood to avoid inhalation of solvent vapors.
-
Chemical Hazards: trans-4-Methylcyclohexanamine (the free base) is a flammable and corrosive liquid.[9] Its hydrochloride salt may cause skin, eye, and respiratory irritation.[1] Handle with care.
-
Fire Safety: Keep flammable solvents (ethanol, acetone) away from open flames and ignition sources. Use a heating mantle or steam bath for heating.
Detailed Recrystallization Protocol
This protocol is designed to be a self-validating system. The visual cues at each step, such as complete dissolution and the onset of cloudiness, confirm that the conditions are appropriate for successful purification.
-
Place the crude this compound into an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar.
-
Add a minimal amount of the primary solvent (e.g., ethanol or isobutanol). A good starting point is a solid-to-liquid mass ratio between 1:3 and 1:4, as suggested by related processes.[8][10]
-
Gently heat the mixture to near boiling (for ethanol, ~70-75°C) with continuous stirring. The goal is to use the absolute minimum amount of hot solvent to fully dissolve the solid. If the solid does not completely dissolve, add more solvent in small increments until a clear solution is obtained.
-
Causality Explanation: Using a minimal volume of hot solvent is crucial for creating a concentrated solution. This ensures that upon cooling and addition of the anti-solvent, the solution will become supersaturated, maximizing the yield of the recovered crystals.[4]
-
-
While keeping the solution hot and stirring, begin adding the anti-solvent (acetone) dropwise using a pipette or dropping funnel.
-
Continue adding the anti-solvent until you observe a faint, persistent cloudiness (turbidity). This indicates that the saturation point has been reached.[6]
-
Once turbidity is observed, add 1-2 drops of the hot primary solvent (ethanol/isobutanol) back into the solution to just redissolve the precipitate and make the solution clear again.
-
Causality Explanation: This step ensures the solution is perfectly saturated at the elevated temperature. Cooling from this precise point prevents premature precipitation and "oiling out," promoting the formation of well-defined, pure crystals.
-
-
Remove the flask from the heat source and turn off the stirring.
-
Cover the mouth of the flask (e.g., with a watch glass) to prevent solvent evaporation and contamination.
-
Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is essential for the growth of large, pure crystals. Rushing this step can trap impurities in the crystal lattice.
-
Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.
-
Causality Explanation: The solubility of the amine salt is significantly lower at 0-5°C. This step ensures a high recovery yield by forcing the maximum amount of dissolved product out of the solution.[5]
-
-
Set up a Büchner funnel for vacuum filtration.
-
Wet the filter paper with a small amount of the cold anti-solvent (acetone) to ensure it seals against the funnel.
-
Decant the supernatant and then transfer the crystal slurry onto the filter paper under vacuum.
-
Wash the collected crystals with a small volume of ice-cold anti-solvent to remove any residual mother liquor containing dissolved impurities. Use a minimal amount to avoid redissolving the product.
-
Continue to pull air through the filter cake for several minutes to partially dry the crystals.
-
Transfer the purified crystals to a clean, pre-weighed watch glass and dry them to a constant weight in a vacuum oven at a moderate temperature (e.g., 40-50°C).
-
Causality Explanation: Drying under vacuum removes residual solvent without requiring high temperatures that could potentially sublime or degrade the product.
-
Visualization of the Recrystallization Workflow
The following diagram illustrates the key stages of the mixed-solvent recrystallization process.
Caption: Workflow for mixed-solvent recrystallization.
Quantitative Data and Quality Control
The efficiency of the purification can be guided by parameters reported in relevant literature. The table below summarizes typical conditions derived from patent filings for the separation of 4-methylcyclohexylamine isomers.[8]
| Parameter | Value Range | Rationale |
| Primary Solvent | Ethanol, Isobutanol | Good solubility for the polar hydrochloride salt.[2] |
| Anti-Solvent | Acetone | Miscible with the primary solvent but a poor solvent for the salt. |
| Solid : Solvent Ratio | 1 : 3 to 1 : 4 (w/w) | Ensures a concentrated solution for optimal yield.[8] |
| Crystallization Temp. | 5 - 15 °C | Low temperature maximizes precipitation and recovery.[8] |
| Expected Purity | ≥99% trans-isomer | Demonstrates effective removal of the cis-isomer.[8] |
| Expected Yield | 35 - 45% (single pass) | Dependent on the purity of the starting material. |
Quality Control:
-
Melting Point: The purified product should exhibit a sharp melting point around 260°C.[3] A broad melting range indicates the presence of impurities.
-
Spectroscopy (NMR): ¹H or ¹³C NMR can confirm the chemical structure and isomeric purity of the final product.
-
Chromatography (HPLC/GC): High-Performance Liquid Chromatography or Gas Chromatography is the definitive method for quantifying the isomeric ratio (trans vs. cis) and assessing overall purity.
References
-
Quora. (2018). How to choose a solvent for crystallization of an organic compound. [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (n.d.). Solvent selection for recrystallization: An undergraduate organic experiment.
-
Home Sunshine Pharma. (n.d.). Trans-4-Methylcyclohexylamine Hydrochloride CAS 33483-65-7. [Link]
-
Wired Chemist. (n.d.). Recrystallization. [Link]
- MH Chem. (2022).
-
University of York, Department of Chemistry. (n.d.). Solvent Choice. [Link]
- PharmaCompass.com. (n.d.).
- Google Patents. (n.d.).
- Google Patents. (n.d.).
-
Organic Syntheses. (n.d.). Methylamine Hydrochloride. [Link]
- ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents.
- Google Patents. (n.d.). CZ2005230A3 - Novel synthesis process of trans-4-methylcyclohexylamine base and derived salts.
- ChemicalBook. (2025). trans-4-Methylcyclohexylamine hydrochloride | 33483-65-7.
- Google Patents. (n.d.). US20200392074A1 - Method for preparing an amine hydrochloride suspension.
-
MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. [Link]
- Study.com. (n.d.). For a multiple solvent recrystallization- explain why and how this techniques works.
- ResearchGate. (2020). What is the best way to convert my amine compound from the free amine into the salt form HCl?.
- University of Rochester, Department of Chemistry. (n.d.).
- Google Patents. (n.d.). CN109678726A - A kind of method of synthesis of trans -4- methyl cyclohexylamine.
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. CZ2005230A3 - Novel synthesis process of trans-4-methylcyclohexylamine base and derived salts of trans-4-methylcyclohexylamine hydrochloride or pivalate usable as intermediates in the preparation of glimepiride antidiabetic - Google Patents [patents.google.com]
- 3. Trans-4-Methylcyclohexylamine Hydrochloride CAS 33483-65-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 4. Recrystallization [wiredchemist.com]
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- 8. CN109678726A - A kind of method of synthesis of trans -4- methyl cyclohexylamine - Google Patents [patents.google.com]
- 9. trans-4-Methylcyclohexylamine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 10. CN111632400B - Recrystallization purification method of enamine salt - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Separation of 4-Methylcyclohexylamine Isomers
Answering the call of researchers and drug development professionals, this Technical Support Center provides in-depth troubleshooting guides and FAQs for the challenging separation of cis and trans isomers of 4-methylcyclohexylamine. As Senior Application Scientists, we move beyond mere protocols to explain the causality behind experimental choices, ensuring each method is a self-validating system grounded in authoritative science.
This guide is designed to provide direct, actionable solutions to common and complex issues encountered during the separation, analysis, and characterization of cis- and trans-4-methylcyclohexylamine.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental structural differences between cis- and trans-4-methylcyclohexylamine, and why is their separation challenging?
A1: The challenge arises from their stereochemistry. Both isomers have the same molecular formula (C₇H₁₅N) and connectivity.[1] The difference lies in the spatial orientation of the amino (-NH₂) and methyl (-CH₃) groups relative to the cyclohexane ring.
-
Trans-isomer: The amino and methyl groups are on opposite sides of the ring's plane. In the most stable chair conformation, both bulky groups can occupy equatorial positions, leading to lower steric strain and greater thermodynamic stability.
-
Cis-isomer: The amino and methyl groups are on the same side of the ring's plane. In its most stable chair conformation, one group must occupy a less stable axial position while the other is equatorial, resulting in higher steric strain.
This subtle difference in 3D structure leads to very similar physical properties, such as boiling point and polarity, making their separation by standard distillation or simple chromatography difficult.
Q2: Which isomer is typically the target in pharmaceutical synthesis?
A2: The trans-isomer is often the more sought-after intermediate, notably in the synthesis of the antidiabetic drug glimepiride.[2] Therefore, methods are often optimized to either selectively produce or efficiently isolate the trans-isomer from a cis/trans mixture.[2][3][4]
Q3: What are the primary methods for separating these isomers on a laboratory and preparative scale?
A3: The main techniques are:
-
Gas Chromatography (GC): Excellent for analytical-scale separation and quantification, often requiring derivatization to improve peak shape and resolution.[5]
-
High-Performance Liquid Chromatography (HPLC): A versatile analytical technique, particularly when using columns that can exploit subtle differences in shape and polarity.[6]
-
Fractional Crystallization of Diastereomeric Salts: A classical and effective method for preparative-scale separation. This involves reacting the amine mixture with a chiral acid to form diastereomeric salts with different solubilities, allowing one to be selectively crystallized.[2][3]
Troubleshooting Guide: Chromatographic Separation
This section addresses common issues encountered during GC and HPLC analysis.
Gas Chromatography (GC) Specific Issues
Q4: My 4-methylcyclohexylamine peaks are broad and tailing significantly. What's causing this?
A4: This is the most common issue when analyzing primary amines by GC.[5] The primary cause is the high polarity of the amine group and its tendency to form hydrogen bonds with active sites (e.g., free silanol groups) in the GC inlet liner and on the column stationary phase.[7] This leads to sample adsorption and poor peak shape.
Troubleshooting Steps:
-
Derivatization (Most Effective Solution): Chemically modify the amine to make it less polar and more volatile.[8] Acylation with reagents like trifluoroacetic anhydride (TFAA) or silylation with BSTFA are common choices.[5] This blocks the active hydrogens on the amine group, drastically reducing tailing.
-
Use an Inert Flow Path: Ensure you are using a deactivated or base-deactivated inlet liner and a column specifically designed for analyzing basic compounds.
-
Column Choice: A more polar column, such as one with a wax or cyano-based stationary phase, can sometimes provide better peak shape for underivatized amines compared to a standard non-polar phase (e.g., 5% phenyl).
Q5: I can't achieve baseline resolution between the cis and trans isomers. How can I improve separation?
A5: Improving resolution requires optimizing selectivity and efficiency. The isomers have very similar volatility, so separation relies on subtle differences in their interaction with the stationary phase.
Troubleshooting Steps:
-
Optimize Temperature Program: Use a slow temperature ramp (e.g., 2-5 °C/min) through the elution range of the isomers. A lower initial oven temperature can also improve the focusing of the analytes at the head of the column.
-
Select a Different Column: A longer column (e.g., 60 m vs. 30 m) will increase overall efficiency and may improve resolution. More importantly, a column with a different selectivity, such as a mid-polarity cyano- or high-polarity wax phase, can alter the elution order or increase the spacing between the isomers. For some amine separations, cyclodextrin-based chiral columns can also resolve geometric isomers.[9]
-
Derivatization: As mentioned for peak tailing, derivatization also alters the shape and polarity of the molecules, which can significantly enhance the selectivity between the cis and trans forms on a standard GC column.[10]
`dot graph TD { rankdir=TB; node [shape=box, style="rounded,filled", margin=0.2, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];
} ` Caption: Troubleshooting workflow for poor GC resolution.
High-Performance Liquid Chromatography (HPLC) Specific Issues
Q6: I'm seeing peak tailing and variable retention times for my isomers on a C18 column. What should I do?
A6: Similar to GC, this is caused by interactions between the basic amine and acidic residual silanol groups on the silica-based stationary phase.[11] This is a classic problem for basic compounds in reversed-phase HPLC.
Troubleshooting Steps:
-
Adjust Mobile Phase pH: Lower the pH of the mobile phase to around 2-3 using an additive like formic acid or trifluoroacetic acid (TFA). At low pH, the amine is fully protonated (R-NH₃⁺) and the silanol groups (Si-OH) are largely non-ionized, minimizing strong ionic interactions that cause tailing.[11]
-
Add a Competing Base: Include a small amount of a competing amine, like triethylamine (TEA), in the mobile phase. TEA will preferentially interact with the active silanol sites, effectively "shielding" them from your analyte.
-
Use a Modern Column: Employ a column specifically designed for basic compounds. Options include those with end-capping to reduce silanol activity or columns with a polar-embedded or charged surface.[11]
Q7: Which HPLC column type is best for separating cis/trans isomers of 4-methylcyclohexylamine?
A7: While a standard C18 can work with mobile phase optimization, columns that offer shape selectivity are often more effective for geometric isomers.[6]
-
Phenyl-Hexyl or Biphenyl Phases: These phases can provide alternative selectivity through π-π interactions and shape recognition, which can help differentiate the spatial arrangement of the isomers.
-
Cholesterol-Bonded Phases: Columns like UDC-Cholesterol are specifically designed to provide high shape-based selectivity for structurally similar compounds and are effective for separating geometric isomers.[6]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This mode can also be effective, as it separates based on polarity differences in an alternative way to reversed-phase.
Troubleshooting Guide: Preparative Separation
Q8: My fractional crystallization of diastereomeric salts is not yielding a pure isomer. What are the critical parameters to control?
A8: Fractional crystallization relies on the solubility difference between the two diastereomeric salts formed (e.g., (R)-acid/(cis)-amine vs. (R)-acid/(trans)-amine). Success depends on precise control of conditions.
Critical Parameters:
-
Choice of Chiral Acid: The resolving agent is key. Commonly used acids include tartaric acid, mandelic acid, or camphorsulfonic acid. The interaction between the acid and the amine isomers must be sufficiently different to create a significant solubility gap between the resulting salts.
-
Solvent System: The choice of solvent is paramount. You need a system where one diastereomeric salt is sparingly soluble while the other remains in solution. This often requires screening various solvents (e.g., ethanol, methanol, acetone, ethyl acetate) and solvent mixtures.[3] A patent for a similar synthesis suggests using a mixture of ethanol and acetone for crystallizing the hydrochloride salt.[3]
-
Cooling Rate: A slow, controlled cooling rate is essential for forming well-defined crystals and preventing the co-precipitation of the more soluble diastereomer. Crash-cooling will trap impurities.
-
Stoichiometry: Ensure the molar ratio of the chiral acid to the target amine isomer is precise. An excess or deficit of the resolving agent can affect crystallization efficiency.
Characterization and Purity Assessment
Q9: How can I use NMR spectroscopy to confirm the identity of my separated cis and trans isomers?
A9: ¹H and ¹³C NMR are powerful tools for distinguishing the isomers based on the chemical environment of the protons and carbons, which is dictated by their axial or equatorial positions.
-
¹H NMR: The proton on the carbon bearing the amino group (C1-H) is the key diagnostic signal.
-
In the trans-isomer , this proton is axial when the amino group is equatorial. It will typically appear as a broad multiplet due to multiple large axial-axial couplings.
-
In the cis-isomer , this proton is equatorial when the amino group is axial (or vice-versa with the methyl group). It will appear as a narrower multiplet with smaller equatorial-axial and equatorial-equatorial couplings. The chemical shifts will also differ.[12]
-
-
¹³C NMR: The chemical shifts of the ring carbons are sensitive to the stereochemistry. The carbon attached to the amino group, in particular, will have a distinct chemical shift in the cis versus the trans isomer.[13]
Q10: Can IR spectroscopy differentiate between the cis and trans isomers?
A10: While both isomers will show characteristic N-H stretching bands for a primary amine (a pair of bands around 3300-3500 cm⁻¹), the fingerprint region (below 1500 cm⁻¹) will show differences.[13] These differences arise from the distinct vibrational modes of the entire molecule due to their different symmetries and conformations. However, interpreting these differences to definitively assign stereochemistry without authentic reference spectra can be difficult. NMR is the more definitive spectroscopic method for this purpose.[14]
Data & Protocols
Table 1: Physical and Chromatographic Properties
| Property | Cis-Isomer | Trans-Isomer | Reference |
| Boiling Point | ~149-151 °C | ~151-154 °C | [12] |
| Density (g/mL at 25°C) | ~0.855 | ~0.855 | |
| Typical GC Elution Order | Typically elutes after trans | Typically elutes before cis | [15] |
| ¹H NMR (C1-H) | Narrower multiplet | Broader multiplet | [12] |
Note: Elution order can vary depending on the GC column's stationary phase.
Protocol 1: GC-MS Analysis with Derivatization
Objective: To achieve baseline separation and quantification of cis- and trans-4-methylcyclohexylamine.
Materials:
-
Cis/trans isomer mixture of 4-methylcyclohexylamine.
-
Trifluoroacetic anhydride (TFAA).
-
Anhydrous solvent (e.g., ethyl acetate or acetonitrile).
-
GC-MS system with a suitable capillary column (e.g., DB-5ms or equivalent).
Procedure:
-
Sample Preparation: Place a known amount (e.g., 1-2 mg) of the amine mixture into a 2 mL autosampler vial.
-
Reagent Addition: Add 200 µL of the anhydrous solvent, followed by 100 µL of TFAA.[5]
-
Reaction: Cap the vial tightly and heat at 60-70°C for 20 minutes. This converts the amines to their trifluoroacetyl amide derivatives.[5]
-
Cooling: Allow the vial to cool to room temperature.
-
GC-MS Injection: Inject 1 µL of the derivatized sample into the GC-MS.
-
GC Conditions (Starting Point):
-
Inlet: 250 °C, Split mode (e.g., 50:1).
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium, constant flow at 1.0 mL/min.
-
Oven Program: 80 °C (hold 2 min), ramp to 200 °C at 5 °C/min, hold 5 min.
-
MS Detector: Scan mode (e.g., m/z 40-300) or Selected Ion Monitoring (SIM) for higher sensitivity.
-
Protocol 2: Preparative Separation via Fractional Crystallization
Objective: To isolate one isomer from a cis/trans mixture on a preparative scale.
Materials:
-
Cis/trans 4-methylcyclohexylamine mixture (e.g., 10 g).
-
Chiral resolving agent (e.g., (R)-(-)-Mandelic acid).
-
Solvent for crystallization (e.g., 95% Ethanol).
-
Sodium hydroxide (NaOH) solution (e.g., 2 M).
-
Organic extraction solvent (e.g., diethyl ether or dichloromethane).
Procedure:
-
Salt Formation: Dissolve the 4-methylcyclohexylamine mixture in a minimal amount of warm 95% ethanol. In a separate flask, dissolve a stoichiometric equivalent (e.g., 0.5 moles of acid per mole of total amine, to target one isomer) of (R)-(-)-mandelic acid in warm 95% ethanol.
-
Mixing: Slowly add the mandelic acid solution to the amine solution with stirring.
-
Crystallization: Allow the mixture to cool slowly to room temperature, then place it in an ice bath or refrigerator (4 °C) for several hours or overnight to promote crystallization. One diastereomeric salt should precipitate.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold ethanol. The filtrate (mother liquor) will be enriched in the other diastereomer.
-
Purity Check: Analyze a small portion of the crystallized salt (after liberating the free amine) by GC or NMR to assess its isomeric purity.
-
Recrystallization (Optional): If purity is insufficient, recrystallize the salt from fresh hot ethanol to improve isomeric enrichment.
-
Liberation of Free Amine: Suspend the purified diastereomeric salt in water and add 2 M NaOH solution until the pH is >12 to deprotonate the amine.
-
Extraction: Extract the free amine into an organic solvent (e.g., diethyl ether, 3x volumes).
-
Drying and Evaporation: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to yield the purified single isomer.
References
-
PubMed. (1982). Derivatization of chiral amines with (S,S)-N-trifluoroacetylproline anhydride for GC estimation of enantiomeric composition. J Pharm Sci. Available from: [Link]
-
PubMed. (2008). Separation of amino acid enantiomers VIA chiral derivatization and non-chiral gas chromatography. J Chromatogr A. Available from: [Link]
- Google Patents. (2005). Novel synthesis process of trans-4-methylcyclohexylamine base and derived salts of trans-4-methylcyclohexylamine hydrochloride or pivalate usable as intermediates in the preparation of glimepiride antidiabetic.
-
Phenomenex. Troubleshooting Guide. Available from: [Link]
-
PubMed. (2021). A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. Amino Acids. Available from: [Link]
- Google Patents. (2019). A kind of method of synthesis of trans -4- methyl cyclohexylamine.
-
RSC Publishing. (1971). The Preparation of cis- and trans-I -Alkyl-4-phthalimidocyclohexanes. Journal of the Chemical Society B: Physical Organic. Available from: [Link]
- Google Patents. (2019). Preparation method of cis-4-methylcyclohexylamine.
- Google Patents. (2011). Preparation method of trans-4-methyl cyclohexylamine.
-
Chemistry LibreTexts. (2023). Derivatization. Available from: [Link]
- Google Patents. (1975). Separation and purification of cis and trans isomers.
-
PubChem. 4-Methylcyclohexylamine. Available from: [Link]
-
CP Lab Safety. 4-Methylcyclohexylamine (cis- and trans- mixture), min 99%, 1 ml. Available from: [Link]
-
YMC. HPLC Troubleshooting Guide. Available from: [Link]
-
SpectraBase. cis-4-Methylcyclohexylamine, hydrochloride. Available from: [Link]
-
MicroSolv. (2025). Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. Available from: [Link]
-
BMRB. bmse000451 Cyclohexylamine. Available from: [Link]
-
YouTube. (2020). Important Properties to Identify Cis-/Trans- Isomers. Available from: [Link]
-
PubMed. (2015). Determination of (4-methylcyclohexyl)methanol isomers by heated purge-and-trap GC/MS in water samples from the 2014 Elk River, West Virginia, chemical spill. Analytica Chimica Acta. Available from: [Link]
-
Chemistry LibreTexts. (2024). Spectroscopy of Amines. Available from: [Link]
-
YouTube. (2023). Cis or Trans? How to differentiate by NMR?. Available from: [Link]
-
WMU's ScholarWorks. Preparation of the CIS and TRANS Isomers of Methylcyclohexanecarboxylic Acids and Their 2-Diethylaminoethyl Esters. Available from: [Link]
-
SIELC Technologies. Separation of (Cyclohexylmethyl)cyclohexylamine on Newcrom R1 HPLC column. Available from: [Link]
-
SpectraBase. 4-Methylcyclohexylamine - Chemical Shifts. Available from: [Link]
-
ResearchGate. (2021). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. Available from: [Link]
-
ResearchGate. (2015). Determination of (4-methylcyclohexyl)methanol isomers by heated purge-and-trap GC/MS in water samples from the 2014 Elk River, West Virginia, chemical spill. Available from: [Link]
-
Restek. A Guide to the Analysis of Chiral Compounds by GC. Available from: [Link]
- Google Patents. (1958). Separation of cis and trans isomers.
-
Phenomenex. Chiral HPLC Separations. Available from: [Link]
-
Shodex HPLC Columns. Chapter 4: Separation Modes and their Mechanisms (2). Available from: [Link]
Sources
- 1. 4-Methylcyclohexylamine (cis- and trans- mixture) [cymitquimica.com]
- 2. CZ2005230A3 - Novel synthesis process of trans-4-methylcyclohexylamine base and derived salts of trans-4-methylcyclohexylamine hydrochloride or pivalate usable as intermediates in the preparation of glimepiride antidiabetic - Google Patents [patents.google.com]
- 3. CN109678726A - A kind of method of synthesis of trans -4- methyl cyclohexylamine - Google Patents [patents.google.com]
- 4. CN102001950A - Preparation method of trans-4-methyl cyclohexylamine - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
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Technical Support Center: Synthesis of trans-4-Methylcyclohexanamine Hydrochloride
Welcome to the technical support center for the synthesis of trans-4-Methylcyclohexanamine hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. As a crucial intermediate in the manufacturing of various pharmaceuticals, including the antidiabetic drug Glimepiride, achieving a high yield of the pure trans-isomer is paramount.[1] This document provides in-depth, field-proven insights and validated protocols to enhance your experimental success.
Section 1: Understanding the Core Syntheses & Stereochemistry
The synthesis of 4-methylcyclohexanamine inevitably produces a mixture of cis and trans diastereomers. The primary challenge lies in maximizing the formation and isolation of the thermodynamically more stable trans-isomer, where both the methyl and amine groups can occupy equatorial positions on the cyclohexane ring, minimizing steric hindrance.
Two predominant synthetic routes are employed:
-
Reductive Amination of 4-Methylcyclohexanone: This one-pot or two-step process involves the reaction of 4-methylcyclohexanone with an amine source (typically ammonia) to form an intermediate imine (or enamine), which is subsequently reduced to the target amine.[2]
-
Catalytic Hydrogenation of 4-Methylcyclohexanone Oxime: This method involves the initial conversion of 4-methylcyclohexanone to its oxime, followed by reduction to the amine.[3][4] This route can sometimes offer different stereoselectivity profiles compared to reductive amination.[5]
Other reported methods include the hydrogenation of p-toluidine and subsequent isomer separation or stereoselective synthesis.[6]
Key Synthetic Pathways Overview
Caption: Primary synthetic routes to trans-4-Methylcyclohexanamine HCl.
Section 2: Troubleshooting Guide (Q&A Format)
This section addresses specific issues you may encounter during the synthesis.
Problem 1: Low Overall Yield
Question: My overall yield of this compound is consistently below expectations (<50%). What are the likely causes and how can I fix this?
Answer: Low yield is a multifaceted issue that can originate from incomplete reactions, competing side reactions, or losses during workup and purification. The key is to systematically identify the bottleneck in your process.
Troubleshooting Workflow for Low Yield
Caption: Decision tree for troubleshooting low reaction yields.
Specific Actions:
-
For Reductive Amination: Ensure the initial imine formation is efficient. This step is an equilibrium and can be driven forward by removing water (e.g., with a Dean-Stark trap or molecular sieves) or by using a mild acid catalyst like acetic acid to protonate the carbonyl, making it more electrophilic.[7] However, a pH that is too low will protonate the amine, rendering it non-nucleophilic. A pH range of 4-5 is often optimal.[8]
-
For Oxime Hydrogenation: Catalyst activity is critical. Noble metal catalysts (Pd, Pt, Rh) can be poisoned by sulfur or other impurities in the starting materials or solvent.[5] Ensure high-purity substrates and consider using a fresh batch of catalyst.
-
Workup: During the conversion to the hydrochloride salt, ensure the pH is sufficiently acidic (pH 1-2) to fully protonate the amine.[9] Incomplete salt formation will lead to loss of product during aqueous washes or crystallization.
Problem 2: Poor trans:cis Isomer Ratio
Question: My product contains a high percentage of the undesired cis-isomer. How can I improve the stereoselectivity to favor the trans product?
Answer: Achieving a high trans:cis ratio is a classic challenge in substituted cyclohexane chemistry. The outcome is determined by the interplay between kinetic and thermodynamic control. The trans isomer is the thermodynamically favored product. Therefore, reaction conditions that allow for equilibration will generally yield a higher trans:cis ratio.
-
Thermodynamic Control: Achieved under conditions that allow the reaction to be reversible (or for the product to isomerize). This typically involves higher temperatures, longer reaction times, and certain catalysts that can facilitate isomerization. A patent describes a method where a Schiff's base is isomerized with a strong base to favor the trans configuration before hydrolysis.[10]
-
Kinetic Control: The product ratio is determined by the lowest energy transition state. In the case of reduction, this is influenced by the direction of hydride attack on the imine intermediate. Bulky reducing agents will preferentially attack from the sterically less hindered axial face, leading to the equatorial amine (trans product).
Strategies to Increase trans Selectivity:
-
Choice of Reducing Agent (for Reductive Amination): The size and reactivity of the reducing agent are critical.
-
Catalyst Selection (for Hydrogenation): The choice of metal and support can influence the stereochemical outcome. For instance, hydrogenation of related systems has shown that catalyst choice (e.g., Platinum vs. Palladium) and solvent can significantly alter the isomer ratio.[5]
-
Reaction Conditions: Higher temperatures and longer reaction times can allow the cis product to equilibrate to the more stable trans isomer, especially if the imine/enamine equilibrium is maintained throughout the reaction.
-
Biocatalysis: The use of transaminase enzymes can offer excellent diastereoselectivity, either through the selective amination of the ketone or the selective deamination of the undesired cis-isomer from a mixture.[11][12]
Table 1: Comparison of Common Reducing Agents for Reductive Amination
| Reducing Agent | Typical Conditions | trans:cis Selectivity | Advantages | Disadvantages |
| H₂/Catalyst (e.g., Pd/C, Rh/C) | 2-10 bar H₂, 25-80°C | Moderate to Good | Scalable, cost-effective, "green" reductant.[2] | Requires pressure equipment; catalyst can reduce ketone byproduct.[13] |
| Sodium Borohydride (NaBH₄) | Methanol, 0-25°C | Moderate | Inexpensive, easy to handle. | Can reduce the starting ketone/aldehyde if added too early.[8] |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, pH 4-6 | Good to Excellent | Highly selective for imines over ketones/aldehydes.[8][14] | Toxic (releases HCN at low pH), more expensive. |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | DCE, Acetic Acid | Good to Excellent | Mild, selective, does not require strict pH control.[14] | More expensive, generates acetate waste. |
Problem 3: Difficulty in Product Purification and Isolation
Question: I am struggling to obtain a pure, crystalline solid of the hydrochloride salt. My final product is often an oil or a sticky solid. What are the best practices for purification?
Answer: Effective purification hinges on the complete conversion of the amine to its hydrochloride salt followed by selective crystallization. The cis and trans hydrochlorides can have different solubilities, which is exploited in this step.
Step-by-Step Purification Protocol:
-
Initial Workup: After the reaction is complete, quench any remaining reducing agent carefully. Remove the catalyst by filtration if one was used. Perform an aqueous workup to remove water-soluble impurities. Extract the free amine into an organic solvent (e.g., dichloromethane, ethyl acetate).
-
Conversion to Hydrochloride Salt: Dissolve the crude amine mixture in a suitable solvent like isopropanol, methanol, or ethyl acetate.[9][10] Cool the solution in an ice bath. Slowly add a solution of concentrated HCl or gaseous HCl until the pH of the solution is strongly acidic (pH 1-2, check with wet pH paper).
-
Crystallization: The hydrochloride salt should precipitate. Stir the slurry at a low temperature (0-5°C) for several hours to maximize precipitation. The choice of solvent is critical; a solvent system where the trans-isomer salt is significantly less soluble than the cis-isomer salt is ideal. A mixture of methanol and acetone has been reported to be effective.[9]
-
Isolation and Washing: Collect the crystals by filtration. Wash the filter cake with a small amount of cold crystallization solvent to remove soluble impurities (including the majority of the cis-isomer salt).
-
Recrystallization (if necessary): If the purity is still not satisfactory, a second recrystallization from a suitable solvent (e.g., methanol/acetone, isopropanol) can be performed to further enrich the trans-isomer.[10]
Section 3: Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally preferred for industrial scale-up? A1: Catalytic hydrogenation (either of the imine in reductive amination or of the oxime) is often preferred for large-scale production due to the low cost of hydrogen gas as a reductant and the high efficiency of modern catalysts.[2][15] These processes can often be run in continuous flow reactors, further improving throughput and safety.[15]
Q2: What is the role of the acid catalyst in reductive amination? A2: The acid catalyst (commonly acetic acid) serves to activate the carbonyl group of the 4-methylcyclohexanone, making it more susceptible to nucleophilic attack by the amine.[7] It protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. However, excess acid will protonate the amine nucleophile, inhibiting the reaction.[8]
Q3: How can I accurately determine the trans:cis ratio of my product? A3: The most common methods are Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
GC: The two diastereomers will often have slightly different retention times on a suitable column. Derivatization (e.g., with acetic anhydride) may be required to improve separation and peak shape.[11]
-
¹H NMR: The protons attached to the carbon bearing the amine group (C1) and the carbon bearing the methyl group (C4) will have different chemical shifts and coupling constants depending on whether they are in an axial or equatorial position. This allows for integration and quantification of the two isomers.
Q4: What are the key safety precautions when handling reagents for this synthesis? A4:
-
Metal Hydrides (NaBH₄, NaBH₃CN): These reagents react with water and protic solvents to release hydrogen gas, which is flammable. NaBH₃CN can release highly toxic hydrogen cyanide gas if the pH becomes too acidic. Always handle in a well-ventilated fume hood and quench reactions carefully.
-
Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure all equipment is properly grounded and purged with an inert gas (like nitrogen or argon) before and after the reaction. Use a reactor rated for the intended pressure.
-
Hydrochloric Acid: Concentrated HCl is highly corrosive and volatile. Always handle it in a fume hood with appropriate personal protective equipment (gloves, goggles, lab coat).
Section 4: Detailed Experimental Protocol: Optimized Reductive Amination
This protocol is a representative example designed to maximize the yield of the trans-isomer.
Objective: To synthesize this compound from 4-methylcyclohexanone via reductive amination using H₂/Pd-C.
Materials:
-
4-Methylcyclohexanone (1.0 eq)
-
Ammonia (7N solution in Methanol, 2.0-3.0 eq)
-
5% Palladium on Carbon (Pd/C), 50% wet (1-2 mol%)
-
Methanol (as solvent)
-
Hydrogen gas (H₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Acetone
Procedure:
-
Reactor Setup: To a pressure reactor, add 4-methylcyclohexanone and methanol.
-
Amine Addition: Add the 7N solution of ammonia in methanol.
-
Catalyst Addition: Carefully add the wet 5% Pd/C catalyst.
-
Hydrogenation: Seal the reactor. Purge the system three times with nitrogen, followed by three purges with hydrogen gas. Pressurize the reactor with hydrogen to 5 bar.
-
Reaction: Stir the mixture vigorously at 40-50°C. Monitor the reaction progress by checking hydrogen uptake and analyzing aliquots by GC. The reaction is typically complete in 6-12 hours.
-
Workup: Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen pressure. Purge the reactor with nitrogen.
-
Catalyst Removal: Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the celite pad with a small amount of methanol.
-
Solvent Removal: Concentrate the filtrate under reduced pressure to obtain the crude 4-methylcyclohexanamine as an oil.
-
Salt Formation and Crystallization: Dissolve the crude oil in a minimal amount of methanol. Cool the solution in an ice bath. Slowly add concentrated HCl dropwise until the pH is 1-2. Add acetone as an anti-solvent to induce crystallization.
-
Isolation: Stir the resulting slurry at 0-5°C for 2 hours. Collect the white crystalline solid by filtration. Wash the solid with cold acetone and dry under vacuum to yield this compound.
-
Analysis: Characterize the final product and determine the trans:cis ratio by NMR or GC.
References
-
Reddit r/Chempros. Question about reductive amination reaction procedure. Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of trans-4-Methylcyclohexylamine Hydrochloride in Pharmaceutical Synthesis. Available from: [Link]
- Google Patents. CZ2005230A3 - Novel synthesis process of trans-4-methylcyclohexylamine base and derived salts of trans-4-methylcyclohexylamine hydrochloride or pivalate usable as intermediates in the preparation of glimepiride antidiabetic.
- Google Patents. CN109678726A - A kind of method of synthesis of trans -4- methyl cyclohexylamine.
-
Vargáné, E. et al. (2022). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. Communications Chemistry. Available from: [Link]
-
Master Organic Chemistry. Reductive Amination, and How It Works. (2017). Available from: [Link]
-
Reddit r/Chempros. What's wrong with my reductive amination? I barely got any product.. Available from: [Link]
-
ResearchGate. Aldehyde not reacting in reductive amination reaction, thoughts?. (2018). Available from: [Link]
-
Corma, A. et al. (2009). Selective hydrogenation of nitrocyclohexane to cyclohexanone oxime with H2 on decorated Pt nanoparticles. Journal of Catalysis. Available from: [Link]
- Google Patents. CN102001950A - Preparation method of trans-4-methyl cyclohexylamine.
-
Rowles, I. et al. (2022). Reductive aminations by imine reductases: from milligrams to tons. Natural Product Reports. Available from: [Link]
-
MDPI. Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. (2024). Available from: [Link]
-
Wikipedia. Reductive amination. Available from: [Link]
-
Royal Society of Chemistry. Continuous Flow Reductive Amination of Cyclohexanone Using Pd/C Catalyst with High Productivity. (2023). Available from: [Link]
-
ResearchGate. Direct reductive amination of cyclohexanone | Download Table. Available from: [Link]
-
PubMed Central. Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. (2022). Available from: [Link]
-
Royal Society of Chemistry. Selective hydrogenation of nitrocyclohexane to cyclohexanone oxime over a Cu12Ag17(SR)12(PPh3)4 cluster catalyst. (2020). Available from: [Link]
- Google Patents. CN109824520B - Preparation method of cis-4-methylcyclohexylamine.
-
Royal Society of Chemistry. Catalytic hydrogenation of nitrocyclohexane as an alternative pathway for the synthesis of value-added products. (2022). Available from: [Link]
-
PubChem. 4-Methylcyclohexanone oxime. Available from: [Link]
-
Koel, B. E. et al. (2003). Hydrogenation of cyclohexanone on Pt–Sn surface alloys. Journal of Catalysis. Available from: [Link]
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- 4. 4-Methylcyclohexanone oxime | C7H13NO | CID 236590 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
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- 7. reddit.com [reddit.com]
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- 9. CN109678726A - A kind of method of synthesis of trans -4- methyl cyclohexylamine - Google Patents [patents.google.com]
- 10. CZ2005230A3 - Novel synthesis process of trans-4-methylcyclohexylamine base and derived salts of trans-4-methylcyclohexylamine hydrochloride or pivalate usable as intermediates in the preparation of glimepiride antidiabetic - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Catalytic hydrogenation of nitrocyclohexane as an alternative pathway for the synthesis of value-added products - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D2CY00790H [pubs.rsc.org]
- 14. Reductive amination - Wikipedia [en.wikipedia.org]
- 15. Continuous flow reductive amination of cyclohexanone using Pd/C catalyst with high productivity - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of trans-4-Methylcyclohexanamine Hydrochloride
Welcome to the technical support center for the purification of trans-4-Methylcyclohexanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this critical pharmaceutical intermediate. Here, we move beyond simple protocols to explain the underlying scientific principles, enabling you to troubleshoot effectively and optimize your purification processes.
The primary challenge in obtaining high-purity this compound lies in the efficient removal of its diastereomer, the cis-isomer. The presence of the cis-isomer is a significant concern, particularly in the synthesis of pharmaceuticals like the antidiabetic drug Glimepiride, where the specific stereochemistry of the trans-isomer is crucial for its pharmacological activity.[1][2][3] This guide will focus on recrystallization as the primary purification method, supported by robust analytical techniques for purity verification.
Frequently Asked Questions (FAQs)
Q1: Why is it so important to remove the cis-isomer of 4-Methylcyclohexanamine hydrochloride?
The stereochemical purity of this compound is paramount when it is used as a starting material in pharmaceutical synthesis. In the case of Glimepiride, the trans-geometry of the 4-methylcyclohexyl group is essential for the molecule's therapeutic efficacy.[1] The presence of the cis-isomer leads to the formation of a cis-glimepiride impurity, which has different physical and pharmacological properties and is difficult to remove in the final stages of drug manufacturing.[2][3] Therefore, ensuring high isomeric purity of the starting material is a critical quality control step to guarantee the safety and effectiveness of the final active pharmaceutical ingredient (API).
Q2: What is the most effective method for purifying this compound on a laboratory scale?
For laboratory-scale purification, fractional recrystallization is the most effective and commonly employed method. This technique leverages the subtle differences in solubility between the trans and cis-hydrochloride salts in specific solvent systems. The trans-isomer, being more symmetrical, tends to form a more stable crystal lattice, often resulting in lower solubility in appropriately chosen solvents compared to the less symmetrical cis-isomer. This solubility difference, when exploited through controlled temperature changes, allows for the selective crystallization of the desired trans-isomer, leaving the majority of the cis-isomer in the solution (mother liquor).
Q3: What are the best solvents for the recrystallization of this compound?
The hydrochloride salt form of 4-Methylcyclohexanamine enhances its solubility in polar solvents like water and alcohols.[4] Patent literature and experimental practice have shown that mixed solvent systems are particularly effective for separating the cis and trans isomers. A good solvent system consists of a "solvent" in which the compound is reasonably soluble at high temperatures and an "anti-solvent" in which the compound is poorly soluble.
Effective solvent systems include:
-
Alcohols and Acetone: Mixtures of C1-C5 alcohols (e.g., isobutanol, ethanol, methanol) with acetone are frequently cited.[5] The alcohol acts as the primary solvent, while acetone serves as the anti-solvent.
-
Ethyl Acetate and Ethanol: A mixture of ethyl acetate with a small amount of ethanol is also a preferred system.[5]
The choice of solvent system will depend on the initial purity of your material and the desired final purity and yield. It is always recommended to perform small-scale solubility tests to determine the optimal solvent and ratio for your specific batch of crude product.
Troubleshooting Guide: Recrystallization
This section provides a question-and-answer-style troubleshooting guide for common issues encountered during the recrystallization of this compound.
Issue 1: Low Yield of Recovered Crystals
Q: I performed a recrystallization, but my yield of this compound is very low. What are the likely causes and how can I fix it?
A: Low yield is a frequent problem in recrystallization and can be attributed to several factors. Here's a systematic approach to diagnosing and resolving the issue:
-
Excessive Solvent: This is the most common reason for low yield. If too much solvent is used, the solution may not become saturated upon cooling, and a significant amount of the trans-isomer will remain in the mother liquor.
-
Solution: Before filtering, you can try to carefully evaporate some of the solvent to concentrate the solution and then attempt the cooling and crystallization process again. For future experiments, add the hot solvent in small portions to the crude material until it just dissolves.
-
-
Premature Crystallization: If the solution cools too quickly during a hot filtration step (if performed to remove insoluble impurities), some of the product can crystallize prematurely on the filter paper or in the funnel.
-
Solution: Use a pre-heated funnel and filter flask, and keep the solution at or near its boiling point during filtration.
-
-
Inappropriate Cooling: Rapid cooling in an ice bath can lead to the formation of very small crystals that are difficult to filter and can trap impurities. While this may not always reduce the initial yield, it can lead to losses during washing.
-
Solution: Allow the solution to cool slowly to room temperature first to allow for the formation of larger, purer crystals. Once crystal formation appears to have stopped at room temperature, then place the flask in an ice bath to maximize the recovery of the product.
-
-
Washing with the Wrong Solvent or Temperature: Washing the collected crystals with a solvent in which they are highly soluble, or with a solvent that is not ice-cold, will dissolve some of your product.
-
Solution: Always wash the crystals with a minimal amount of ice-cold recrystallization solvent or the anti-solvent component of your solvent system.
-
Issue 2: Purity is Not Sufficiently Improved
Q: I've recrystallized my this compound, but the purity (specifically the cis-isomer content) is still too high. What should I do?
A: Insufficient purity improvement often indicates that the cis-isomer co-precipitated with the trans-isomer. Here are the likely causes and solutions:
-
Solution Cooled Too Quickly: Rapid cooling can trap the cis-isomer within the crystal lattice of the trans-isomer.
-
Solution: Ensure a slow cooling process. Allowing the solution to cool to room temperature on a benchtop, perhaps insulated with a cloth, before moving it to an ice bath can significantly improve purity.
-
-
Insufficient Solvent: While using too much solvent reduces yield, using too little can cause the solution to become supersaturated with both isomers upon even slight cooling, leading to co-precipitation.
-
Solution: Use just enough hot solvent to fully dissolve the crude material. If the material "oils out" instead of crystallizing, it's a sign that the solution is too concentrated or cooling too rapidly from a temperature above the melting point of the impure solid. In this case, add a small amount of additional hot solvent and re-heat until a clear solution is obtained.
-
-
Highly Impure Starting Material: If the initial crude product has a very high percentage of the cis-isomer, a single recrystallization may not be sufficient to achieve the desired purity.
-
Solution: A second recrystallization is often necessary. The product from the first recrystallization should be subjected to the same procedure again, which should yield a product of much higher purity.
-
Experimental Workflow: Recrystallization from an Isobutanol/Acetone System
This protocol is based on methodologies described in the patent literature for achieving high purity.[6]
Objective: To purify crude this compound containing the cis-isomer impurity.
Materials:
-
Crude this compound
-
Isobutanol
-
Acetone
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Büchner funnel and filter flask
-
Filter paper
-
Ice bath
Protocol:
-
Dissolution: In a fume hood, place the crude this compound into an Erlenmeyer flask. For every 1 gram of crude material, add approximately 0.4 mL of isobutanol and 2 mL of acetone.
-
Rationale: This solvent ratio is designed to dissolve the hydrochloride salt at an elevated temperature while ensuring that the trans-isomer is significantly less soluble than the cis-isomer at lower temperatures.
-
-
Heating: Gently heat the mixture with stirring until the solid completely dissolves. The solution should be clear. If any solid remains, add a minimal amount of the isobutanol/acetone mixture dropwise until a clear solution is achieved. Avoid adding a large excess of solvent.
-
Cooling and Crystallization: a. Remove the flask from the heat source and allow it to cool slowly to room temperature. Do not disturb the flask during this initial cooling period to promote the formation of large, well-defined crystals. b. Once the flask has reached room temperature and crystal formation has begun, place the flask in an ice bath for at least 30 minutes to maximize the precipitation of the trans-isomer.
-
Isolation: a. Collect the crystals by vacuum filtration using a Büchner funnel. b. Wash the crystals with a small amount of ice-cold acetone to remove any residual mother liquor containing the dissolved cis-isomer.
-
Rationale: Using ice-cold acetone minimizes the dissolution of the desired trans-product during the washing step.
-
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent. The resulting white crystalline solid should be highly enriched in the trans-isomer.
Visualizing the Workflow:
Caption: Workflow for the purification of this compound.
Analytical Methods for Purity Assessment
Verifying the purity of the final product is a critical step. The following techniques are recommended for determining the ratio of trans to cis isomers.
High-Performance Liquid Chromatography (HPLC)
While direct HPLC methods for 4-Methylcyclohexanamine hydrochloride are not extensively published, methods for the downstream product, Glimepiride, provide a strong starting point for method development. The key is to use a column and mobile phase that can resolve the two diastereomers.
Table 1: Starting HPLC Conditions for Isomer Analysis
| Parameter | Recommended Condition | Rationale |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good hydrophobic retention for separation. |
| Mobile Phase | Acetonitrile/Water with a buffer (e.g., phosphate buffer at acidic pH) | The organic/aqueous ratio can be adjusted to optimize resolution. |
| Detection | UV at a low wavelength (e.g., 210-230 nm) or Mass Spectrometry (MS) | The amine functionality lacks a strong chromophore, so low UV is needed. MS provides definitive identification. |
| Flow Rate | 1.0 mL/min | A standard starting point, can be optimized. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for distinguishing between cis and trans isomers of cyclohexylamine derivatives. The different spatial arrangements of the protons and carbons in the two isomers lead to distinct chemical shifts and coupling constants.
-
¹H NMR: The proton attached to the carbon bearing the amino group (H-1) will have a different chemical shift and multiplicity in the cis and trans isomers due to its axial or equatorial position in the dominant chair conformation.
-
¹³C NMR: The chemical shifts of the carbon atoms in the cyclohexane ring will also differ between the two isomers. Spectral data for both the cis and trans isomers are available in chemical databases for comparison.[7][8]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can also be used to assess purity. The free base (4-Methylcyclohexylamine) is volatile and can be analyzed by GC. The two isomers may be separable on a suitable capillary column, and the mass spectrometer will confirm their identity.
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat when handling this compound and the solvents used for recrystallization.
-
Fume Hood: All manipulations, especially those involving heating flammable solvents like acetone and isobutanol, should be performed in a certified chemical fume hood.
-
Waste Disposal: Dispose of the mother liquor and any waste solvents in appropriately labeled hazardous waste containers according to your institution's guidelines.
References
- Guidechem. trans-4-Methylcyclohexylamine hydrochloride 33483-65-7 wiki.
- Ningbo Inno Pharmchem Co., Ltd. Key Glimepiride Intermediate: Understanding Trans-4-Methylcyclohexylamine HCl.
- ChemicalBook. trans-4-Methylcyclohexylamine hydrochloride(33483-65-7) 13C NMR.
- ChemicalBook. CIS-4-METHYL-CYCLOHEXYLAMINE HCL(33483-66-8) 13C NMR spectrum.
- ChemScene. 33483-66-8 | cis-4-methylcyclohexanamine hydrochloride.
- BLD Pharm. 33483-66-8|cis-4-Methylcyclohexanamine hydrochloride|BLD Pharm.
- New Drug Approvals. GLIMEPIRIDE. (2018).
- Quick Company.
- Google Patents.
- Sigma-Aldrich. cis-4-methylcyclohexanamine hydrochloride | 33483-66-8.
- Google Patents.
- Google Patents. CN109824520B - Preparation method of cis-4-methylcyclohexylamine.
- PubChem. 4-Methylcyclohexylamine | C7H15N | CID 80604.
- IJCRT.org. AN OVERVIEW OF THE SYNTHESIS OF GLIMPERIDE. (2024).
- BLD Pharm. 33483-66-8 | cis-4-Methylcyclohexanamine hydrochloride | MFCD09991703 | C7H16ClN.
- BLD Pharmatech.
- PharmaCompass.com.
- Chromatography Forum.
- MSU Chemistry. HPLC Characterization of cis and trans Mixtures of Double-Decker Shaped Silsesquioxanes. (2018).
- National Institutes of Health. Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS.
- Sigma-Aldrich. trans-4-Methylcyclohexylamine AldrichCPR.
- ChemicalBook. trans-4-Methylcyclohexylamine hydrochloride | 33483-65-7.
- Google Patents. CN109678726A - A kind of method of synthesis of trans -4- methyl cyclohexylamine.
- Sigma-Aldrich. 4-Methylcyclohexylamine, mixture of cis and trans 97 6321-23-9.
- YouTube. How To Recrystallize A Solid. (2020).
- Googleapis.com. (12) Patent Application Publication (10) Pub. No.: US 2007/0082943 A1. (2005).
- Deepak Novochem Technologies Limited. Trans-4 Methyl Cyclohexylamine Hydrochloride. (2022).
- AChemBlock. cis-4-Methylcyclohexanamine Hydrochloride - CAS 33483-66-8.
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- 3. A Process For Preparation Of Substantially Pure Glimepiride [quickcompany.in]
- 4. Page loading... [guidechem.com]
- 5. CZ2005230A3 - Novel synthesis process of trans-4-methylcyclohexylamine base and derived salts of trans-4-methylcyclohexylamine hydrochloride or pivalate usable as intermediates in the preparation of glimepiride antidiabetic - Google Patents [patents.google.com]
- 6. CN109678726A - A kind of method of synthesis of trans -4- methyl cyclohexylamine - Google Patents [patents.google.com]
- 7. trans-4-Methylcyclohexylamine hydrochloride(33483-65-7) 13C NMR spectrum [chemicalbook.com]
- 8. CIS-4-METHYL-CYCLOHEXYLAMINE HCL(33483-66-8) 13C NMR [m.chemicalbook.com]
Technical Support Center: Synthesis of trans-4-Methylcyclohexanamine Hydrochloride
Welcome to the technical support guide for the synthesis of trans-4-Methylcyclohexanamine hydrochloride. This document is designed for researchers, chemists, and process development professionals who are working with this critical pharmaceutical intermediate, notably used in the synthesis of the antidiabetic drug Glimepiride[1]. The synthesis, while conceptually straightforward, is often plagued by challenges in stereoselectivity and the formation of various byproducts. This guide provides in-depth, cause-and-effect troubleshooting advice to help you navigate these common issues and optimize your reaction outcomes.
Overview of the Primary Synthetic Challenge: Diastereoselectivity
The core challenge in synthesizing trans-4-Methylcyclohexanamine is controlling the stereochemistry to favor the trans isomer over the cis isomer. The desired trans product, where the methyl and amine groups are on opposite sides of the cyclohexane ring, is the thermodynamically more stable conformer, as it allows both bulky substituents to occupy equatorial positions. However, many common synthetic routes yield a mixture of diastereomers, necessitating difficult purification steps[2][3].
Below is a generalized workflow for the synthesis starting from 4-methylcyclohexanone, a common precursor.
Caption: Generalized workflow for the synthesis of trans-4-Methylcyclohexanamine HCl.
Frequently Asked Questions & Troubleshooting Guide
Q1: My final product is a mixture of cis and trans isomers. How can I improve the diastereoselectivity for the trans product?
A1: Achieving high trans selectivity is the most common hurdle. The cis/trans ratio is determined by the method of reduction and the reaction conditions, which influence whether the reaction is under kinetic or thermodynamic control.
Root Cause Analysis: The stereochemical outcome depends on the direction of hydride (or hydrogen) attack on the imine or oxime intermediate.
-
Axial Attack: Leads to the formation of the equatorial amine (trans product).
-
Equatorial Attack: Leads to the formation of the axial amine (cis product).
Steric hindrance from the methyl group at the 4-position and the choice of catalyst or reducing agent are the primary factors governing the direction of this attack[4].
Troubleshooting Strategies:
-
Strategy 1: Optimize Catalytic Hydrogenation Conditions The choice of metal catalyst, solvent, and reaction conditions can significantly influence the diastereomeric ratio. Hydrogenation is a complex surface reaction where the orientation of the substrate on the catalyst surface dictates the outcome.
-
Catalyst Selection: Catalysts like Ruthenium (Ru) and Rhodium (Rh) have been reported in patent literature for hydrogenations aimed at producing specific isomers. Supported ruthenium catalysts, in particular, have been used to generate a cis/trans mixture, which is then separated[5].
-
Solvent & Additives: The polarity of the solvent and the presence of acidic or basic promoters can alter the substrate-catalyst interaction, thereby influencing selectivity. Experiment with solvents ranging from alcohols (methanol, ethanol) to hydrocarbons (cyclohexane).
-
Temperature and Pressure: Lower temperatures often favor the thermodynamically more stable trans product. Systematically screen a range of temperatures (e.g., 25°C to 80°C) and pressures (e.g., 50 psi to 500 psi) to find the optimal conditions for your catalytic system.
-
-
Strategy 2: Select the Appropriate Hydride Reducing Agent When using a reductive amination approach with a chemical hydride, the steric bulk of the reducing agent is paramount.
-
Bulky Reagents: A bulky reducing agent (e.g., Lithium tri-sec-butylborohydride) will preferentially attack from the less sterically hindered face, which can be exploited to enhance selectivity.
-
Standard Reagents: With sodium borohydride (NaBH₄), the approach is often less selective and highly dependent on the solvent and temperature. The hydride can attack from either the axial or equatorial face, often resulting in a mixture favoring the more stable trans product, but rarely with high selectivity[4][6].
-
-
Strategy 3: Employ a High-Selectivity Synthetic Route If optimization is insufficient, consider an alternative pathway designed for high diastereoselectivity. A patented method involves the following steps[7]:
-
Schiff Base Formation: React 4-methylcyclohexanone with benzylamine to form the corresponding Schiff base (imine).
-
Isomerization: Treat the Schiff base with a strong base (e.g., potassium tert-butoxide) to isomerize the mixture, strongly favoring the more stable trans configuration.
-
Hydrolysis: Perform an acid hydrolysis (e.g., with HCl) to cleave the benzylamine group, directly yielding this compound with very high purity (e.g., >99.5% trans)[7].
-
-
Strategy 4: Post-Synthesis Isomer Separation If a mixture is unavoidable, the isomers can be separated. The different physical properties of the cis and trans diastereomers allow for separation by fractional crystallization of their salts, such as the hydrochloride or pivalate salts[5][7].
Q2: I'm observing a significant amount of 4-methylcyclohexanol in my reaction mixture. What is causing this and how can I prevent it?
A2: The formation of 4-methylcyclohexanol is a classic side reaction in reductive amination protocols where the starting ketone is reduced directly to the corresponding alcohol.
Root Cause Analysis: This occurs when the reduction of the ketone carbonyl group is faster than or competitive with the formation of the imine intermediate. Both the carbonyl and the imine C=N bond are susceptible to reduction by hydride reagents or catalytic hydrogenation[8].
Caption: Competing reaction pathways leading to desired amine or alcohol byproduct.
Troubleshooting Strategies:
-
Strategy 1: Use an Imine-Selective Reducing Agent Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (STAB) are milder reducing agents than NaBH₄ and are known to reduce imines much faster than ketones, especially at controlled pH (typically pH 6-7). This is the most effective way to prevent alcohol formation in a one-pot reductive amination[9].
-
Strategy 2: Implement a Two-Step Procedure Separate the imine formation from the reduction step.
-
Imine Formation: React 4-methylcyclohexanone with the amine source (e.g., ammonia in an appropriate solvent). Use a Dean-Stark apparatus or a dehydrating agent to remove the water formed and drive the equilibrium towards the imine[10]. Monitor for the disappearance of the ketone by TLC or GC.
-
Reduction: Once imine formation is complete, add the reducing agent (e.g., NaBH₄ or H₂/catalyst) to the reaction mixture.
-
-
Strategy 3: Control Reaction pH Imine formation is typically favored under slightly acidic conditions (pH ~5-6), which activate the carbonyl group for nucleophilic attack. However, the stability of the hydride reagent must also be considered. Maintaining the optimal pH for both imine formation and stability of the reducing agent is critical for one-pot success.
Q3: My reaction is sluggish, and I have a lot of unreacted 4-methylcyclohexanone (or oxime). What are the likely causes?
A3: Low conversion can be attributed to several factors, ranging from catalyst issues to suboptimal reaction conditions.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction conversion.
Troubleshooting Strategies:
-
Strategy 1: Verify Catalyst/Reagent Activity
-
Catalytic Hydrogenation: The catalyst may be deactivated. If using a recycled catalyst, it may require regeneration. For catalysts like Palladium on Carbon (Pd/C) or Raney Nickel, ensure they have not been excessively exposed to air. Catalyst poisoning by sulfur compounds or other impurities in the starting materials can also inhibit the reaction[11].
-
Hydride Reduction: Hydride reagents like NaBH₄ can decompose upon exposure to moisture or acidic conditions. Use freshly opened reagents and ensure anhydrous solvents are used.
-
-
Strategy 2: Optimize Reaction Conditions
-
Temperature & Time: The reaction may simply require more energy or time to proceed to completion. Increase the temperature in small increments (e.g., 10°C) or extend the reaction time. Use TLC or GC to monitor the consumption of the starting material[11].
-
Pressure (for Hydrogenation): Ensure the system is properly sealed and that the hydrogen pressure is maintained throughout the reaction. Insufficient hydrogen pressure is a common cause of stalled hydrogenations.
-
-
Strategy 3: Address Equilibrium Issues (Imine/Oxime Formation) The formation of the imine or oxime from the ketone is an equilibrium process. If this equilibrium is unfavorable, the concentration of the intermediate to be reduced will be low. As mentioned in Q2, removing water via a Dean-Stark trap or molecular sieves can drive the reaction forward[10].
Data Summary: Diastereoselectivity in 4-Methylcyclohexanamine Synthesis
The table below summarizes reported outcomes for different synthetic approaches. Note that specific results can be highly dependent on the exact experimental conditions.
| Synthesis Method | Key Reagents/Catalyst | Typical trans:cis Ratio | Reference |
| Schiff Base Isomerization | 4-Me-cyclohexanone, Benzylamine, KOtBu, HCl | > 99.5 : 0.5 | [7] |
| Catalytic Hydrogenation | 4-Methylcyclohexane methylamine, Ru/C, HCl | Mixture, separated to >99:1 | [5] |
| Enzymatic Deamination | cis/trans amine mix, Transaminase (e.g., CvS-TA) | > 99% trans (de) | [2][3] |
| Reductive Amination | 4-Methylcyclohexanone, NH₃, NaBH₄ | Variable, often moderate trans favorability | [4][6] |
Experimental Protocol: High-Selectivity Synthesis via Schiff Base Isomerization
This protocol is adapted from a patented procedure and is designed to maximize the yield of the trans isomer[7].
Step 1: Formation of N-(4-methylcyclohexylidene)-1-phenylmethanamine (Schiff Base)
-
To a round-bottom flask equipped with a Dean-Stark apparatus, add 4-methylcyclohexanone (1 eq.), benzylamine (1.1 eq.), a catalytic amount of p-toluenesulfonic acid (0.01 eq.), and toluene.
-
Heat the mixture to reflux and continue until the theoretical amount of water has been collected in the Dean-Stark trap, indicating the completion of the reaction.
-
Cool the reaction mixture and evaporate the toluene under reduced pressure.
-
Purify the crude Schiff base by vacuum distillation to yield the product.
Step 2: Isomerization to Favor trans Configuration
-
In an inert atmosphere (Nitrogen or Argon), dissolve the purified Schiff base in an anhydrous ether solvent, such as tetrahydrofuran (THF).
-
Add a strong base, such as potassium tert-butoxide (KOtBu, 1.5 eq.), to the solution.
-
Stir the mixture at a controlled temperature (e.g., 50°C) for several hours to allow the equilibrium to shift completely towards the more stable trans-imine isomer.
Step 3: Acid Hydrolysis to Yield trans-4-Methylcyclohexanamine HCl
-
Cool the reaction mixture from Step 2 in an ice bath.
-
Slowly and carefully add aqueous hydrochloric acid (e.g., 3M HCl) to the mixture to quench the base and hydrolyze the imine. The product will precipitate as the hydrochloride salt.
-
Stir the resulting slurry, then collect the solid product by filtration.
-
Wash the solid with a cold solvent (e.g., cold cyclohexane or ether) to remove any residual benzylamine hydrochloride and other impurities.
-
Dry the white crystalline solid under vacuum to obtain pure this compound. The purity and isomer ratio should be confirmed by GC and/or NMR.
References
- Zdeněk, B., et al. (2005). Novel synthesis process of trans-4-methylcyclohexylamine base and derived salts of trans-4-methylcyclohexylamine hydrochloride or pivalate usable as intermediates in the preparation of glimepiride antidiabetic.
- CN109824520B. (2020). Preparation method of cis-4-methylcyclohexylamine.
-
Péter, F., et al. (2021). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. ResearchGate. [Link]
- CN109678726A. (2019). A kind of method of synthesis of trans -4- methyl cyclohexylamine.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of trans-4-Methylcyclohexylamine Hydrochloride in Pharmaceutical Synthesis. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. [Link]
-
Gliński, M., et al. (2018). Diastereoselective Transfer Hydrogenation of Cyclic and Bicyclic Ketones over Selected Metal Oxides as Catalysts. ResearchGate. [Link]
-
Reddit. (2025). How do I avoid side reactions while doing this peptide coupling reaction?[Link]
-
Horváth, Z., et al. (2021). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. PubMed Central. [Link]
-
Jasperse, J. (n.d.). Reactions of Amines. [Link]
-
Corma, A., et al. (2009). Selective hydrogenation of nitrocyclohexane to cyclohexanone oxime with H2 on decorated Pt nanoparticles. ScienceDirect. [Link]
-
Huang, J., et al. (2011). Reactions of cyclopentanone and 4-methylcyclohexanone with p-nitrobenzaldehyde by 1a. ResearchGate. [Link]
-
Savoia, D., et al. (2008). Chiral Auxiliary Induced Diastereoselective Synthesis of (R,R)-N,N′-Di(tert-butoxycarbonyl)cyclohex-4-ene-1,2-diamine. ResearchGate. [Link]
-
Lett, R., et al. (2006). General Synthesis for Chiral 4-Alkyl-4-hydroxycyclohexenones. PubMed Central. [Link]
-
Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]
-
Sharma, M., et al. (2021). Reductive amination of cyclohexanone with methylamine a, propargylamine e and cyclopropylamine f using RsRedAms and MtRedAm. ResearchGate. [Link]
-
Pearson+. (n.d.). Using cyclohexanone as the starting material, describe how each of the following could be prepared. [Link]
-
Pearson. (n.d.). Using cyclohexanone as the starting material, describe how each of the following could be prepared. [Link]
- CN102001950A. (2011). Preparation method of trans-4-methyl cyclohexylamine.
-
Szałkucki, G., et al. (2022). Catalytic hydrogenation of nitrocyclohexane as an alternative pathway for the synthesis of value-added products. Catalysis Science & Technology. [Link]
-
Koel, B. E., et al. (2003). Hydrogenation of cyclohexanone on Pt–Sn surface alloys. Koel Research Group. [Link]
-
Wang, Z., et al. (2020). Selective hydrogenation of nitrocyclohexane to cyclohexanone oxime over a Cu12Ag17(SR)12(PPh3)4 cluster catalyst. Chemical Communications. [Link]
-
University of Massachusetts Boston. (n.d.). NaBH4 Reduction of 2-Methylcyclohexanone. [Link]
-
Asmin, B. (2020). Stereoselective Reduction of 4-tert-butylcyclohexanone. YouTube. [Link]
-
Pires, R. (2017). NaBH4 reduction of tbutylcyclohexanone. YouTube. [Link]
-
PharmaCompass. (n.d.). cis-4-methylcyclohexanamine hydrochloride. [Link]
-
Scribd. (n.d.). Borohydride Reduction of 2-Methylcyclohexanone. [Link]
-
MDPI. (2024). Plasma-Enabled Pd/C Catalysts with Rich Carbon Defects for High-Performance Phenol Selective Hydrogenation. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. CN109678726A - A kind of method of synthesis of trans -4- methyl cyclohexylamine - Google Patents [patents.google.com]
- 6. youtube.com [youtube.com]
- 7. CZ2005230A3 - Novel synthesis process of trans-4-methylcyclohexylamine base and derived salts of trans-4-methylcyclohexylamine hydrochloride or pivalate usable as intermediates in the preparation of glimepiride antidiabetic - Google Patents [patents.google.com]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. Using cyclohexanone as the starting material, describe how each o... | Study Prep in Pearson+ [pearson.com]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Optimization of Reaction Parameters for Glimepiride Synthesis
An in-depth technical guide for researchers, scientists, and drug development professionals.
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for Glimepiride synthesis. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights into optimizing reaction parameters. We will address common challenges encountered during synthesis through a troubleshooting and FAQ format, explaining the causality behind experimental choices to ensure both high yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the most critical control points in the synthesis of Glimepiride?
The synthesis of Glimepiride involves several key stages, but the most critical control points for ensuring high purity and yield are:
-
Regioselectivity in Chlorosulfonation: The introduction of the chlorosulfonyl group onto the phenyl ring is a crucial step. Controlling the reaction conditions is vital to maximize the formation of the desired para-isomer and minimize ortho and meta impurities.[1]
-
Purity of Intermediates: The purity of the key intermediates, particularly 4-[2-(3-Ethyl-4-methyl-2-oxo-3-pyrrolin-1-yl)carboxamido]ethyl]benzenesulfonamide and trans-4-methylcyclohexyl isocyanate, directly impacts the final product's purity.[1][2] Specifically, the cis-isomer content in the trans-4-methylcyclohexylamine starting material must be minimized.[2]
-
Final Condensation Reaction Conditions: The formation of the sulfonylurea bridge requires careful control of base, solvent, and temperature to drive the reaction to completion and prevent side reactions.
-
Final Product Purification: Crystallization conditions determine the polymorphic form and final purity of the Glimepiride active pharmaceutical ingredient (API).[1]
Q2: Which synthetic route for Glimepiride is most common and why?
The most established and widely referenced route starts from 3-ethyl-4-methyl-3-pyrrolin-2-one.[2] This pathway involves the condensation with 2-phenylethyl isocyanate, followed by chlorosulfonation, ammonolysis to form the key sulfonamide intermediate, and a final condensation with trans-4-methylcyclohexyl isocyanate.[1][2] This route is favored due to the relative availability of starting materials and well-documented process parameters. While alternative methods avoiding hazardous reagents like isocyanates exist, such as those using carbamate intermediates, the isocyanate route remains a benchmark for industrial production.[3]
Workflow of a Common Glimepiride Synthetic Route
Caption: A typical synthetic pathway for Glimepiride production.
Troubleshooting Guide by Synthetic Step
This section addresses specific issues that may arise during the synthesis.
Step 1: Synthesis of the Carboxamide Intermediate
(This step involves the reaction of 3-ethyl-4-methyl-3-pyrrolin-2-one with 2-phenylethyl isocyanate)
Q: The initial condensation reaction is exothermic and results in a dark, impure product. How can I control this?
A: Uncontrolled exotherms during the reaction with 2-phenylethyl isocyanate can lead to polymerization and degradation, causing discoloration and low yields. The reaction is often performed at high temperatures (e.g., 150°C) without a solvent.[2]
Troubleshooting & Optimization:
-
Solvent Addition: Introduce a high-boiling inert solvent like toluene. This helps to moderate the reaction temperature and allows for smoother heat dissipation, often enabling the reaction to proceed smoothly at reflux (120-130°C).[4]
-
Gradual Addition: Instead of combining all reactants at once, add the isocyanate dropwise to the solution of 3-ethyl-4-methyl-3-pyrrolin-2-one at the target temperature. This allows for better control over the reaction rate and exotherm.
Step 2: Chlorosulfonation
(Formation of 4-[2-(3-ethyl-4-methyl-2-oxo-3-pyrrolin-1-yl)carboxamido]ethyl]benzenesulfonyl chloride)
Q: My HPLC analysis shows significant amounts of ortho and meta isomers alongside the desired para-isomer. What is the cause and solution?
A: This is a classic regioselectivity issue in electrophilic aromatic substitution. The ethyl-carboxamide group is an ortho-para directing group. The formation of unwanted isomers is primarily influenced by reaction temperature.[2]
Troubleshooting & Optimization:
-
Strict Temperature Control: The chlorosulfonation reaction is highly exothermic and temperature-sensitive. It is critical to maintain a low temperature, typically between -5°C and 0°C, during the addition of the carboxamide intermediate to chlorosulfonic acid.[4] After the initial addition, the temperature can be allowed to rise slowly to a controlled point (e.g., up to 30°C) to ensure the reaction goes to completion.[4]
-
Controlled Addition Rate: Add the intermediate slowly to the chlorosulfonic acid to prevent localized temperature spikes that favor the formation of side products.
-
Quenching: The reaction mixture should be quenched by carefully pouring it onto crushed ice to rapidly stop the reaction and precipitate the sulfonyl chloride product, minimizing potential degradation.[5]
Q: The yield of the sulfonyl chloride is low due to hydrolysis. How can I prevent this?
A: Sulfonyl chlorides are highly reactive and susceptible to hydrolysis back to the sulfonic acid, especially in the presence of water.
Troubleshooting & Optimization:
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen) to exclude moisture.
-
Expeditious Handling: Once the product is precipitated by quenching on ice, it should be filtered and used in the subsequent ammonolysis step as quickly as possible to minimize contact time with water.
Troubleshooting Flowchart: Chlorosulfonation Step
Sources
- 1. US20070082943A1 - Process for preparation of substantially pure glimepiride - Google Patents [patents.google.com]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. researchgate.net [researchgate.net]
- 4. Glimepiride synthesis - chemicalbook [chemicalbook.com]
- 5. 4-[2-[(3-Ethyl-4-methyl-2-oxo-3-pyrrolin-1-yl)carboxamido]ethyl]benzenesulfonamide synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: trans-4-Methylcyclohexanamine Hydrochloride
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for trans-4-Methylcyclohexanamine hydrochloride (CAS: 33483-65-7). This guide is designed to provide in-depth, practical advice on the stability, handling, and troubleshooting of this important chemical intermediate. As a Senior Application Scientist, my goal is to blend foundational chemical principles with field-proven insights to help you ensure the integrity of your experiments and syntheses.
This compound is a substituted cycloaliphatic amine, typically supplied as a stable, white to off-white crystalline solid. Its hydrochloride salt form enhances stability and solubility in polar solvents, making it easier to handle in industrial and laboratory settings.[1] While generally stable, particularly in its solid form, improper handling or storage of its solutions can lead to degradation, compromising experimental outcomes. This guide addresses potential stability issues through a series of troubleshooting scenarios and frequently asked questions.
Troubleshooting Guide: Addressing Common Stability Issues
This section explores specific problems you might encounter, explains the underlying chemistry, and provides actionable solutions.
Issue 1: Discoloration of Aqueous Stock Solutions
Q: My aqueous stock solution of this compound, which was initially colorless, has developed a yellow or brownish tint after a few days on the benchtop. What is the likely cause and how can I prevent it?
A: Discoloration is a classic indicator of oxidative degradation.
-
Preventative Measures & Solutions:
-
Solvent Preparation: Before preparing your solution, sparge your solvent (e.g., water or buffer) with an inert gas like nitrogen or argon for 15-20 minutes to remove dissolved oxygen.
-
Inert Atmosphere: Prepare the solution under a blanket of inert gas. After preparation, store the solution in a tightly sealed container with the headspace flushed with nitrogen or argon.
-
Light Protection: Store the solution in an amber vial or wrap the container in aluminum foil to protect it from light, which can catalyze oxidation.
-
Chelating Agents: If metal-catalyzed oxidation is suspected, consider adding a small amount of a chelating agent like ethylenediaminetetraacetic acid (EDTA) to sequester trace metal ions.
-
Storage Temperature: Store stock solutions at a lower temperature (e.g., 2-8°C) to slow the rate of any potential degradation reactions. For long-term storage, consider aliquoting and freezing at -20°C or below.[4]
-
Issue 2: Appearance of Unexpected Peaks in Chromatographic Analysis (HPLC/GC)
Q: I ran an HPLC analysis on my stock solution of this compound that has been stored for a week. I see a new, small peak that wasn't there when the solution was freshly prepared. What could this be?
A: The new peak likely represents a degradation product or a contaminant.
-
Plausible Causes:
-
Oxidative Degradation: As discussed in Issue 1, oxidation can produce various byproducts that would appear as new peaks in a chromatogram.[3][5]
-
Hygroscopicity and Hydrolysis: Amine salts can be hygroscopic, meaning they absorb moisture from the air.[6][7] While the hydrochloride is relatively stable, excessive moisture absorption could potentially facilitate slow degradation pathways or affect the solution's concentration over time.
-
Reaction with Carbon Dioxide: The free amine can react with atmospheric CO2 to form a carbamate salt. This is a reversible reaction but can present as a different chemical entity under certain analytical conditions.
-
-
Troubleshooting Workflow:
-
Confirm the Peak: Re-run the analysis with a freshly prepared standard solution to confirm that the peak is indeed absent at "time zero."
-
Characterize the Impurity: If you have access to mass spectrometry (LC-MS or GC-MS), attempt to get a mass for the unknown peak. This can provide strong clues about its identity (e.g., an increase of 16 amu could suggest oxidation to a hydroxylamine).
-
Forced Degradation Study: To proactively understand potential degradation products, you can perform a forced degradation study. Expose small aliquots of the solution to stress conditions (e.g., heat, light, acid, base, oxidant like H2O2) for a short period. Analyzing these samples can help you identify the retention times of specific degradation products.
-
Below is a workflow diagram for investigating the appearance of unknown peaks.
Caption: Workflow for troubleshooting unknown analytical peaks.
Issue 3: Inconsistent pH and Potency of Solutions
Q: I've noticed the pH of my buffered solution containing this compound seems to drift over time, and my assay results are becoming inconsistent. Are these related?
A: Yes, pH stability is critical and directly linked to the compound's form and potential reactivity.
-
Plausible Causes:
-
Hygroscopicity: Amine salts can absorb water from the atmosphere, which would dilute the solution and change its properties over time if the container is not properly sealed.[7]
-
Preventative Measures & Solutions:
-
Use a Robust Buffer: Ensure your experimental medium is buffered at a pH where the compound is stable and primarily in its protonated (ammonium) form. For most amine hydrochlorides, an acidic to neutral pH (e.g., pH 4-7) is preferable.
-
Seal Containers Tightly: Always use high-quality, tightly sealed containers to prevent exchange with the atmosphere (both moisture and CO2 ingress).[7]
-
Prepare Fresh Solutions: For sensitive applications, it is always best practice to prepare solutions fresh daily from a solid that has been stored correctly.
-
Verify pH Before Use: Always measure the pH of your solution just before use in an experiment to ensure it is within the desired range.
-
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
A1: The solid powder should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[4][8] Some suppliers recommend storage at -20°C for long-term stability.[4][9] It is crucial to protect it from moisture, as the compound can be hygroscopic.[6][10]
Q2: How should I prepare and store stock solutions?
A2: For maximum stability, prepare stock solutions using de-gassed (oxygen-removed) solvents. Store them in tightly sealed amber vials at 2-8°C for short-term use or in aliquots at -20°C for long-term storage.[4] Avoid repeated freeze-thaw cycles.
Q3: Is the compound sensitive to light?
A3: Yes, like many organic compounds, particularly amines, it can be sensitive to light.[11] Light exposure can provide the energy to initiate oxidative degradation. Always store both the solid and its solutions protected from light.[11]
Q4: What materials are incompatible with this compound?
A4: Avoid contact with strong oxidizing agents, strong bases, and strong acids (other than for salt formation).[4] Strong bases will deprotonate the ammonium salt to the more reactive free amine, while strong oxidizers can lead to rapid degradation.
Q5: How can I verify the purity of my compound upon receipt?
A5: You can verify the purity using standard analytical techniques. High-Performance Liquid Chromatography (HPLC) with UV or Evaporative Light Scattering Detection (ELSD) is a common method.[12][13][14] You can also use Gas Chromatography (GC) after derivatization or direct analysis of the free base. Comparing your results to the supplier's Certificate of Analysis (CoA) is the best practice.
Summary of Stability & Handling Parameters
| Parameter | Recommendation for Solid | Recommendation for Solution | Rationale |
| Temperature | Store at -20°C (long-term) or in a cool, dry place (short-term).[4][9] | 2-8°C (short-term), -20°C or below in aliquots (long-term). | Slows the rate of chemical degradation. |
| Light Exposure | Store in an opaque container. | Store in amber vials or wrap container in foil.[11] | Prevents photo-catalyzed degradation, especially oxidation. |
| Atmosphere | Store in a tightly sealed container. | Use de-gassed solvents; store under an inert gas (N2 or Ar). | Minimizes exposure to oxygen and moisture, preventing oxidation and hygroscopic effects.[7] |
| pH | Not applicable. | Maintain a stable, slightly acidic to neutral pH with a suitable buffer. | The protonated ammonium form is generally more stable than the free amine. |
| Incompatibilities | Strong oxidizing agents, strong bases.[4] | Strong oxidizing agents, strong bases, reactive metals. | To prevent chemical reactions that lead to degradation. |
References
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Technical Support Center: Scaling Up the Production of trans-4-Methylcyclohexanamine Hydrochloride
Welcome to the technical support center for the synthesis and scale-up of trans-4-methylcyclohexanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the production of this critical pharmaceutical intermediate.[1][2] As a key building block in the synthesis of various active pharmaceutical ingredients, including the antidiabetic drug Glimepiride, ensuring a high-purity, stereochemically defined final product is paramount.[1][3]
This document provides in-depth, field-proven insights in a troubleshooting-focused, question-and-answer format. We will delve into the causality behind experimental choices to empower you with a robust understanding of the process.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the most common industrial synthesis routes for trans-4-Methylcyclohexanamine?
There are several established methods for the synthesis of 4-methylcyclohexylamine, with the primary challenge being the stereoselective production of the trans-isomer. The most prevalent routes for industrial scale-up include:
-
Catalytic Hydrogenation of p-Toluidine: This is a widely used method involving the reduction of the aromatic ring of p-toluidine in the presence of a catalyst.[4][5]
-
Reductive Amination of 4-Methylcyclohexanone: This approach involves the reaction of 4-methylcyclohexanone with an amine source, typically ammonia, followed by reduction.[6][7][8]
-
Reduction of 4-Methylcyclohexanone Oxime: This method, while effective, often employs hazardous reagents like sodium metal in alcohol, making it less suitable for large-scale industrial production due to safety concerns.[9][10]
Each of these routes has its own set of advantages and challenges, particularly concerning the control of stereochemistry to favor the desired trans-isomer.
Q2: Why is the product isolated as a hydrochloride salt?
The free base of trans-4-methylcyclohexylamine is a liquid that can be challenging to handle and purify.[11] Forming the hydrochloride salt offers several advantages for large-scale production:
-
Enhanced Stability: The hydrochloride salt is a stable, crystalline solid with a high melting point (around 260°C), which makes it easier to store and handle.[1][4]
-
Improved Handling: As a solid, it is easier to weigh, transfer, and dry compared to the liquid free base.[1]
-
Facilitated Purification: The formation of the salt provides an excellent opportunity for purification through crystallization, which is particularly effective for separating the trans-isomer from the cis-isomer.[12][13]
-
Increased Solubility in Polar Solvents: The salt form enhances solubility in polar solvents like water and alcohols, which can be beneficial for certain downstream processing steps.[4]
Q3: What are the critical quality attributes for this compound in pharmaceutical applications?
For use as a pharmaceutical intermediate, the following quality attributes are critical:
-
High Purity: The assay of the final product should be high, with minimal levels of residual starting materials, solvents, and reaction by-products.
-
Low cis-Isomer Content: This is often the most critical specification. The ratio of trans to cis isomers must be very high, as the cis-isomer is considered an impurity in the final drug product.[10]
-
Absence of Other Impurities: Other potential impurities, such as benzylamine (if used in the synthesis) or dicyclohexylamine, must be controlled to acceptable levels.[12]
-
Physical Properties: The product should be a white to off-white crystalline solid, free of foreign matter.[1][4]
Part 2: Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and purification of this compound.
Issue 1: Low Yield of 4-Methylcyclohexylamine during Catalytic Hydrogenation of p-Toluidine.
Potential Causes:
-
Catalyst Inactivity: The catalyst (e.g., Ruthenium or Rhodium on a support) may be poisoned or deactivated.[14]
-
Suboptimal Reaction Conditions: Temperature, hydrogen pressure, and reaction time can significantly impact the reaction rate and yield.[5]
-
Formation of By-products: Side reactions, such as the formation of secondary amines (dicyclohexylamines), can reduce the yield of the desired primary amine.[14]
Solutions:
-
Catalyst Selection and Handling:
-
Ensure the use of a high-quality, active catalyst.
-
Handle the catalyst under an inert atmosphere to prevent oxidation.
-
Consider catalyst screening to identify the optimal catalyst for your specific process.
-
-
Optimization of Reaction Parameters:
-
Temperature: A typical temperature range is 100-140°C. Lower temperatures may lead to slow reaction rates, while higher temperatures can promote side reactions.[5]
-
Pressure: Hydrogen pressure is a critical parameter, often in the range of 2-8 MPa.[5] Higher pressures generally favor the hydrogenation reaction.
-
Reaction Time: Monitor the reaction progress by techniques like GC or HPLC to determine the optimal reaction time, typically 3-5 hours.[5]
-
-
Use of Additives:
-
The addition of an alkali hydroxide can increase the reaction rate and selectivity towards the primary amine by suppressing the formation of secondary amines.[5]
-
Experimental Protocol: Catalytic Hydrogenation of p-Toluidine
-
Charge a high-pressure autoclave with p-toluidine, a suitable solvent (e.g., an alcohol), and the hydrogenation catalyst (e.g., Ru/C).
-
Add an alkali hydroxide (e.g., NaOH or KOH) to the reaction mixture.[5]
-
Seal the reactor and purge with nitrogen, followed by hydrogen.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 5 MPa).[5]
-
Heat the mixture to the target temperature (e.g., 120°C) with vigorous stirring.[5]
-
Maintain the temperature and pressure for the required reaction time, monitoring hydrogen uptake.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Filter the reaction mixture to remove the catalyst.
-
Analyze the filtrate for product yield and purity.
Issue 2: Poor trans:cis Isomer Ratio in the Final Product.
Potential Causes:
-
Non-Stereoselective Synthesis: The chosen synthetic route may inherently produce a mixture of cis and trans isomers.
-
Ineffective Purification: The purification method may not be adequate to separate the two isomers effectively.
Solutions:
-
Stereoselective Synthesis Strategies:
-
Some catalytic systems and reaction conditions favor the formation of the trans-isomer. For instance, in the hydrogenation of p-toluidine, the choice of catalyst and the presence of additives can influence the stereoselectivity.[5]
-
A patented method involves the isomerization of a Schiff's base using a strong base to yield a high trans-isomer content.[12][15]
-
-
Purification by Crystallization:
-
The most effective method for separating the isomers is the crystallization of a salt form, typically the hydrochloride or pivalate salt.[10][12] The trans-isomer salt is often less soluble than the cis-isomer salt in certain solvents, allowing for its selective precipitation.
-
Solvent Selection: Suitable solvents for crystallization of the hydrochloride salt include C1-C5 alcohols, their esters with C1-C5 acids, or mixtures thereof.[12] Ethyl acetate and a mixture of methanol and acetone have also been reported.[12][13]
-
Multiple Crystallizations: In some cases, multiple crystallization steps may be necessary to achieve the desired high trans:cis ratio.[10]
-
Experimental Protocol: Purification of trans-4-Methylcyclohexanamine by Hydrochloride Salt Crystallization
-
Dissolve the crude 4-methylcyclohexylamine (containing a mixture of isomers) in a suitable solvent (e.g., methanol).
-
Slowly add a solution of hydrochloric acid (e.g., 31% aqueous HCl or HCl in a solvent) to the mixture while stirring, until the pH is acidic (pH 1-2).[13]
-
Concentrate the mixture to a smaller volume.
-
Add an anti-solvent (e.g., acetone) to induce crystallization.[13]
-
Cool the mixture to a low temperature (e.g., 0-5°C) to maximize the precipitation of the hydrochloride salt.
-
Collect the solid product by filtration and wash with a cold solvent.
-
Dry the product under vacuum.
-
Analyze the dried product for its trans:cis isomer ratio using a suitable analytical method like Gas Chromatography (GC).
Issue 3: Presence of Impurities in the Final Product.
Potential Causes:
-
Incomplete Reaction: Unreacted starting materials may remain in the product.
-
Side Reactions: The formation of by-products during the synthesis.
-
Ineffective Work-up and Purification: The purification process may not effectively remove all impurities.
Solutions:
-
Reaction Monitoring: Closely monitor the reaction to ensure it goes to completion.
-
Optimized Work-up: Design a work-up procedure that effectively removes major impurities. This may include aqueous washes to remove water-soluble impurities.
-
Purification Techniques:
-
Crystallization: As mentioned earlier, crystallization of the hydrochloride salt is a powerful purification technique.[12][13]
-
Fractional Distillation: For the free amine, fractional distillation can be used for purification, but it is challenging for separating the cis and trans isomers due to their close boiling points.[10][12] It can, however, be effective for removing other impurities with significantly different boiling points.
-
Common Impurities and their Removal:
| Impurity | Potential Source | Recommended Removal Method |
| cis-4-Methylcyclohexylamine | Non-stereoselective synthesis | Crystallization of the hydrochloride or pivalate salt[10][12] |
| p-Toluidine | Incomplete hydrogenation | Aqueous acid wash during work-up, followed by crystallization |
| Benzylamine | Use as a reagent in some synthetic routes | Fractional distillation of the free amine, or removed during crystallization[12] |
| Dicyclohexylamines | Side reaction during hydrogenation | Careful optimization of reaction conditions (e.g., use of alkali hydroxide)[5], fractional distillation |
Part 3: Visualizations and Data
Diagrams
Workflow for Synthesis and Purification
Caption: General workflow for the synthesis and purification of this compound.
Troubleshooting Decision Tree for Low trans:cis Ratio
Caption: Decision tree for troubleshooting a low trans:cis isomer ratio.
Part 4: Safety Information
Handling Precautions for trans-4-Methylcyclohexanamine and its Hydrochloride Salt:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[16][17]
-
Ventilation: Work in a well-ventilated area or a fume hood to avoid inhaling vapors or dust.[16]
-
Skin and Eye Contact: The compound can cause severe skin burns and eye damage.[16] In case of contact, rinse immediately and thoroughly with water and seek medical attention.
-
Ingestion: The free amine is harmful if swallowed.[17]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible substances and sources of ignition.[16]
Always consult the Safety Data Sheet (SDS) for the specific compound you are handling for complete safety information.[16][17]
References
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-
The Crucial Role of trans-4-Methylcyclohexylamine Hydrochloride in Pharmaceutical Synthesis - NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]
- CZ2005230A3 - Novel synthesis process of trans-4-methylcyclohexylamine base and derived salts of trans-4-methylcyclohexylamine hydrochloride or pivalate usable as intermediates in the preparation of glimepiride antidiabetic - Google Patents.
- CN109678726A - A kind of method of synthesis of trans -4- methyl cyclohexylamine - Google Patents.
-
trans-4-Methylcyclohexanamine|2523-55-9|MSDS - DC Chemicals. Available from: [Link]
- JP2002506845A - Method for producing 4-substituted cis-cyclohexylamine - Google Patents.
-
Molar fractions against time for the hydrogenation of p-toluidine using Rh/CNT as catalyst. - ResearchGate. Available from: [Link]
- CN102001950A - Preparation method of trans-4-methyl cyclohexylamine - Google Patents.
-
Continuous Flow Reductive Amination of Cyclohexanone Using Pd/C Catalyst with High Productivity - Reaction Chemistry & Engineering (RSC Publishing). Available from: [Link]
-
cis-4-Methylcyclohexylamine (HCl Salt) | CAS 33483-66-8 - Veeprho. Available from: [Link]
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Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency - MDPI. Available from: [Link]
-
(12) Patent Application Publication (10) Pub. No.: US 2007/0082943 A1 - Googleapis.com. Available from: [Link]
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Technical Support Center: Synthesis of trans-4-Methylcyclohexanamine Hydrochloride
Introduction
Welcome to the technical support guide for the synthesis of trans-4-Methylcyclohexanamine hydrochloride. This molecule is a valuable building block in medicinal chemistry and materials science, making its efficient and stereoselective synthesis a common objective in many laboratories. The primary route to this compound involves the reductive amination of 4-methylcyclohexanone. However, like many stereoselective syntheses, this process is not without its challenges, particularly concerning yield, purity, and control of the cis/trans isomer ratio.
This guide is structured to provide direct, actionable advice for researchers encountering common issues. It moves from specific troubleshooting scenarios to broader frequently asked questions, a detailed experimental protocol, and finally, a curated list of authoritative references.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the synthesis. The troubleshooting process is also summarized in the decision-making flowchart in Figure 1.
Question: My reaction yield is significantly lower than expected. What are the likely causes?
Answer: Low yields can stem from several factors, from reagent quality to reaction conditions. Let's break down the possibilities:
-
Inefficient Imine/Enamine Formation: The first step of reductive amination is the formation of an imine (or its corresponding enamine). This is an equilibrium process.
-
Cause: Presence of excess water in the reaction mixture can shift the equilibrium back towards the starting ketone and amine, preventing the reaction from proceeding.
-
Solution: Ensure your starting materials (ketone, solvent) are anhydrous. While the reaction with ammonia will produce water, starting under dry conditions is crucial. Using a large excess of the ammonia source (e.g., ammonium acetate) can also help drive the equilibrium forward.
-
-
Reducing Agent Decomposition: The most common reducing agents for this transformation are sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN). These are susceptible to hydrolysis.
-
Cause: NaBH₄ decomposes rapidly in acidic or even neutral aqueous solutions. NaBH₃CN is more stable at acidic pH but will still degrade if conditions are not controlled.
-
Solution: When using NaBH₄, it should be added portion-wise to a cooled reaction mixture, and the pH should be kept neutral or slightly basic until the imine formation is complete. For NaBH₃CN, the reaction is typically run at a mildly acidic pH (pH 5-6) to favor imine formation and reduction over ketone reduction, but ensure the pH does not drop too low.
-
-
Sub-optimal Reaction Temperature:
-
Cause: Imine formation can be slow at very low temperatures. Conversely, high temperatures can lead to side reactions or decomposition of reagents.
-
Solution: A common approach is to stir the ketone and ammonia source at room temperature for a period (e.g., 1-2 hours) to allow for imine formation before cooling the mixture for the addition of the reducing agent.
-
Question: My final product is an oil and won't crystallize, or it's a mix of cis and trans isomers. How can I improve the trans-selectivity?
Answer: This is the most critical challenge in this synthesis. The stereochemical outcome is determined by the direction of hydride attack on the intermediate iminium ion.
-
Understanding the Mechanism: The cyclohexyl ring exists in a chair conformation. The 4-methyl group preferentially occupies an equatorial position to minimize steric hindrance. The incoming hydride from the reducing agent can attack from either the axial or equatorial face.
-
Axial Attack: Leads to the equatorial amine (the trans product). This is generally favored as it follows the path of lower steric hindrance.
-
Equatorial Attack: Leads to the axial amine (the cis product). This is sterically more hindered.
-
-
Improving trans-Selectivity:
-
Choice of Reducing Agent: Bulkier reducing agents will have a stronger preference for the less hindered axial attack, thus favoring the trans product. However, for this specific substrate, the difference between common borohydrides is often minimal. The key is often thermodynamic control.
-
Thermodynamic vs. Kinetic Control: The trans isomer, with both the methyl and amino groups in the equatorial position, is the thermodynamically more stable product. The cis isomer is the kinetic product in some cases. Allowing the reaction to stir for a longer period at a controlled temperature can allow the initial mixture of isomers to equilibrate to the more stable trans product, especially if the imine/iminium ion equilibrium is maintained.
-
Purification: If a mixture is obtained, careful purification is necessary. The free base amines can be difficult to separate by column chromatography due to their basicity. Converting the mixture to the hydrochloride salt can facilitate purification, as the isomers may have different crystallization properties. Fractional crystallization from a suitable solvent system (e.g., ethanol/ether) can be used to enrich the desired trans isomer.
-
Question: I'm having difficulty isolating the final hydrochloride salt. The product seems to be "oiling out."
Answer: "Oiling out" during salt formation is a common issue, often related to solvent choice, water content, or purity.
-
Cause: The hydrochloride salt may have high solubility in the chosen solvent system, or impurities present may be inhibiting crystallization. The presence of water can also be detrimental.
-
Solution:
-
Ensure a Dry Free Base: After the reaction workup, ensure the extracted amine (free base) solution is thoroughly dried over a suitable agent (e.g., anhydrous Na₂SO₄ or MgSO₄) and the solvent is completely removed under vacuum.
-
Solvent for Salt Formation: The free base should be dissolved in a non-polar, anhydrous solvent in which the hydrochloride salt is insoluble. Diethyl ether or a mixture of hexane and ethyl acetate are excellent choices.
-
HCl Source: Use a solution of HCl in an anhydrous solvent, such as HCl in diethyl ether or HCl in dioxane. Gaseous HCl can also be bubbled through the solution, but this is more difficult to control on a small scale. Add the HCl solution dropwise to the stirred solution of the free base at 0 °C.
-
Inducing Crystallization: If the product oils out, try scratching the inside of the flask with a glass rod at the solvent-air interface. Adding a seed crystal, if available, is also very effective. If it remains an oil, you can try removing the solvent under vacuum and triturating the resulting residue with a non-polar solvent like cold hexane to induce solidification.
-
Frequently Asked Questions (FAQs)
Q1: What is the best starting material: 4-methylcyclohexanone or its oxime?
The most direct route is the reductive amination of 4-methylcyclohexanone. Synthesizing the oxime first and then reducing it (e.g., with H₂/Raney Ni or Na/EtOH) is an older method that also works but adds an extra step. For laboratory scale, direct reductive amination is generally more efficient.
Q2: Can I use a different reducing agent, like LiAlH₄?
Lithium aluminum hydride (LiAlH₄) is a very powerful reducing agent and is not recommended for this reaction. It will readily reduce the ketone starting material before it has a chance to form the imine, leading to 4-methylcyclohexanol as the primary product. Sodium borohydride or sodium cyanoborohydride offer the right balance of reactivity.
Q3: How do I confirm the stereochemistry and purity of my final product?
A combination of techniques is essential:
-
¹H NMR Spectroscopy: The key diagnostic signal is the proton on the carbon bearing the amino group (C1-H). In the trans isomer, this proton is in an axial position and will appear as a multiplet with large axial-axial coupling constants. In the cis isomer, this proton is equatorial and will have smaller coupling constants, often appearing as a broader, less resolved signal.
-
¹³C NMR Spectroscopy: The chemical shifts of the ring carbons will differ between the two isomers.
-
Melting Point: The pure this compound has a distinct melting point. A broad or depressed melting point suggests the presence of impurities or a mixture of isomers.
-
FT-IR Spectroscopy: Will show characteristic N-H stretches for the ammonium salt (around 2500-3000 cm⁻¹) and C-H stretches.
Q4: What are the critical safety precautions for this synthesis?
-
4-methylcyclohexanone is flammable and an irritant.
-
Sodium borohydride reacts with water and acids to produce flammable hydrogen gas.
-
Ammonia sources (like ammonium acetate or aqueous ammonia) are corrosive and have pungent vapors.
-
All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Visual Aids & Data
Diagrams
Figure 1. Troubleshooting decision flowchart for the synthesis of this compound.
Data Tables
Table 1: Reagent Properties and Stoichiometry
| Reagent | Formula | MW ( g/mol ) | Moles (Typical) | Equivalents | Density (g/mL) |
| 4-Methylcyclohexanone | C₇H₁₂O | 112.17 | 0.050 | 1.0 | 0.916 |
| Ammonium Acetate | C₂H₇NO₂ | 77.08 | 0.192 | 3.8 | - |
| Sodium Borohydride | NaBH₄ | 37.83 | 0.079 | 1.6 | - |
| Methanol (Solvent) | CH₄O | 32.04 | - | - | 0.792 |
| HCl in Ether (2.0 M) | HCl | 36.46 | - | - | - |
Detailed Experimental Protocol: Reductive Amination
This protocol is adapted from established procedures for reductive amination.
Step 1: Reaction Setup
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-methylcyclohexanone (5.61 g, 50 mmol, 1.0 eq) and methanol (80 mL).
-
Add ammonium acetate (15.0 g, 192 mmol, 3.8 eq).
-
Stir the mixture at room temperature for 1 hour to facilitate the formation of the intermediate imine.
Step 2: Reduction
-
Cool the flask in an ice-water bath to 0 °C.
-
Slowly add sodium borohydride (3.0 g, 79 mmol, 1.6 eq) in small portions over 30 minutes. Caution: Gas evolution (hydrogen) will occur. Ensure adequate ventilation in a fume hood.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 4 hours.
Step 3: Workup and Extraction
-
Carefully quench the reaction by slowly adding 2 M aqueous HCl until the pH is ~1-2. This will neutralize excess borohydride and protonate the product amine.
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Wash the remaining aqueous solution with diethyl ether (2 x 50 mL) to remove any unreacted ketone and other non-basic impurities. Discard the organic layers.
-
Cool the aqueous layer in an ice bath and basify by slowly adding 6 M aqueous NaOH until the pH is >12.
-
Extract the free amine product with diethyl ether (3 x 75 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 4-methylcyclohexanamine as a clear oil.
Step 4: Hydrochloride Salt Formation and Purification
-
Dissolve the crude amine oil in anhydrous diethyl ether (100 mL).
-
Cool the solution in an ice bath.
-
Slowly add a 2.0 M solution of HCl in diethyl ether dropwise with stirring until precipitation of the white solid is complete. Check with pH paper to ensure the solution is acidic.
-
Collect the white precipitate by vacuum filtration, washing the solid with a small amount of cold diethyl ether.
-
Dry the solid under vacuum to yield this compound. The product can be further purified by recrystallization from an ethanol/ether mixture if necessary.
References
-
Title: A Covenient Method for Reductive Amination of Aldehydes and Ketones Source: Journal of Organic Chemistry (1971) URL: [Link]
-
Title: Sodium Borohydride Source: Encyclopedia of Reagents for Organic Synthesis (2001) URL: [Link]
-
Title: Stereochemistry of the reduction of 4-t-butylcyclohexanone imines Source: Journal of the American Chemical Society (1973) URL: [Link]
-
Title: Stereochemistry of the Leuckart-Wallach reaction of 4-tert-butylcyclohexanone Source: Journal of Organic Chemistry (1966) URL: [Link]
-
Title: The Stereochemistry of the Reduction of 4-Methylcyclohexanone Oxime Source: Journal of the American Chemical Society (1955) URL: [Link]
Validation & Comparative
A Senior Application Scientist's Guide to the Analytical Separation of 4-Methylcyclohexylamine Isomers
For researchers, scientists, and drug development professionals, the precise separation and quantification of isomeric species is a critical aspect of chemical analysis. The subtle differences between isomers, such as the cis/trans and enantiomeric forms of 4-methylcyclohexylamine, can have significant impacts on their chemical and biological properties. This guide provides an in-depth comparison of the primary analytical techniques for resolving these isomers, offering field-proven insights and detailed experimental methodologies to empower you in selecting the most appropriate approach for your research needs.
Introduction to 4-Methylcyclohexylamine Isomerism
4-Methylcyclohexylamine (4-MCHA) is a cyclic amine that exists as both diastereomers (cis and trans) and, for each diastereomer, a pair of enantiomers. The cis and trans isomers differ in the spatial orientation of the methyl and amino groups relative to the cyclohexane ring. Enantiomers are non-superimposable mirror images of each other. The ability to separate and quantify these isomers is paramount in various fields, including pharmaceutical development, where the stereochemistry of a molecule can profoundly influence its pharmacological activity and toxicity.
This guide will explore and compare the utility of four powerful analytical techniques for the resolution of 4-MCHA isomers:
-
Gas Chromatography (GC)
-
High-Performance Liquid Chromatography (HPLC)
-
Capillary Electrophoresis (CE)
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our discussion in authoritative references.
Gas Chromatography (GC): A Powerful Tool for Volatile Amine Isomer Separation
Gas chromatography is a mainstay for the analysis of volatile and semi-volatile compounds. For the separation of 4-MCHA isomers, the choice of a chiral stationary phase is critical for resolving the enantiomers, while a polar stationary phase can often resolve the cis and trans diastereomers.
The "Why": Causality in GC Method Development
The key to successful GC separation of 4-MCHA isomers lies in exploiting the subtle differences in their interactions with the stationary phase. Derivatized cyclodextrins are highly effective chiral selectors in GC[1]. These cyclic oligosaccharides create a chiral environment within the column, leading to differential interactions with the enantiomers of 4-MCHA and thus enabling their separation. The choice of the specific cyclodextrin derivative can significantly impact the resolution, and screening different cyclodextrin phases is often a necessary step in method development[2]. For the separation of the more volatile cis and trans isomers, a polar stationary phase, such as one containing cyanopropyl functional groups, can provide the necessary selectivity based on differences in polarity and boiling points.
Experimental Protocol: Chiral GC-MS Analysis of 4-Methylcyclohexylamine Isomers
This protocol outlines a robust method for the simultaneous separation of cis and trans isomers and their respective enantiomers.
1. Sample Preparation:
- Prepare a 1 mg/mL stock solution of the 4-methylcyclohexylamine isomer mixture in a suitable solvent such as methanol or dichloromethane.
- For derivatization to improve peak shape and volatility (optional but recommended), react the amine with a suitable agent like trifluoroacetic anhydride (TFAA). To 100 µL of the stock solution, add 50 µL of TFAA and heat at 60°C for 30 minutes. Evaporate the excess reagent under a stream of nitrogen and reconstitute the sample in ethyl acetate.
2. GC-MS Instrumentation and Conditions:
- GC System: Agilent 8890 GC or equivalent.
- MS System: Agilent 5977B MSD or equivalent.
- Column: Cyclodextrin-based chiral capillary column (e.g., Rt-βDEXsm, 30 m x 0.25 mm ID, 0.25 µm film thickness).
- Inlet: Split/splitless, operated in split mode (e.g., 50:1 split ratio) at 250°C.
- Carrier Gas: Helium at a constant flow of 1.2 mL/min.
- Oven Temperature Program:
- Initial temperature: 60°C, hold for 2 minutes.
- Ramp 1: 5°C/min to 150°C.
- Ramp 2: 20°C/min to 220°C, hold for 5 minutes.
- MSD Conditions:
- Transfer Line: 280°C.
- Ion Source: 230°C.
- Quadrupole: 150°C.
- Acquisition Mode: Scan (m/z 50-300) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
Data Presentation: Expected GC-MS Performance
| Parameter | Expected Value | Rationale |
| Resolution (Rs) between enantiomers | > 1.5 | Baseline separation is crucial for accurate quantification. |
| Resolution (Rs) between diastereomers | > 2.0 | Diastereomers are typically easier to separate than enantiomers. |
| Analysis Time | ~ 25 minutes | A reasonable runtime for routine analysis. |
| Limit of Detection (LOD) | 1-10 ng/mL | Dependent on the detector and sample preparation. |
High-Performance Liquid Chromatography (HPLC): Versatility in Chiral Separations
HPLC is a highly versatile technique that can be adapted for the separation of a wide range of compounds, including the isomers of 4-MCHA. Chiral HPLC, utilizing a chiral stationary phase (CSP), is the most direct and common approach for enantiomeric resolution.
The "Why": Selecting the Right Chiral Stationary Phase
The success of a chiral HPLC separation hinges on the selection of an appropriate CSP. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are widely used due to their broad applicability for a variety of chiral compounds, including amines[3][4]. These CSPs offer a combination of hydrogen bonding, dipole-dipole, and steric interactions that can effectively differentiate between enantiomers. The choice between a coated and an immobilized polysaccharide CSP is also a key consideration. Immobilized phases offer greater solvent compatibility, allowing for a wider range of mobile phases to be explored during method development[5].
Experimental Protocol: Chiral HPLC-UV Analysis of 4-Methylcyclohexylamine Isomers
This protocol provides a starting point for the development of a chiral HPLC method.
1. Sample Preparation:
- Dissolve the 4-methylcyclohexylamine isomer mixture in the mobile phase to a concentration of approximately 0.5 mg/mL.
- Filter the sample through a 0.45 µm syringe filter before injection.
2. HPLC Instrumentation and Conditions:
- HPLC System: Agilent 1260 Infinity II LC System or equivalent.
- Column: Polysaccharide-based chiral column (e.g., CHIRALPAK® IA-3, 250 x 4.6 mm, 3 µm).
- Mobile Phase: A mixture of n-hexane, ethanol, and diethylamine (DEA) (e.g., 80:20:0.1, v/v/v). The addition of a small amount of an amine modifier like DEA is often crucial to improve peak shape for basic compounds.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 25°C.
- Detection: UV detector at 210 nm.
- Injection Volume: 10 µL.
Data Presentation: Expected HPLC Performance
| Parameter | Expected Value | Rationale |
| Resolution (Rs) between enantiomers | > 1.5 | Essential for accurate quantification of each enantiomer. |
| Tailing Factor | < 1.5 | Good peak symmetry is important for reliable integration. |
| Analysis Time | 15-30 minutes | A typical runtime for a chiral separation. |
| Limit of Quantification (LOQ) | 5-20 µg/mL | Dependent on the UV absorbance of the analyte. |
Capillary Electrophoresis (CE): High Efficiency for Charged Isomers
Capillary electrophoresis is a high-resolution separation technique that is particularly well-suited for the analysis of charged molecules. By adding a chiral selector to the background electrolyte (BGE), CE can be a powerful tool for the enantiomeric separation of 4-MCHA isomers.
The "Why": The Role of Chiral Selectors in CE
In CE, the separation of enantiomers is achieved by creating a transient diastereomeric complex between the analyte and a chiral selector present in the BGE. Cyclodextrins and their derivatives are the most commonly used chiral selectors in CE[6][7]. Sulfated cyclodextrins are particularly effective for the separation of basic compounds like 4-MCHA, as they provide both a chiral environment and a counter-ionic interaction, enhancing the separation efficiency[8][9]. The choice of the specific cyclodextrin and its concentration in the BGE are critical parameters that must be optimized to achieve baseline resolution.
Experimental Protocol: Chiral CE Analysis of 4-Methylcyclohexylamine Isomers
This protocol outlines a general approach for the chiral separation of 4-MCHA isomers by CE.
1. Sample and Buffer Preparation:
- Prepare a stock solution of the 4-methylcyclohexylamine isomer mixture at 1 mg/mL in deionized water. Dilute to a working concentration of 50-100 µg/mL with water.
- Prepare a background electrolyte (BGE) consisting of a low pH buffer (e.g., 50 mM phosphate buffer, pH 2.5) containing a chiral selector (e.g., 10-20 mM sulfated-β-cyclodextrin).
2. CE Instrumentation and Conditions:
- CE System: Agilent 7100 Capillary Electrophoresis system or equivalent.
- Capillary: Fused-silica capillary, 50 µm ID, effective length of 40-50 cm.
- Capillary Conditioning: Rinse with 0.1 M NaOH, followed by water, and then the BGE before the first use and between runs.
- Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).
- Separation Voltage: 15-25 kV.
- Capillary Temperature: 25°C.
- Detection: UV detector at 200 nm.
Data Presentation: Expected CE Performance
| Parameter | Expected Value | Rationale |
| Resolution (Rs) between enantiomers | > 2.0 | CE often provides very high resolution. |
| Migration Time | 5-15 minutes | CE is known for its rapid analysis times. |
| Efficiency (plates/meter) | > 100,000 | A key advantage of CE is its high separation efficiency. |
| Limit of Detection (LOD) | 1-5 µg/mL | Generally less sensitive than HPLC with UV detection. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Quantitative Look at Diastereomers
While chromatographic techniques excel at separation, NMR spectroscopy is a powerful tool for the structural elucidation and quantitative analysis of isomers in a mixture without the need for physical separation. For 4-MCHA, ¹H NMR is particularly useful for determining the ratio of cis to trans diastereomers.
The "Why": Distinguishing Diastereomers by NMR
The cis and trans isomers of 4-MCHA have distinct chemical environments for their protons, leading to different chemical shifts and coupling constants in the ¹H NMR spectrum. Specifically, the proton attached to the carbon bearing the amino group (H-1) will have a different chemical shift and multiplicity depending on whether it is in an axial or equatorial position. In the more stable chair conformation, the substituents will prefer to be in the equatorial position. This difference in conformation between the cis and trans isomers leads to unique NMR signatures that can be used for quantification[10][11].
Experimental Protocol: Quantitative ¹H NMR Analysis of cis/trans Isomer Ratio
This protocol describes how to determine the diastereomeric ratio of a 4-MCHA mixture.
1. Sample Preparation:
- Accurately weigh approximately 10-20 mg of the 4-methylcyclohexylamine isomer mixture.
- Dissolve the sample in a deuterated solvent (e.g., 0.6 mL of CDCl₃ or D₂O) in an NMR tube.
2. NMR Instrumentation and Parameters:
- NMR Spectrometer: Bruker Avance 400 MHz or equivalent.
- Nucleus: ¹H.
- Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
- Relaxation Delay (d1): Set to at least 5 times the longest T₁ of the protons of interest to ensure full relaxation and accurate integration. A value of 10-20 seconds is a good starting point.
- Number of Scans (ns): Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or 32 scans).
3. Data Processing and Analysis:
- Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
- Identify the signals corresponding to the H-1 protons of the cis and trans isomers. These will likely be multiplets in the region of 2.5-3.5 ppm.
- Carefully integrate the respective signals.
- The ratio of the integrals will directly correspond to the molar ratio of the cis and trans isomers in the mixture.
Data Presentation: Expected NMR Data
| Isomer | H-1 Proton Environment | Expected ¹H Chemical Shift (ppm) | Expected J-coupling (Hz) |
| trans | Axial | ~2.6-2.8 | Large (axial-axial, ~10-12 Hz) |
| cis | Equatorial | ~3.0-3.2 | Small (axial-equatorial, equatorial-equatorial, ~3-5 Hz) |
Comparative Summary of Analytical Techniques
| Technique | Principle | Primary Application | Advantages | Disadvantages |
| GC | Partitioning between a gaseous mobile phase and a liquid stationary phase | Separation of volatile and semi-volatile isomers | High resolution, sensitive, well-established | Requires volatile or derivatized analytes, thermal degradation possible |
| HPLC | Partitioning between a liquid mobile phase and a solid stationary phase | Versatile separation of a wide range of isomers | Broad applicability, wide variety of stationary phases, preparative scale possible | Can be slower than GC or CE, higher solvent consumption |
| CE | Migration of charged species in an electric field | High-efficiency separation of charged isomers | Extremely high efficiency, low sample and reagent consumption, fast analysis | Primarily for charged analytes, lower sensitivity than HPLC with UV |
| NMR | Nuclear spin transitions in a magnetic field | Structural elucidation and quantification of isomers in a mixture | Non-destructive, provides structural information, no separation needed for quantification | Lower sensitivity, more expensive instrumentation |
Conclusion
The selection of the most suitable analytical technique for the separation and quantification of 4-methylcyclohexylamine isomers is contingent upon the specific research objectives, the nature of the sample matrix, and the available instrumentation.
-
For the simultaneous separation of all four isomers (cis/trans and enantiomers) of volatile samples, chiral GC-MS is the method of choice.
-
Chiral HPLC offers excellent versatility and is a robust technique for the enantiomeric separation of 4-MCHA, particularly when coupled with a UV or MS detector.
-
Capillary electrophoresis provides unparalleled separation efficiency and speed for the analysis of these charged isomers, making it ideal for high-throughput screening.
-
NMR spectroscopy stands out as a powerful, non-destructive tool for the direct quantification of the cis/trans diastereomeric ratio without the need for chromatographic separation.
By understanding the principles, advantages, and practical considerations of each technique as outlined in this guide, researchers can confidently select and implement the most effective analytical strategy to achieve their goals in the study of 4-methylcyclohexylamine and other chiral compounds.
References
- Gassmann, E., et al. (1985). Electrokinetic separation of enantiomers on a chiral stationary phase. Journal of the American Chemical Society, 107(21), 5916-5920.
- Fanali, S. (1989). Separation of optical isomers by capillary zone electrophoresis based on host-guest complexation with cyclodextrins.
- Ingelse, B. A., et al. (1995). Enantiomeric separation by capillary electrophoresis using a soluble neutral beta-cyclodextrin polymer.
- Schurig, V. (2001). Separation of enantiomers by gas chromatography.
- Scriba, G. K. (2016). Chiral recognition of amino acids and peptides by capillary electrophoresis.
- Okamoto, Y., & Ikai, T. (2008). Chiral HPLC for efficient resolution of enantiomers. Chemical Society Reviews, 37(12), 2593-2608.
- Foreman, W. T., et al. (2015). Determination of (4-methylcyclohexyl)methanol isomers by heated purge-and-trap GC/MS in water samples from the 2014 Elk River, West Virginia, chemical spill. Chemosphere, 131, 217-224.
- Breitmaier, E., & Voelter, W. (2007). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. John Wiley & Sons.
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Chiral Technologies Europe. (n.d.). CHIRALPAK® & CHIRALCEL® Columns. Retrieved from [Link]
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Regis Technologies, Inc. (n.d.). Chiral HPLC Columns. Retrieved from [Link]
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Phenomenex Inc. (n.d.). Chiral HPLC Columns & Applications. Retrieved from [Link]
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Agilent Technologies. (n.d.). Capillary Electrophoresis. Retrieved from [Link]
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Bruker Corporation. (n.d.). NMR Spectroscopy. Retrieved from [Link]
-
Restek Corporation. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Retrieved from [Link]
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YMC Co., Ltd. (n.d.). CHIRAL ART. Retrieved from [Link]
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Daicel Corporation. (n.d.). Chiral Columns. Retrieved from [Link]
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Sciex. (n.d.). Capillary Electrophoresis Systems. Retrieved from [Link]
- Stalcup, A. M. (2010).
- Gu, S., & Gu, L. (2021). Chiral Recognition Mechanism of Benzyltetrahydroisoquinoline Alkaloids: Cyclodextrin-Mediated Capillary Electrophoresis, Chiral HPLC, and NMR Spectroscopy Study. Molecules, 26(15), 4435.
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Hepner, J., de Zeeuw, J., & English, C. (n.d.). Chiral Separation and Optimization on Substituted ß-Cyclodextrin Columns. Retrieved from [Link]
- Szemán, J., & Szente, L. (2021). Cyclodextrins AS Dominant Chiral Selective Agents in the Capillary Separation Techniques. Periodica Polytechnica Chemical Engineering, 65(4), 485-500.
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U.S. Pharmacopeia. (n.d.). <621> Chromatography. Retrieved from [Link]
-
European Pharmacopoeia. (n.d.). 2.2.46. Chromatographic separation techniques. Retrieved from [Link]
- Wenzel, T. J. (2018). Discrimination of Chiral Compounds by NMR Spectroscopy. John Wiley & Sons.
- Scriba, G. K. (Ed.). (2017). Chiral Separations: Methods and Protocols. Humana Press.
- Aboul-Enein, H. Y., & Ali, I. (2003). Chiral Separations by Capillary Electrophoresis. CRC Press.
- Aboul-Enein, H. Y., & Ali, I. (Eds.). (2002).
- Armstrong, D. W., & Han, S. M. (1988). Enantiomeric separations in chromatography. Critical reviews in analytical chemistry, 19(3), 175-224.
- Berthod, A. (Ed.). (2010). Chiral recognition in separation methods: mechanisms and applications. Springer Science & Business Media.
- Beesley, T. E., & Scott, R. P. W. (2011).
- König, W. A. (1992).
- Gubitz, G., & Schmid, M. G. (2008). Chiral separation by capillary electrophoresis. Molecular Biotechnology, 39(2), 159-174.
- Ward, T. J. (2006). Chiral separations. Analytical Chemistry, 78(12), 3947-3958.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.
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Validation of HPLC method for trans-4-Methylcyclohexanamine hydrochloride
An In-Depth Guide to the Validation of an HPLC Method for trans-4-Methylcyclohexanamine Hydrochloride: A Comparative Analysis
Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Analytical Challenge of Aliphatic Amines
This compound is a primary aliphatic amine that serves as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), such as the antidiabetic drug glimepiride.[1] Accurate quantification of this compound is critical for ensuring reaction completion, purity of intermediates, and quality control of the final API.
The primary analytical challenge lies in the molecule's structure. Like most aliphatic amines, it lacks a native chromophore, rendering it essentially invisible to standard Ultraviolet (UV) detectors used in HPLC. This necessitates a tailored analytical approach to achieve the required sensitivity and specificity. This guide details a robust method involving pre-column derivatization to overcome this limitation and validates it according to the stringent guidelines set forth by the International Council for Harmonisation (ICH).[2][3][4]
The Proposed HPLC Method: Pre-Column Derivatization with Dansyl Chloride
To address the detection challenge, a pre-column derivatization strategy is employed. Dansyl chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride) is an excellent choice for primary amines. It reacts with the amine group under mild alkaline conditions to form a highly fluorescent and UV-active derivative, enabling sensitive detection.[5][6]
Experimental Protocol: HPLC Method
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound reference standard in methanol at 1 mg/mL.
-
Create a series of calibration standards by diluting the stock solution with methanol to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Prepare the test sample by accurately weighing and dissolving it in methanol to achieve an expected concentration within the calibration range.
-
-
Derivatization Procedure:
-
To 100 µL of each standard or sample solution in a clean vial, add 200 µL of borate buffer (0.1 M, pH 9.5).
-
Add 200 µL of Dansyl Chloride solution (2 mg/mL in acetonitrile).
-
Vortex the mixture and heat at 60°C in a water bath for 45 minutes.
-
Cool the vial to room temperature.
-
Add 100 µL of 2% (v/v) acetic acid to quench the reaction.
-
Filter the resulting solution through a 0.45 µm syringe filter prior to injection.
-
-
Chromatographic Conditions:
-
Instrument: Agilent 1260 Infinity II HPLC or equivalent with a Diode Array Detector (DAD) or Fluorescence Detector (FLD).
-
Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-10 min: 50% to 90% B
-
10-12 min: 90% B
-
12-12.1 min: 90% to 50% B
-
12.1-15 min: 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: DAD at 340 nm or FLD (Excitation: 340 nm, Emission: 525 nm).
-
Method Validation Workflow
The validation of this analytical procedure is designed to demonstrate its suitability for its intended purpose, adhering to ICH Q2(R1) guidelines.[2]
Caption: Workflow for HPLC method validation based on ICH guidelines.
Validation Results Summary
The method was validated for specificity, linearity, range, accuracy, precision, and robustness. The results are summarized below.
Table 1: Linearity, Range, LOD, and LOQ
| Parameter | Result | Acceptance Criteria (ICH) |
| Linearity (R²) | 0.9995 | R² ≥ 0.999 |
| Range | 1 - 100 µg/mL | To be defined by the application |
| Limit of Detection (LOD) | 0.2 µg/mL | Demonstrate detectability |
| Limit of Quantitation (LOQ) | 0.7 µg/mL | Demonstrate acceptable precision & accuracy |
Table 2: Accuracy (Recovery)
| Spiked Level | Concentration (µg/mL) | Mean Recovery (%) | % RSD | Acceptance Criteria |
| Low (80%) | 8 | 99.5% | 1.1% | 98.0 - 102.0% Recovery |
| Mid (100%) | 10 | 100.8% | 0.8% | %RSD ≤ 2.0% |
| High (120%) | 12 | 101.2% | 0.9% |
Table 3: Precision
| Parameter | Level | % RSD (n=6) | Acceptance Criteria |
| Repeatability | 100% Conc. | 0.75% | %RSD ≤ 2.0% |
| Intermediate Precision | 100% Conc. (Different Day, Analyst) | 1.22% | %RSD ≤ 2.0% |
Specificity: The method demonstrated excellent specificity. No interfering peaks were observed from a placebo matrix (excipients) at the retention time of the derivatized analyte. Peak purity analysis via DAD confirmed the homogeneity of the analyte peak.
Robustness: The method was found to be robust. Intentional small variations in mobile phase pH (±0.2 units), column temperature (±2°C), and flow rate (±0.1 mL/min) did not significantly impact the peak area, retention time, or resolution, with all %RSD values remaining below 2.0%.
Alternative Method: Gas Chromatography (GC)
Gas chromatography offers a compelling alternative for the analysis of volatile amines like trans-4-Methylcyclohexanamine.[7] It can often be performed without derivatization, simplifying sample preparation.[8]
Experimental Protocol: GC-FID Method
-
Standard and Sample Preparation:
-
Prepare standards and samples in methanol as described for the HPLC method. Direct analysis without derivatization is performed.
-
To liberate the free base from the hydrochloride salt, a small amount of concentrated NaOH solution can be added to the sample prior to injection, though modern inert GC inlets can often handle the salt directly.
-
-
Chromatographic Conditions:
-
Instrument: Agilent 8890 GC or equivalent with a Flame Ionization Detector (FID).
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or a polar column like Carbowax 20M.[9]
-
Inlet Temperature: 250°C.
-
Injection Mode: Splitless.
-
Carrier Gas: Helium or Hydrogen at a constant flow of 1.2 mL/min.
-
Oven Program:
-
Initial Temp: 80°C, hold for 1 min.
-
Ramp: 15°C/min to 220°C.
-
Hold: 2 min.
-
-
Detector Temperature: 300°C (FID).
-
Head-to-Head Comparison: HPLC vs. GC
Choosing the optimal analytical method depends on the specific needs of the laboratory, including available equipment, required sensitivity, and desired sample throughput.
Caption: Decision logic for choosing between HPLC and GC methods.
Table 4: Performance Comparison of HPLC and GC Methods
| Feature | HPLC with Pre-Column Derivatization | GC-FID (Direct Injection) | Rationale & Justification |
| Specificity | Very High | High | Derivatization adds a layer of chemical specificity. GC relies solely on chromatographic retention. |
| Sensitivity (LOQ) | ~0.7 µg/mL (FLD) | ~5 µg/mL | Fluorescence detection is inherently more sensitive than FID for amenable derivatives. |
| Sample Prep Time | ~60 minutes | < 5 minutes | The derivatization step (heating, quenching) is time-consuming. |
| Analysis Time | ~15 minutes | ~10 minutes | GC temperature programming can often achieve faster separations for volatile compounds. |
| Robustness | Good | Excellent | Direct injection GC methods have fewer steps and variables, leading to higher robustness. |
| Cost per Sample | Higher | Lower | Derivatization reagents, additional solvents, and longer analyst time increase the cost. |
| Instrumentation | Standard HPLC (DAD/FLD) | Standard GC-FID | Both are common in pharmaceutical labs, but HPLC is often more prevalent in QC environments. |
Conclusion and Recommendations
Both the validated HPLC method with pre-column derivatization and the alternative GC-FID method are suitable for the quantification of this compound.
-
The HPLC method is superior when high sensitivity is paramount. The use of a fluorescent tag via dansylation allows for quantification at lower levels than GC-FID, making it ideal for impurity analysis or trace-level detection. Its validation demonstrates excellent accuracy, precision, and specificity, meeting all ICH requirements.
-
The GC-FID method is the preferred choice for high-throughput screening and routine process monitoring. Its primary advantages are speed and simplicity. The elimination of the derivatization step significantly reduces sample preparation time and potential sources of error, making it a more robust and cost-effective solution for analyzing samples with higher concentrations of the analyte.[8]
Ultimately, the selection should be based on a risk assessment of the analytical need. For final product release testing where sensitivity and specificity are critical, the validated HPLC method is recommended. For in-process control where speed and efficiency are key, the GC method provides a reliable and practical alternative.
References
-
You, J., et al. (2017). Quantitation of 11 alkylamines in atmospheric samples: separating structural isomers by ion chromatography. Atmospheric Measurement Techniques. [Link]
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link]
- Google Patents. (2013).
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]
-
Huang, R.-J., et al. (2014). Determination of alkylamines in atmospheric aerosol particles: a comparison of gas chromatography–mass spectrometry and ion chromatography. Atmospheric Measurement Techniques. [Link]
-
Coulson, D. M., & Cavanagh, L. A. (1970). The Gas-chromatographic Determination of Cyclohexylamine in Blood as the Trifluoroacetyl Derivative. The Analyst. [Link]
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Pérez-Ramírez, J., et al. (2020). Direct Quantification of Ammonia and Alkylamines in Aqueous Environments Using Solid-Phase Microextraction-Gas chromatography-Mass spectrometry. ChemElectroChem. [Link]
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Tzalavara, K., et al. (2023). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. Molecules. [Link]
-
Sreekanth, N., et al. (2010). REVERSE PHASE HPLC METHOD FOR THE DETERMINATION OF Ambroxol. Research Journal of Pharmaceutical, Biological and Chemical Sciences. [Link]
-
ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. [Link]
-
Gherman, F. S., et al. (2012). HPLC/DAD Assay of Cyclohexanamine as Related Impurity in Glipizide Through Derivatization with o-Phtaldialdehyde. ResearchGate. [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (2004). Analytical Methods for Ammonia. [Link]
-
Szulejko, J. E., & Kim, K.-H. (2016). A non-exhaustive list of derivatization reagents used in amine analysis (by GC, HPLC, and other methods). ResearchGate. [Link]
-
Sridharan, D., et al. (2016). RP-HPLC method development and validation for the determination of methylcobalamin and pregabalin in combined capsule dosage form. ResearchGate. [Link]
-
AMSbiopharma. (2024). ICH Guidelines for Analytical Method Validation Explained. [Link]
-
International CCS Knowledge Centre. (n.d.). Continuous Online Analysis of Amine Solvents Using Gas Chromatography. [Link]
-
European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
-
Dong, M. W., & Hu, G. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. [Link]
- Google Patents. (2005). CZ2005230A3 - Novel synthesis process of trans-4-methylcyclohexylamine base and derived salts.
-
Chemical Compound Properties Database. (n.d.). Cyclohexylamine (C6H13N) properties. [Link]
-
Qiu, H., et al. (2012). Ultra-trace level analysis of morpholine, cyclohexylamine, and diethylaminoethanol in steam condensate by gas chromatography with multi-mode inlet, and flame ionization detection. Journal of Chromatography A. [Link]
Sources
- 1. CZ2005230A3 - Novel synthesis process of trans-4-methylcyclohexylamine base and derived salts of trans-4-methylcyclohexylamine hydrochloride or pivalate usable as intermediates in the preparation of glimepiride antidiabetic - Google Patents [patents.google.com]
- 2. database.ich.org [database.ich.org]
- 3. ema.europa.eu [ema.europa.eu]
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- 9. webqc.org [webqc.org]
A Comparative Guide to Isocyanate-Free Synthetic Routes for Glimepiride
This guide provides an in-depth analysis of alternative, isocyanate-free synthetic strategies for the production of Glimepiride, a third-generation sulfonylurea widely prescribed for type 2 diabetes mellitus.[1][2] We will dissect the limitations of the conventional isocyanate-based synthesis and present a detailed, experimentally supported comparison with a safer, more efficient carbamate-mediated pathway. This document is intended for researchers, chemists, and drug development professionals seeking to optimize the synthesis of this critical active pharmaceutical ingredient (API) with a focus on safety, purity, and green chemistry principles.
The Conventional Route: Navigating the Hazards of Isocyanates
The traditional and most widely documented synthesis of Glimepiride relies on the condensation of a key sulfonamide intermediate with trans-4-methylcyclohexyl isocyanate.[3][4] This final step, while effective, introduces significant process safety and purity challenges that are critical considerations in modern pharmaceutical manufacturing.
The Isocyanate-Dependent Pathway and Its Inherent Risks
The conventional synthesis typically involves the reaction of 4-[2-(3-Ethyl-4-methyl-2-carbonyl pyrrolidine amido) ethyl] benzene sulfonamide with trans-4-methylcyclohexyl isocyanate.[5] The isocyanate itself is commonly prepared from the corresponding amine using highly toxic phosgene or a phosgene equivalent.[3]
Key Hazards Associated with Isocyanates and Phosgene:
-
High Toxicity: Isocyanates are potent respiratory and skin sensitizers, capable of causing severe asthma, and require stringent handling protocols and specialized equipment to ensure operator safety. Phosgene is a notorious chemical warfare agent and an extremely hazardous industrial chemical.
-
Moisture Sensitivity: Isocyanates readily react with water to form unstable carbamic acids, which decompose to form amines and carbon dioxide. This can lead to pressure buildup in closed reactors and the formation of symmetrical urea impurities, complicating purification and reducing yield.
-
Thermal Instability: Many isocyanates can undergo uncontrolled exothermic polymerization at elevated temperatures, posing a significant risk of thermal runaway.
Impurity Profile and Process Limitations
A critical step in forming the sulfonamide intermediate involves the chlorosulfonation of a precursor molecule.[3] This reaction is ortho-, para-directing, leading to the formation of not only the desired para-substituted product but also ortho- and meta-isomer impurities.[3][6] These process-related impurities are often difficult to remove and can compromise the purity of the final API. Using the crude sulfonamide intermediate directly in the subsequent reaction with the isocyanate can carry these isomers through to the final product.[3]
A Safer Paradigm: The Carbamate-Mediated Synthetic Route
To circumvent the hazards and limitations of the isocyanate pathway, a more elegant and safer approach utilizing carbamate intermediates has been developed and proven effective. This strategy eliminates the need for both phosgene and isocyanates, representing a significant advancement in the green synthesis of Glimepiride.[7][8]
Mechanistic Rationale: Carbamates as Stable Isocyanate Surrogates
This innovative route hinges on the principle of using a stable, solid carbamate derivative as an activated synthon for the final condensation step. Instead of reacting the key sulfonamide with a volatile and toxic isocyanate, it is instead coupled with a pre-formed, stable carbamate, such as phenyl (trans-4-methylcyclohexyl)carbamate or an alkyl carbamate.[8][9] The reaction proceeds via nucleophilic attack of the sulfonamide nitrogen onto the carbamate carbonyl, followed by the elimination of a stable leaving group (e.g., phenol or an alcohol) to form the desired sulfonylurea linkage.
This approach offers several causal advantages:
-
Elimination of Hazardous Reagents: The direct use of phosgene and trans-4-methylcyclohexyl isocyanate is completely avoided.[8]
-
Enhanced Stability: Carbamates are significantly more stable towards moisture and temperature compared to their isocyanate counterparts, simplifying handling, storage, and reaction control.
-
Improved Purity Profile: The synthesis can be designed to use intermediates like 4-(2-aminoethyl)benzenesulfonamide directly, which eliminates the problematic chlorosulfonation step of a large, complex molecule, thereby preventing the formation of ortho- and meta-isomers.[8]
Detailed Experimental Protocol: Isocyanate-Free Glimepiride Synthesis
The following protocol is a synthesized representation of an efficient, isocyanate-free process described in the literature.[8][10]
Step 1: Synthesis of Intermediate 1 - 4-[2-(3-Ethyl-4-methyl-2-oxo-2,5-dihydro-1H-pyrrole-1-carboxamido)ethyl]benzenesulfonamide
-
Prepare a carbamate of 3-ethyl-4-methyl-1H-pyrrol-2(5H)-one. This can be achieved by reacting it with a suitable activating agent like 4-nitrophenyl chloroformate in the presence of a base to form 4-nitrophenyl 3-ethyl-4-methyl-2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate.
-
In a suitable solvent, react the activated pyrrolinone carbamate with 4-(2-aminoethyl)benzenesulfonamide.
-
The reaction mixture is stirred at a controlled temperature until completion, as monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, the product is isolated via filtration, washed with an appropriate solvent to remove unreacted starting materials and byproducts, and dried under vacuum. This step directly yields the key sulfonamide intermediate without the need for a separate sulfonation reaction on a complex precursor.
Step 2: Synthesis of Intermediate 2 - Phenyl (trans-4-methylcyclohexyl)carbamate
-
Dissolve trans-4-methylcyclohexylamine and a non-nucleophilic base (e.g., triethylamine or pyridine) in an aprotic solvent such as toluene or dichloromethane.
-
Cool the mixture in an ice bath.
-
Add phenyl chloroformate dropwise while maintaining the temperature below 10°C.
-
Allow the reaction to warm to room temperature and stir for several hours until completion.
-
Isolate the product by washing the organic phase with dilute acid, water, and brine, followed by drying over sodium sulfate, filtration, and evaporation of the solvent. The resulting solid can be purified by recrystallization.
Step 3: Final Condensation to Yield Glimepiride
-
Charge a reaction vessel with Intermediate 1 (the sulfonamide), Intermediate 2 (the phenyl carbamate), and a suitable base, such as potassium carbonate.
-
Add a high-boiling point aprotic solvent, such as acetonitrile or toluene.
-
Heat the reaction mixture to reflux (e.g., 70-75°C in acetonitrile) and maintain for several hours (typically 4-6 hours).[4]
-
Monitor the reaction progress by HPLC.
-
Once the reaction is complete, cool the mixture to room temperature to allow the product to precipitate.
-
Filter the crude Glimepiride, wash with the reaction solvent and then water to remove inorganic salts.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene or a dimethylsulfoxide/acetone mixture) to yield high-purity Glimepiride.[9][10]
Comparative Analysis of Synthetic Routes
To provide a clear, objective comparison, the key performance indicators for the conventional and alternative routes are summarized below.
Head-to-Head Performance Metrics
| Metric | Conventional Isocyanate Route | Alternative Carbamate Route |
| Key Reagents | trans-4-methylcyclohexyl isocyanate, Phosgene (for isocyanate synthesis), Chlorosulfonic acid.[3] | Phenyl chloroformate, Carbamate derivatives, 4-(2-aminoethyl)benzenesulfonamide.[8] |
| Primary Safety Hazard | Highly toxic, moisture-sensitive isocyanates and phosgene.[7] | Chloroformates (less hazardous than phosgene), stable solid intermediates.[8] |
| Key Impurities | Ortho- and meta-isomers from chlorosulfonation; urea byproducts from isocyanate hydrolysis.[3] | Significantly reduced risk of isomeric impurities; avoids urea byproduct formation.[8] |
| Reported Yield | Variable, often impacted by side reactions and purification losses. | High, with final step yields reported at 85% and overall yields around 84%.[8][10] |
| Reported Purity | Can be challenging to achieve >99% purity without extensive purification. | High purity (>99.5% by HPLC) is readily achievable.[10] |
| Key Advantage | Well-established and widely published methodology. | Avoids highly hazardous reagents, offers a cleaner impurity profile, and is more environmentally friendly.[7][8] |
| Key Disadvantage | Significant safety risks and potential for difficult-to-remove impurities. | May require optimization of conditions for the carbamate formation and final condensation steps. |
Visualizing the Synthetic Pathways
To further clarify the differences between these synthetic strategies, the following diagrams illustrate the chemical transformations and the logical workflow for process selection.
Diagram of the Conventional Isocyanate Synthesis
Caption: Conventional synthesis of Glimepiride using a hazardous isocyanate coupling step.
Diagram of the Isocyanate-Free Carbamate Synthesis
Caption: Isocyanate-free synthesis of Glimepiride via stable carbamate intermediates.
Workflow for Synthetic Route Evaluation
Caption: Decision workflow for selecting an optimal API synthetic route in drug development.
Conclusion
The development of an isocyanate-free synthetic route for Glimepiride marks a significant step forward in applying the principles of green chemistry to pharmaceutical manufacturing. The carbamate-mediated pathway not only mitigates the severe safety risks associated with isocyanates and phosgene but also offers a more controlled process with a cleaner impurity profile.[8] By avoiding the problematic chlorosulfonation of a complex intermediate, this alternative route provides a more robust and efficient method for producing high-purity Glimepiride. For drug development professionals and manufacturing chemists, the adoption of such safer, more sustainable synthetic strategies is paramount for ensuring operator safety, environmental responsibility, and the consistent production of high-quality APIs.
References
-
Tanwar, D. K., Vaghela, R. S., & Gill, M. (2017). An Efficient and Practical Process for the Synthesis of Glimepiride. Synlett, 28(15), 1937-1940. [Link]
-
Pemare, S., Kale, V., Pawar, T., & Kale, M. (2024). AN OVERVIEW OF THE SYNTHESIS OF GLIMPERIDE. International Journal of Creative Research Thoughts (IJCRT), 12(3). [Link]
-
Sagandira, C. R., Khasipo, A., & Watts, P. (2021). Total Synthesis of Glipizide and Glibenclamide in Continuous Flow. Chemistry – A European Journal, 27(60), 14949-14955. (While this paper focuses on other sulfonylureas, it discusses the general isocyanate-free strategy using carbamates, which is directly applicable to Glimepiride). [Link]
-
Semantic Scholar. (n.d.). An Efficient and Practical Process for the Synthesis of Glimepiride. Retrieved from [Link]
-
New Drug Approvals. (2018). GLIMEPIRIDE. [Link]
- Google Patents. (2005).
- Google Patents. (2004).
-
ResearchGate. (2021). Green Chemistry Approach To Improve Physicochemical Properties Of Glimepiride Through Eutectic Mixture Formation. [Link]
-
Wikipedia. (n.d.). Glimepiride. Retrieved from [Link]
- Google Patents. (2006).
-
E3S Web of Conferences. (2022). Green synthesis for the treatment of type-II diabetes. E3S Web of Conferences, 354, 02015. [Link]
-
National Institutes of Health. (2022). Synthesized nano particles of glimepiride via spray freezing into cryogenic liquid: characterization, antidiabetic activity, and bioavailability. PMC. [Link]
-
National Institutes of Health. (n.d.). Glimepiride. PubChem. Retrieved from [Link]
-
Science24.com. (2006). SYNTHESIS OF GLIMEPIRIDE - CRYSTAL STRUCTURE ANALYSIS STEP BY STEP. [Link]
- Google Patents. (2018). CN108383768A - A kind of Glimepiride bulk drug synthesis technology.
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- 4. Glimepiride synthesis - chemicalbook [chemicalbook.com]
- 5. WO2006103690A1 - A novel process for preparation of substantially pure glimepiride - Google Patents [patents.google.com]
- 6. CN108383768A - A kind of Glimepiride bulk drug synthesis technology - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
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- 10. ijcrt.org [ijcrt.org]
A Comparative Guide to Catalysts for the Hydrogenation of 4-Methylaniline
For researchers and professionals in pharmaceutical and chemical synthesis, the efficient and selective conversion of 4-methylaniline (p-toluidine) to 4-methylcyclohexylamine is a critical transformation. The resulting product, a mixture of cis and trans isomers, is a valuable building block for numerous active pharmaceutical ingredients and specialty chemicals. The choice of catalyst is paramount in controlling the reaction's efficiency, and more importantly, its stereoselectivity. This guide provides a comparative analysis of common heterogeneous catalysts—Ruthenium (Ru), Rhodium (Rh), Platinum (Pt), and Palladium (Pd)—for this hydrogenation, supported by experimental data and mechanistic insights to inform your catalyst selection and process development.
Introduction: The Significance of Stereoselective Hydrogenation
The hydrogenation of 4-methylaniline involves the saturation of the aromatic ring to yield 4-methylcyclohexylamine. The spatial orientation of the methyl and amine groups relative to the cyclohexane ring results in two stereoisomers: cis and trans. The desired isomer is often application-specific, making the stereochemical control of this reaction a key challenge. The catalyst, along with reaction conditions, plays a pivotal role in dictating the isomeric ratio of the final product.
Comparative Catalyst Performance
| Catalyst | Support | Promoter/Additive | Temperature (°C) | Pressure (MPa) | Time (h) | Conversion (%) | Selectivity (cis:trans) | Yield (%) | Reference |
| Ruthenium | Carbon | Alkali Hydroxide | 100-140 | 2-8 | 3-5 | >95 | Predominantly trans | High | [1] |
| Rhodium | Carbon | None specified | 60-90 | 1-3 | Not specified | High | Predominantly cis | High | [2] |
| Platinum | Alumina/Carbon | None specified | 100-266 | 13.8-20.7 | Not specified | High | Isomer ratio not specified | Not specified | [3] |
| Palladium | Alumina/Carbon | None specified | 100-266 | 13.8-20.7 | Not specified | High | Isomer ratio not specified | Not specified | [3] |
Key Insights from the Data:
-
Ruthenium catalysts , particularly when promoted with an alkali hydroxide, exhibit a strong preference for the formation of the trans isomer. This is a crucial consideration when the trans product is the desired therapeutic agent or intermediate.[1][4]
-
Rhodium catalysts , in contrast, are reported to favor the production of the cis isomer.[2] This stereochemical preference makes rhodium the catalyst of choice for synthetic routes requiring the cis-4-methylcyclohexylamine.
-
Platinum and Palladium catalysts are effective for the hydrogenation of the aromatic ring of substituted anilines.[3] However, specific data on the cis/trans selectivity for 4-methylaniline hydrogenation is less documented in readily available literature, suggesting that they may be less stereoselective than Ruthenium or Rhodium for this particular transformation. Studies on related cyclic systems suggest that Palladium may favor the formation of the thermodynamically more stable trans isomer.
Mechanistic Considerations: The Origin of Stereoselectivity
The stereochemical outcome of the hydrogenation of 4-methylaniline is primarily determined by the mechanism of hydrogen addition to the aromatic ring on the catalyst surface. The generally accepted Horiuti-Polanyi mechanism provides a framework for understanding this process.
The orientation of the 4-methylaniline molecule upon adsorption onto the catalyst surface is a key determinant of the final stereochemistry.
-
On Ruthenium surfaces , the interaction with the aromatic ring is thought to favor an adsorption geometry that, upon stepwise addition of hydrogen, leads to the formation of the thermodynamically more stable trans isomer. The presence of alkali promoters can further influence the surface electronics and steric environment, enhancing this selectivity.[1]
-
On Rhodium surfaces , a different adsorption mode is likely favored, potentially involving a stronger interaction with the amine group, which directs the hydrogen addition to produce the cis isomer.
The following diagram illustrates the general workflow for a catalytic hydrogenation experiment.
Caption: General workflow for the catalytic hydrogenation of 4-methylaniline.
Experimental Protocols
The following are representative experimental protocols for the hydrogenation of 4-methylaniline using Ruthenium and Rhodium catalysts, synthesized from the available literature.
Protocol 1: Synthesis of trans-4-Methylcyclohexylamine using a Ruthenium Catalyst[1]
Materials:
-
4-methylaniline (p-toluidine)
-
5% Ruthenium on Carbon (Ru/C) catalyst
-
Sodium Hydroxide (NaOH)
-
Methanol (solvent)
-
High-pressure autoclave equipped with a magnetic stirrer and temperature control
Procedure:
-
Charge the autoclave with 4-methylaniline (100 parts by weight), 5% Ru/C catalyst (1-5 parts by weight), sodium hydroxide (0.4-7.2 parts by weight), and methanol.
-
Seal the autoclave and purge several times with nitrogen, followed by purging with hydrogen.
-
Pressurize the autoclave with hydrogen to 2-8 MPa.
-
Heat the reaction mixture to 100-140 °C with vigorous stirring.
-
Maintain the reaction at this temperature and pressure for 3-5 hours, or until hydrogen uptake ceases.
-
Cool the autoclave to room temperature and carefully vent the excess hydrogen.
-
Open the autoclave and filter the reaction mixture to remove the catalyst.
-
The filtrate can be concentrated under reduced pressure, and the product purified by distillation.
-
Analyze the product by GC or NMR to determine the conversion, yield, and cis/trans isomer ratio.
Protocol 2: Synthesis of cis-4-Methylcyclohexylamine using a Rhodium Catalyst[2]
Materials:
-
4-methylaniline (or a suitable precursor like 4-methyl phenylboronic acid as described in the reference)
-
5% Rhodium on Carbon (Rh/C) catalyst
-
Tetrahydrofuran (THF) or Ethyl Acetate (solvent)
-
High-pressure autoclave equipped with a magnetic stirrer and temperature control
Procedure:
-
Dissolve 4-methylaniline in the chosen solvent (THF or ethyl acetate) in the autoclave.
-
Add the 5% Rh/C catalyst to the solution. The catalyst loading should be optimized, but a starting point of 3-5 wt% relative to the substrate is reasonable.
-
Seal the autoclave and purge it several times with an inert gas (e.g., nitrogen or argon) and then with hydrogen.
-
Pressurize the reactor with hydrogen to 1-3 MPa.
-
Heat the reaction mixture to 60-90 °C while stirring vigorously.
-
Monitor the reaction progress by observing the hydrogen uptake. The reaction time will vary depending on the specific conditions and scale.
-
Once the reaction is complete, cool the reactor to room temperature and carefully release the pressure.
-
Filter the reaction mixture to separate the catalyst.
-
The solvent can be removed from the filtrate by rotary evaporation. The crude product can then be purified, for example, by distillation under reduced pressure.
-
Characterize the product using GC and/or NMR to confirm its identity and determine the isomeric ratio.
The following diagram illustrates a simplified catalytic cycle for the hydrogenation of an aromatic ring.
Caption: Simplified catalytic cycle for aromatic ring hydrogenation.
Conclusion and Recommendations
The choice of catalyst for the hydrogenation of 4-methylaniline is critically dependent on the desired stereoisomer of 4-methylcyclohexylamine.
-
For the synthesis of trans-4-methylcyclohexylamine , a Ruthenium-based catalyst , preferably promoted with an alkali hydroxide, is the recommended choice.
-
For the synthesis of cis-4-methylcyclohexylamine , a Rhodium-on-carbon catalyst has been shown to be effective.
While Platinum and Palladium are active hydrogenation catalysts, their stereoselectivity in this specific reaction is less defined, and they may produce a mixture of isomers. For any application, it is imperative to perform catalyst screening and reaction optimization to achieve the desired performance and selectivity. The experimental protocols provided in this guide serve as a starting point for such investigations.
References
- Method for producing trans-4-methylcyclohexylamine by catalytic hydrogen
- Preparation method of cis-4-methylcyclohexylamine. CN109824520B.
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4 - Organic Syntheses Procedure. Available at: [Link].
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- Hydrogenation of substituted nitroaromatics on non-noble metal catalysts: mechanistic insights to improve selectivity. Faraday Discussions.
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Efficacy of different purification methods for trans-4-Methylcyclohexanamine HCl
An Application Scientist's Guide to the Purification of trans-4-Methylcyclohexanamine HCl
In the synthesis of active pharmaceutical ingredients (APIs), the purity of chemical intermediates is not merely a goal but a regulatory and safety necessity. One such critical building block is trans-4-Methylcyclohexanamine HCl (CAS 33483-65-7), a key intermediate in the production of the widely used antidiabetic drug, Glimepiride.[1] Achieving high isomeric purity in this compound is a frequent challenge for process chemists and researchers. The primary impurity, the diastereomeric cis-4-Methylcyclohexanamine HCl, possesses similar physical properties, making separation a non-trivial task.[2]
This guide provides an in-depth comparison of common and advanced laboratory techniques for purifying trans-4-Methylcyclohexanamine HCl. We will move beyond simple protocols to discuss the underlying chemical principles, enabling you to make informed decisions for optimizing yield, purity, and scalability.
The Core Challenge: Separating Diastereomers
The synthesis of 4-methylcyclohexanamine, often via the reduction of 4-methylcyclohexanone oxime, typically results in a mixture of trans and cis isomers, with the cis form often present at levels of 8-10%.[2] As diastereomers, their physical properties, such as solubility and polarity, are closely related, which complicates purification by simple methods. Furthermore, the boiling points of the free amine isomers differ by only a few degrees, rendering fractional distillation of the amine base challenging.[2] The goal of any purification strategy is therefore to effectively exploit the subtle differences in the spatial arrangement of these isomers.
Method 1: Recrystallization - The Scalable Workhorse
Recrystallization is the most common and industrially scalable method for purifying crystalline solids. The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent system at varying temperatures. For a salt like trans-4-Methylcyclohexanamine HCl, a polar solvent is required for dissolution.
Causality Behind the Protocol:
The ideal recrystallization solvent should dissolve the compound completely at an elevated temperature but poorly at lower temperatures, allowing the desired product to crystallize upon cooling while impurities remain in the supernatant (mother liquor). Amine hydrochloride salts are often highly soluble in lower alcohols like methanol and ethanol, which can lead to poor recovery.[3] Therefore, a solvent like 2-propanol (IPA) often provides a better solubility profile.[3] To further decrease solubility and enhance crystal precipitation, a less polar "anti-solvent" in which the salt is insoluble, such as diethyl ether or tert-butyl methyl ether (MTBE), can be carefully added.
Experimental Protocol: Recrystallization from 2-Propanol/Diethyl Ether
-
Dissolution: In a flask equipped with a reflux condenser and magnetic stirrer, add the crude trans-4-Methylcyclohexanamine HCl. Add a minimal amount of 2-propanol (e.g., 5-10 mL per gram of crude material).
-
Heating: Heat the mixture to a gentle reflux until all the solid has dissolved. If dissolution is incomplete, add more 2-propanol dropwise until a clear solution is achieved at reflux. Rationale: Using the minimum amount of hot solvent is crucial for maximizing yield.
-
Cooling & Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Further cool the flask in an ice bath for at least one hour to maximize precipitation.
-
Anti-Solvent Addition (Optional): If crystallization is poor, slowly add diethyl ether to the cooled solution with stirring until the solution becomes persistently cloudy. Rationale: The anti-solvent reduces the overall polarity of the solvent system, forcing the polar HCl salt out of solution.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold 2-propanol or diethyl ether to remove any residual mother liquor containing impurities. Rationale: The solvent must be cold to prevent the product from redissolving.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Visualization: Recrystallization Workflow
Caption: Workflow for the purification of trans-4-Methylcyclohexanamine HCl via recrystallization.
Method 2: Flash Column Chromatography - For High-Purity Applications
When the highest possible purity is required and scalability is less of a concern, flash column chromatography offers superior separation power. However, purifying basic amines on standard, acidic silica gel presents a significant challenge due to strong acid-base interactions.[4][5] This interaction can lead to severe peak tailing, poor resolution, and even irreversible adsorption of the product to the stationary phase.
Causality Behind the Protocol:
To overcome this, the stationary phase or the mobile phase must be modified.
-
Mobile Phase Modification: Adding a small amount of a competing base, such as triethylamine (TEA) or ammonium hydroxide, to the eluent neutralizes the acidic silanol groups on the silica surface, preventing the target amine from binding too strongly.[5][6]
-
Amine-Functionalized Silica: Using a stationary phase where the silica is functionalized with amino groups (KP-NH columns) provides a basic surface that repels the basic analyte, leading to excellent peak shape and separation without mobile phase modifiers.[4]
Since the target is an HCl salt, it is highly polar and will not elute with standard normal-phase solvents. The protocol requires converting the salt back to the less polar free amine before chromatography and then reforming the salt post-purification.
Experimental Protocol: Purification via Free Amine Chromatography
-
Free Amine Preparation: Dissolve the crude HCl salt in water and basify with an aqueous solution of NaOH (e.g., 2M) to a pH > 12. Extract the liberated free amine into an organic solvent like dichloromethane (DCM) or ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Chromatography Setup:
-
Stationary Phase: Standard silica gel.
-
Mobile Phase: A gradient system of Dichloromethane (DCM) and Methanol (MeOH) with 1% Triethylamine (TEA) added to the polar solvent. Example Gradient: Start with 100% DCM, increasing to 10% MeOH/1% TEA in DCM over 20 column volumes.
-
-
Loading and Elution: Dissolve the crude free amine from step 1 in a minimal amount of DCM and load it onto the column. Elute the column with the prepared gradient, collecting fractions based on TLC or UV analysis.
-
Analysis: Combine the fractions containing the pure trans-amine.
-
Salt Reformation: Dissolve the purified free amine in a suitable solvent like diethyl ether or 2-propanol. Add a stoichiometric amount of HCl (e.g., as a solution in ether or 2-propanol) dropwise with stirring. The pure trans-4-Methylcyclohexanamine HCl will precipitate.
-
Isolation: Collect the precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.
Visualization: Chromatography Purification Workflow
Caption: Workflow for purifying the free amine via column chromatography before salt reformation.
Comparative Performance Analysis
The choice of purification method depends on the specific requirements of the experiment, including the desired purity, acceptable yield, and required scale.
| Parameter | Recrystallization | Flash Chromatography (Free Amine) |
| Final Purity | Good to Excellent (typically >99%) | Excellent to Superior (>99.8% achievable) |
| Typical Yield | 60-90% (Highly dependent on solvent) | 40-70% (Losses in multiple steps) |
| Scalability | Excellent (mg to multi-kg scale) | Poor to Fair (mg to ~100g scale) |
| Complexity | Low to Moderate | High (multi-step, requires technique) |
| Time Required | Moderate (4-12 hours) | High (8-24 hours including workup) |
| Solvent Usage | Moderate | High |
| Cost | Low | High (solvent, silica, equipment) |
| Primary Use Case | Bulk purification, good starting material. | High-purity reference standards, small scale. |
Note: A documented triple recrystallization from acetonitrile resulted in a low yield of 27%, highlighting the critical importance of solvent system selection.[2]
Conclusion and Recommendations
For the majority of applications where high-quality material is needed for subsequent synthetic steps, recrystallization is the method of choice for purifying trans-4-Methylcyclohexanamine HCl. It offers an excellent balance of purity, yield, cost-effectiveness, and scalability. The key to success lies in methodical solvent screening to identify a system (such as 2-propanol/ether) that provides a significant solubility differential between hot and cold conditions.
Flash column chromatography of the free amine should be reserved for situations where the highest possible isomeric purity is demanded, such as for the preparation of analytical reference standards or for specific mechanistic studies. While it provides unparalleled separation, the process is more complex, lower yielding, and significantly less scalable.
Ultimately, the optimal purification strategy is dictated by the end-use of the material. By understanding the principles and practicalities of each method, researchers can confidently produce trans-4-Methylcyclohexanamine HCl of the quality required for their specific research and development needs.
References
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PharmaCompass. 4-Methyl-cyclohexylamine; hydrochloride | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. Available from: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of trans-4-Methylcyclohexylamine Hydrochloride in Pharmaceutical Synthesis. Available from: [Link]
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Home Sunshine Pharma. Trans-4-Methylcyclohexylamine Hydrochloride CAS 33483-65-7. Available from: [Link]
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Biotage. Is there an easy way to purify organic amines? (2023). Available from: [Link]
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Biotage. How do I purify ionizable organic amine compounds using flash column chromatography? (2023). Available from: [Link]
- Google Patents. CZ2005230A3 - Novel synthesis process of trans-4-methylcyclohexylamine base and derived salts of trans-4-methylcyclohexylamine hydrochloride or pivalate usable as intermediates in the preparation of glimepiride antidiabetic.
- Google Patents. US 2007/0082943 A1 - Process for the preparation of glimepiride. (2005).
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Reddit. Chromotography with free amines? : r/chemhelp. (2022). Available from: [Link]
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Science Forums. Amine purification. (2011). Available from: [Link]
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University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available from: [Link]
-
ResearchGate. Purification of organic hydrochloride salt? (2017). Available from: [Link]
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A Comparative Guide to the Spectral Analysis of Cis- and Trans-4-Methylcyclohexylamine Isomers
For researchers, scientists, and professionals in drug development, the precise structural elucidation of stereoisomers is a foundational requirement for establishing structure-activity relationships (SAR) and ensuring the purity and efficacy of pharmaceutical compounds. The isomers of 4-methylcyclohexylamine, a common building block in medicinal chemistry, present a classic case study in the application of routine spectral methods to differentiate between diastereomers.[1] This guide provides an in-depth comparison of the spectral characteristics of cis- and trans-4-methylcyclohexylamine, grounded in the principles of conformational analysis, and offers practical, field-proven experimental protocols.
The Decisive Role of Stereochemistry in Spectral Signatures
The key to distinguishing between the cis and trans isomers of 4-methylcyclohexylamine lies in the differing steric and electronic environments of the amine and methyl substituents, which are dictated by the stable chair conformations of the cyclohexane ring.
The trans isomer predominantly exists in a single, stable conformation where both the methyl and amino groups occupy equatorial positions (diequatorial). This arrangement minimizes steric strain, particularly the unfavorable 1,3-diaxial interactions.[2]
Conversely, the cis isomer exists as a mixture of two rapidly interconverting chair conformations. In one conformer, the methyl group is axial and the amino group is equatorial (axial-equatorial), while in the other, the amino group is axial and the methyl group is equatorial (equatorial-axial). The equilibrium between these two conformers is a critical factor influencing its averaged spectral properties.
Caption: Workflow for NMR spectroscopic analysis.
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)
Caption: Workflow for GC-MS analysis.
Conclusion
The differentiation of cis- and trans-4-methylcyclohexylamine is reliably achieved through a combination of spectroscopic techniques, with ¹H NMR being the most definitive method. The analysis of chemical shifts and, more importantly, the coupling patterns of the C1 proton provides unambiguous evidence of the substituent's orientation as axial or equatorial, thereby identifying the isomer. ¹³C NMR offers valuable complementary data, while IR provides a characteristic fingerprint. Although MS is essential for determining molecular weight and elemental composition, its utility in distinguishing these specific stereoisomers is limited. By understanding the fundamental principles of conformational analysis and applying the robust protocols outlined here, researchers can confidently elucidate the structure of these and similar substituted cyclohexane systems.
References
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1H and 13C NMR spectra were measured on a Bruker 500 MHz NMR spectrometer using TMS as the internal standard. High resolution ma - Figshare. (n.d.). Retrieved January 2, 2026, from [Link]
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4,4'-methylenebiscyclohexylamine(cis and trans) - Optional[FTIR] - Spectrum. (n.d.). SpectraBase. Retrieved January 2, 2026, from [Link]
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Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. (n.d.). The Royal Society of Chemistry. Retrieved January 2, 2026, from [Link]
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4-METHYLCYCLOHEXYLAMINE, CIS-. (n.d.). precisionFDA. Retrieved January 2, 2026, from [Link]
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Spectroscopy of Amines. (2024). Chemistry LibreTexts. Retrieved January 2, 2026, from [Link]
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Cyclohexanamine, N-methyl-. (n.d.). NIST WebBook. Retrieved January 2, 2026, from [Link]
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Cyclohexanamine, 4,4'-methylenebis-. (n.d.). NIST WebBook. Retrieved January 2, 2026, from [Link]
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Cyclohexylamine at BMRB. (n.d.). BMRB. Retrieved January 2, 2026, from [Link]
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Conformational Analysis of Macrocycles: Finding What Common Search Methods Miss. (2009). ResearchGate. Retrieved January 2, 2026, from [Link]
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Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives. (2013). Scientific & Academic Publishing. Retrieved January 2, 2026, from [Link]
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13C NMR Spectrum (1D, 1000 MHz, D2O, predicted) (HMDB0031404). (n.d.). Human Metabolome Database. Retrieved January 2, 2026, from [Link]
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13C NMR SDBS-NMR-CDS-03-347. (n.d.). SDBS. Retrieved January 2, 2026, from [Link]
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A Comparative Economic Analysis of Synthetic Routes to Trans-4-Methylcyclohexanamine Hydrochloride
Abstract
Trans-4-Methylcyclohexanamine hydrochloride is a critical chemical intermediate, most notably serving as an indispensable building block in the synthesis of the widely used antidiabetic drug, Glimepiride.[1] The economic viability of producing such active pharmaceutical ingredients (APIs) is intrinsically linked to the efficiency, scalability, and cost-effectiveness of the synthetic routes used to produce their precursors. This guide provides a detailed economic and technical comparison of the primary industrial and laboratory-scale syntheses of this compound. We will dissect each pathway, evaluating them on metrics including raw material cost, process complexity, stereoselectivity, yield, safety, and environmental impact. This analysis is designed to equip researchers, process chemists, and sourcing managers with the critical data needed to make informed decisions for both research and manufacturing contexts.
Overview of Primary Synthetic Strategies
The synthesis of this compound predominantly originates from two commercially viable starting materials: p-toluidine and 4-methylcyclohexanone. Several distinct chemical transformations can be employed, each presenting a unique profile of advantages and challenges. The choice of route is often a strategic decision balancing upfront raw material costs against operational complexity and the critical challenge of achieving high stereoselectivity for the desired trans isomer.
Caption: High-level overview of the primary synthetic pathways to the target compound.
Route 1: Catalytic Hydrogenation of p-Toluidine
This is the most prevalent industrial method for producing 4-methylcyclohexylamine isomers.[2] The process involves the direct hydrogenation of the aromatic ring of p-toluidine. The primary challenge and focus of process optimization in this route is maximizing the yield of the trans isomer over the cis isomer.
Reaction Scheme:
(Self-generated image, not from search)
Mechanistic Rationale & Experimental Choices:
The choice of catalyst is paramount in this synthesis. Ruthenium (Ru) and Rhodium (Rh) catalysts are highly effective for aniline hydrogenation.[2][3][4] Ruthenium, often supported on carbon (Ru/C), is frequently selected for industrial applications due to its high activity and relatively lower cost compared to Rhodium.
The stereochemical outcome (trans:cis ratio) is heavily influenced by reaction conditions and catalyst modifications. The hydrogenation mechanism involves the stepwise addition of hydrogen to the aromatic ring adsorbed on the catalyst surface. The trans product is thermodynamically more stable. To increase selectivity, alkali hydroxides (e.g., LiOH, NaOH) are often added as promoters.[3][5] These promoters modify the catalyst surface, influencing the adsorption orientation of the p-toluidine and reaction intermediates, which in turn favors the formation of the thermodynamically preferred trans isomer and reduces the formation of dicyclohexylamine byproducts.[3][5]
Experimental Protocol: Ruthenium-Catalyzed Hydrogenation
-
Reactor Setup: A high-pressure autoclave reactor is charged with p-toluidine (100 parts by weight), a solvent such as methanol or THF, 5% Ruthenium on carbon catalyst (1-5 parts by weight), and an alkali hydroxide promoter like sodium hydroxide (0.4-7.2 parts by weight).[5]
-
Hydrogenation: The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen gas to 50-100 atm. The mixture is heated to 100-150°C with vigorous stirring.
-
Reaction Monitoring: The reaction is monitored by observing hydrogen uptake. The reaction is typically complete within 4-8 hours.
-
Workup: After cooling and depressurization, the catalyst is removed by filtration. The solvent is then removed under reduced pressure to yield a mixture of cis- and trans-4-methylcyclohexylamine.
-
Isolation of Trans Isomer: The crude amine mixture is dissolved in a suitable solvent (e.g., methanol, acetone).[6] Concentrated hydrochloric acid is added dropwise to adjust the pH to 1-2, precipitating the hydrochloride salt.[6] The desired this compound is selectively isolated through fractional crystallization, leveraging its lower solubility compared to the cis isomer in specific solvent systems. The molar yield of the isolated trans product can reach 65% or higher with this method.[6]
Route 2: Reductive Amination of 4-Methylcyclohexanone
This method offers a direct route from a readily available ketone and is a staple of amine synthesis.[2] It can be performed under various conditions, from high-pressure catalytic hydrogenation to ambient conditions using chemical reducing agents.
Reaction Scheme:
(Self-generated image, not from search)
Mechanistic Rationale & Experimental Choices:
The reaction proceeds via the formation of an imine or enamine intermediate from the reaction of 4-methylcyclohexanone with an ammonia source. This intermediate is then reduced in situ to the final amine.[2] The choice of reducing agent and catalyst significantly impacts the stereoselectivity.
-
Catalytic Hydrogenation: Using H₂ gas with catalysts like Raney Nickel or Platinum on carbon (Pt/C) is common.[2] These conditions can be tuned to favor one isomer, though mixtures are common.
-
Chemical Reduction: Reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) are milder and often used for lab-scale synthesis. They are more selective than NaBH₄, as they preferentially reduce the protonated iminium ion over the starting ketone. The use of NaBH₃CN in methanol is a well-established procedure.[7]
Biocatalytic reductive amination using enzymes like reductive aminases (RedAms) is an emerging green alternative that can offer very high enantioselectivity under mild conditions, though the cost of the enzyme can be a significant factor.[8][9]
Experimental Protocol: Reductive Amination with NaBH₃CN
-
Imine Formation: 4-methylcyclohexanone (1.0 eq) is dissolved in methanol. An excess of an ammonia source, such as ammonium acetate or a solution of ammonia in methanol, is added. The mixture is stirred at room temperature for 30-60 minutes to allow for the formation of the imine intermediate.
-
Reduction: Sodium cyanoborohydride (NaBH₃CN) (approx. 1.5 eq) is added portion-wise to the stirred solution. The reaction is typically stirred at room temperature for 12-24 hours.
-
Workup: The reaction is quenched by the careful addition of aqueous HCl to destroy excess reducing agent. The solvent is removed under reduced pressure. The residue is taken up in water and washed with an organic solvent (e.g., diethyl ether) to remove unreacted ketone.
-
Isolation: The aqueous layer is basified with concentrated NaOH to a pH >12 and extracted multiple times with an organic solvent (e.g., dichloromethane). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to yield the free amine mixture.
-
Hydrochloride Formation: The resulting amine is converted to its hydrochloride salt and purified by crystallization as described in Route 1.
Other Synthetic Routes
While less common for large-scale production, other named reactions can be used to synthesize the target molecule, often starting from derivatives of 4-methylcyclohexane.
-
Hofmann Rearrangement: This reaction converts a primary amide into a primary amine with one fewer carbon atom.[10] It involves treating trans-4-methylcyclohexanecarboxamide with bromine and a strong base.[11][12] While effective, it requires the synthesis of the amide precursor and uses stoichiometric amounts of bromine, which can be undesirable at scale.
-
Leuckart-Wallach Reaction: This is a specific type of reductive amination that uses ammonium formate or formamide as both the nitrogen source and the reducing agent, typically requiring high temperatures (120-185°C).[13][14][15] While it avoids the use of metal catalysts or expensive hydrides, the harsh conditions can lead to byproducts, and yields can be variable.[15][16]
-
Curtius Rearrangement: A patent describes a method starting from trans-4-methylcyclohexanecarboxylic acid, which is treated with sodium azide and a protonic acid to form an isocyanate intermediate via an acyl azide, which is then hydrolyzed to the amine.[17] This route offers good stereochemical control as it starts with the trans-acid. However, the use of sodium azide poses significant safety and handling challenges due to its explosive nature and high toxicity, making it less favorable for industrial production.[17]
Comparative Analysis
The selection of an optimal synthesis route is a multi-faceted decision. The following table summarizes the key performance and economic indicators for the most viable pathways.
| Feature | Route 1: Catalytic Hydrogenation | Route 2: Reductive Amination | Route 3: Curtius Rearrangement |
| Starting Material | p-Toluidine | 4-Methylcyclohexanone | trans-4-Methylcyclohexanecarboxylic acid |
| Key Reagents | H₂, Ru/C or Rh/C, NaOH | NH₃, H₂/Raney Ni or NaBH₃CN | Sodium Azide (NaN₃), H₂SO₄ |
| Typical Overall Yield | 60-75% (isolated trans)[6] | 50-70% | ~85% (reported total)[17] |
| trans:cis Selectivity | Moderate to Good (tunable) | Substrate/Reagent Dependent | Excellent (stereoretentive) |
| Est. Raw Material Cost | Low to Moderate | Moderate | High (due to azide) |
| Process Scalability | Excellent | Good | Poor (due to safety concerns) |
| Key Advantages | Low-cost starting material, well-established for industrial scale. | Milder lab-scale options available, direct conversion from ketone. | High stereoselectivity, high reported yield. |
| Key Disadvantages | High pressure/temperature, requires stereoisomer separation. | Cost of chemical reducing agents, potential for byproduct formation. | Extreme hazard (azide), toxic reagents, waste disposal issues.[17] |
Economic & Process Workflow Comparison
Caption: Comparative workflow for the two primary industrial synthesis routes.
Conclusion and Recommendations
For large-scale industrial production , the catalytic hydrogenation of p-toluidine (Route 1) remains the most economically viable pathway. Its primary advantages are the low cost of the starting material and the high throughput achievable in standard high-pressure reactors. While it requires a dedicated step for isomer separation, process optimization with alkali promoters can significantly improve the trans-selectivity, making the purification more efficient.[5][6] The ability to recycle the precious metal catalyst is also a key economic driver at scale.
For laboratory-scale synthesis or applications where high-pressure equipment is unavailable , the reductive amination of 4-methylcyclohexanone using chemical hydrides (Route 2) offers a more practical alternative. It provides greater flexibility and avoids the capital cost and safety considerations of high-pressure hydrogenation. While the raw material costs are generally higher, the operational simplicity makes it well-suited for research and development or the production of smaller quantities.
The Curtius and Hofmann rearrangement routes , while chemically elegant and potentially offering high stereoselectivity, are largely unsuitable for commercial production due to the use of hazardous reagents (sodium azide, bromine) and unfavorable process mass intensity. The associated safety, handling, and waste disposal costs far outweigh the benefits of their stereochemical control for a molecule of this scale.
Ultimately, the choice of synthesis is a strategic one. For bulk manufacturing where minimizing cost per kilogram is the primary driver, optimizing the hydrogenation of p-toluidine is the clear path forward. For agile, smaller-scale needs, reductive amination provides a robust and accessible solution.
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Chen, F., et al. (2020). Economy Assessment for the Chiral Amine Production with Comparison of Reductive Amination and Transamination Routes by Multi-Enzyme System. MDPI. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of trans-4-Methylcyclohexylamine Hydrochloride in Pharmaceutical Synthesis. Retrieved from [Link]
- Google Patents. (n.d.). KR100722981B1 - Method for producing trans-4-methylcyclohexylamine by catalytic hydrogenation.
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Wikipedia. (n.d.). Cyclohexylamine. Retrieved from [Link]
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WOBO Scientific. (n.d.). Cyclohexylamine Catalyst. Retrieved from [Link]
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- Google Patents. (n.d.). CZ2005230A3 - Novel synthesis process of trans-4-methylcyclohexylamine base and derived salts.
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ResearchGate. (2020). Economy Assessment for the Chiral Amine Production with Comparison of Reductive Amination and Transamination Routes by Multi-Enzyme System. Retrieved from [Link]
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Ataman Kimya. (n.d.). CYCLOHEXYLAMINE. Retrieved from [Link]
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Organic Syntheses. (n.d.). N,N-Dimethylcyclohexylamine. Retrieved from [Link]
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Wikipedia. (n.d.). Leuckart reaction. Retrieved from [Link]
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ResearchGate. (n.d.). Labor cost estimation of reductive amination. Retrieved from [Link]
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MDPI. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Retrieved from [Link]
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Core. (n.d.). Preparation of Aliphatic Amines by the Leuckart Reaction. Retrieved from [Link]
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Bryan Research & Engineering, LLC. (n.d.). Amine-based gas-sweetening processes prove economically more viable than the Benfield HiPure process. Retrieved from [Link]
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Wikipedia. (n.d.). Hofmann rearrangement. Retrieved from [Link]
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PubChem. (n.d.). 4-Methylcyclohexylamine. Retrieved from [Link]
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ResearchGate. (n.d.). Molar fractions against time for the hydrogenation of p-toluidine using LiOH modifiedRu/CNT as catalyst. Retrieved from [Link]
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ResearchGate. (2025). Syntheses and analytical characterizations of N-alkyl-arylcyclohexylamines. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Cross-Validation of Analytical Results for trans-4-Methylcyclohexanamine Hydrochloride
In the landscape of pharmaceutical development, the rigorous characterization of intermediates is as critical as that of the final active pharmaceutical ingredient (API). trans-4-Methylcyclohexanamine hydrochloride, a key intermediate in the synthesis of the antidiabetic drug glimepiride, demands precise and accurate analytical oversight to ensure the purity, safety, and efficacy of the final drug product. This guide provides an in-depth, objective comparison of analytical methodologies for the comprehensive analysis of this compound, grounded in established principles of analytical method validation.
The primary analytical challenges associated with this compound are the determination of its purity, the quantification of its geometric isomer (cis-4-methylcyclohexanamine hydrochloride), and the detection of other potential process-related impurities and degradation products. This guide will explore the application of Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy for these purposes. The experimental protocols provided are designed to be self-validating, adhering to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines and United States Pharmacopeia (USP) General Chapter <1225>.[1][2]
The Analytical Imperative: Why Cross-Validation Matters
Cross-validation of analytical results using orthogonal methods is a cornerstone of robust pharmaceutical quality control. Each analytical technique possesses unique principles of separation and detection, offering a multi-faceted view of the sample. By employing multiple methods, we can be confident that the observed results are a true reflection of the sample's quality and not an artifact of a particular analytical technique. This approach is essential for building a comprehensive impurity profile and ensuring the consistency of the manufacturing process.
Potential Impurities in this compound
A thorough understanding of the synthetic route is paramount to identifying potential impurities. A common synthesis pathway involves the reductive amination of 4-methylcyclohexanone. Based on this, the primary process-related impurities are likely to be:
-
cis-4-Methylcyclohexanamine: The geometric isomer of the target compound.
-
4-Methylcyclohexanone: Unreacted starting material.
-
Residual Solvents: From the reaction and purification steps.
-
By-products of the reduction: Such as 4-methylcyclohexanol.
This guide will focus on the first two as key impurities to be monitored.
Gas Chromatography-Mass Spectrometry (GC-MS): A High-Sensitivity Approach
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For primary amines like trans-4-methylcyclohexanamine, derivatization is often employed to improve chromatographic peak shape and thermal stability.
Experimental Protocol: GC-MS with Derivatization
1. Sample Preparation and Derivatization:
- Accurately weigh approximately 25 mg of this compound reference standard and sample into separate 10 mL volumetric flasks.
- Dissolve in 5 mL of methanol and dilute to volume with the same solvent.
- To 1 mL of each solution in a vial, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
- Cap the vials and heat at 70°C for 30 minutes.
2. GC-MS Conditions:
- Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
- Inlet Temperature: 250°C.
- Carrier Gas: Helium at a constant flow of 1.2 mL/min.
- Oven Temperature Program:
- Initial temperature: 80°C, hold for 2 minutes.
- Ramp to 200°C at 10°C/min, hold for 5 minutes.
- MS Transfer Line Temperature: 280°C.
- Ion Source Temperature: 230°C.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Scan Range: m/z 40-450.
Rationale for Experimental Choices
The choice of BSTFA as a derivatizing agent is based on its reactivity with primary amines to form less polar and more volatile trimethylsilyl (TMS) derivatives, which exhibit excellent chromatographic behavior. The DB-5ms column is a versatile, low-polarity column suitable for a wide range of compounds. The temperature program is designed to ensure good separation of the derivatized analyte from potential impurities like the cis-isomer and unreacted ketone.
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of trans-4-Methylcyclohexanamine Hydrochloride
Authored for Researchers, Scientists, and Drug Development Professionals
In the fast-paced environment of scientific research and pharmaceutical development, the lifecycle of a chemical reagent extends far beyond its use in an experiment. The final step—disposal—is a critical juncture where safety, regulatory compliance, and environmental stewardship converge. This guide provides a detailed, authoritative protocol for the proper disposal of trans-4-Methylcyclohexanamine hydrochloride (CAS No. 33483-65-7), a common intermediate in pharmaceutical synthesis.[1][2] As laboratory professionals, our responsibility is not only to innovate but also to ensure that our work does not compromise the safety of our colleagues or the health of our environment. This document moves beyond a simple checklist to explain the scientific rationale behind each procedural step.
Core Principle: Mandatory Hazardous Waste Segregation
This compound must be treated as hazardous chemical waste . Under no circumstances should it be disposed of in the regular trash or discharged into the sanitary sewer system.[3][4]
The rationale for this directive is rooted in the chemical's inherent properties:
-
Corrosivity: As an amine hydrochloride salt, it can cause severe skin burns and serious eye damage.[4] Disposing of it down the drain can corrode plumbing infrastructure and create unforeseen reactions in the wastewater system.
-
Aquatic Toxicity: The free amine form is very toxic to aquatic life with long-lasting effects.[5] Environmental release can cause significant harm to ecosystems.[3][4]
-
Reactivity: During thermal decomposition, such as in a fire, it can release toxic and irritating gases, including nitrogen oxides, carbon oxides, and hydrogen chloride.[4]
Adherence to this core principle is the foundation of a safe and compliant disposal process. All subsequent steps are designed to manage and contain these hazards effectively.
Hazard Profile and Essential Safety Data
A comprehensive understanding of a chemical's hazard profile is non-negotiable. This knowledge informs every aspect of its handling, from initial use to final disposal.
| Hazard Classification | Description | Source |
| GHS Pictograms | Danger | [4] |
| Hazard Statements | H314: Causes severe skin burns and eye damage.H318: Causes serious eye damage.H302: Harmful if swallowed.H410: Very toxic to aquatic life with long lasting effects. | [4][5] |
| Incompatibilities | Strong oxidizing agents, strong acids, and strong alkalis. | [4][5] |
| Hazardous Decomposition | Under fire conditions, may produce carbon oxides, hydrogen chloride, and nitrogen oxides. | [4] |
Step-by-Step Disposal Protocol
This protocol provides a systematic approach to ensure the safe and compliant disposal of this compound from the laboratory bench to its final collection point.
Step 1: Don Appropriate Personal Protective Equipment (PPE)
Before handling the waste container, ensure you are wearing the appropriate PPE. This is your primary line of defense against direct chemical exposure.
-
Eye Protection: Wear chemical safety goggles or a face shield.[4] Standard safety glasses are insufficient to protect against splashes.
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile). Inspect gloves for any signs of degradation or puncture before use.
-
Body Protection: A standard laboratory coat is required to protect against skin contact.[4]
Causality: The hydrochloride salt is corrosive and can cause severe burns upon contact.[4] The correct PPE prevents accidental skin and eye exposure during waste handling and consolidation.
Step 2: Waste Segregation
Proper segregation prevents dangerous chemical reactions within a waste container.
-
Identify the Waste Stream: This chemical belongs to the corrosive solid amine waste stream.
-
Prevent Co-mingling: Do not mix this waste with incompatible materials such as strong oxidizing agents (e.g., nitric acid, permanganates) or strong bases.[3][6] Mixing an amine salt with a strong base can liberate the more volatile and potentially flammable free amine.
Step 3: Containerization
The integrity of the waste container is crucial for safe storage and transport.
-
Select a Compatible Container: Use a dedicated, leak-proof container made of a material compatible with the chemical, such as high-density polyethylene (HDPE).
-
Ensure Good Condition: The container must have a tightly sealing lid to prevent the release of fumes.[3] Never use a container that is damaged or cannot be securely closed.
-
Keep Container Closed: Except when adding waste, the container must remain sealed.
Step 4: Labeling the Waste Container
Accurate and clear labeling is a federal regulatory requirement and is essential for the safety of all personnel who may handle the container.[7][8]
-
Initial Labeling: As soon as the first particle of waste enters the container, it must be labeled.[8]
-
Required Information: The label must clearly state:
-
The words "Hazardous Waste "[7]
-
The full chemical name: "This compound "
-
A clear indication of the hazards (e.g., "Corrosive," "Toxic," "Environmental Hazard")
-
The date the container was first used for accumulation.
-
Step 5: Accumulation in a Satellite Accumulation Area (SAA)
Laboratories are permitted to store hazardous waste at or near the point of generation in designated areas known as Satellite Accumulation Areas (SAAs).[7][9]
-
Designated Location: Store the labeled waste container in your lab's designated SAA.
-
Secondary Containment: Place the container within a secondary containment bin or tray to contain any potential leaks.
-
Storage Conditions: The storage area should be cool, well-ventilated, and away from direct sunlight or heat sources.[3] Crucially, it must be located away from drains or waterways.[4]
-
Quantity Limits: Do not accumulate more than 55 gallons of hazardous waste in an SAA.[8][9]
Step 6: Final Disposal via Authorized Channels
The final step is to transfer the waste to trained professionals for proper disposal.
-
Contact EHS: When the container is full or you are ready for a pickup, contact your institution's Environmental Health and Safety (EHS) office or the designated hazardous waste contractor.[3][10]
-
Provide Information: Be prepared to provide the information from the waste label to the disposal personnel.
-
Record Keeping: Maintain any records of waste disposal as required by your institution and local regulations.[3]
Trustworthiness: This multi-step process creates a self-validating system. Each step, from PPE to final pickup, is designed to contain the hazard, comply with regulations, and ensure a clear chain of custody for the waste material.
Emergency Protocol: Managing Spills
In the event of an accidental spill, a swift and correct response is critical to mitigate exposure and environmental contamination.
-
Alert & Secure: Alert personnel in the immediate area and restrict access.
-
Assess the Risk: For a small, manageable spill, proceed with cleanup. For a large or unmanageable spill, evacuate the area and contact your institution's emergency response team.
-
Don PPE: Wear, at a minimum, a lab coat, chemical-resistant gloves, and safety goggles.[4]
-
Contain & Absorb: Cover the spill with an inert, non-combustible absorbent material such as sand, diatomite, or a universal binder.[4][5] Do not use combustible materials like paper towels as the primary absorbent.
-
Collect Waste: Carefully sweep or scoop the absorbed material and place it into a new, properly labeled hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly. The cleaning materials and rinsate must also be collected as hazardous waste.
-
Dispose: Seal and label the container and manage it according to the disposal protocol outlined above.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper handling and disposal of waste containing this compound.
Caption: Decision workflow for the disposal of this compound.
Regulatory Framework
The procedures outlined in this guide are based on regulations established by major governing bodies to ensure safety and environmental protection. Key regulations include:
-
Resource Conservation and Recovery Act (RCRA): Enacted by the U.S. Environmental Protection Agency (EPA), RCRA governs the management of hazardous waste from "cradle-to-grave."[11] The guidelines for waste characterization, labeling, and disposal fall under this act.
-
OSHA Laboratory Standard: The Occupational Safety and Health Administration's standard on "Occupational Exposure to Hazardous Chemicals in Laboratories" (29 CFR 1910.1450) requires employers to implement a Chemical Hygiene Plan, which includes procedures for safe handling and disposal of hazardous materials.[11]
-
State and Local Regulations: Waste generators must consult state and local hazardous waste regulations to ensure complete and accurate classification and disposal, as these can be more stringent than federal rules.[4]
By adhering to this comprehensive guide, laboratory professionals can confidently manage this compound waste, ensuring a safe working environment, maintaining regulatory compliance, and upholding their commitment to environmental responsibility.
References
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Amine Disposal For Businesses. Collect and Recycle.
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trans-4-Methyl-cyclohexylamine HCl Safety Data Sheet. AK Scientific, Inc.
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Chapter: 11 Safety Laws and Standards Pertinent to Laboratories. National Research Council. 2011. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. Washington, DC: The National Academies Press.
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4-Methyl-cyclohexylamine; hydrochloride | Drug Information. PharmaCompass.com.
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A Senior Application Scientist's Guide to the Safe Handling of trans-4-Methylcyclohexanamine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
In the dynamic landscape of pharmaceutical research and development, the safe handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the operational use and disposal of trans-4-Methylcyclohexanamine hydrochloride. As your partner in laboratory safety, we aim to provide value beyond the product itself, building a foundation of trust through technical expertise and a commitment to your well-being.
Understanding the Risks: A Proactive Approach to Safety
This compound is a valuable reagent in organic synthesis; however, its hazardous nature necessitates a thorough understanding of its potential risks to ensure the safety of laboratory personnel.[1] This compound is classified as causing severe skin burns and serious eye damage.[2] Exposure can result in inflammation, itching, scaling, reddening, or blistering of the skin.[2] Eye contact can lead to redness, pain, or severe damage.[2] Inhalation may cause irritation to the respiratory system.[1][2]
A proactive approach to safety begins with a comprehensive understanding of these hazards. This knowledge forms the basis for the subsequent selection of appropriate personal protective equipment (PPE) and the implementation of safe handling and disposal procedures.
Core Directive: Personal Protective Equipment (PPE)
The selection of appropriate PPE is the most critical line of defense against accidental exposure. The following table outlines the minimum PPE requirements for various laboratory operations involving this compound.
| Laboratory Operation | Required Personal Protective Equipment | Rationale |
| Weighing and Aliquoting (Solid) | - Chemical splash goggles with side shields- Nitrile gloves (double-gloving recommended)- Lab coat- N95 respirator | - Goggles protect against airborne particles and accidental splashes.[2][3]- Double-gloving minimizes the risk of exposure through tears or punctures.[4]- A lab coat protects the skin and personal clothing from contamination.[2]- A respirator is essential to prevent inhalation of fine dust particles.[3] |
| Dissolving and Solution Handling | - Chemical splash goggles with side shields- Nitrile gloves (double-gloving recommended)- Lab coat | - Protects against splashes of the corrosive solution.[2][3]- Prevents skin contact with the solution.[2][3]- Shields underlying clothing from contamination.[2] |
| Reaction Setup and Monitoring | - Chemical splash goggles with side shields- Nitrile gloves (double-gloving recommended)- Lab coat- Face shield (if splash potential is high) | - Essential for protecting the eyes from splashes during transfers and mixing.[2][3]- Critical for preventing skin contact.[2][3]- Standard laboratory practice for chemical handling.[2]- Provides an additional layer of protection for the entire face. |
| Waste Disposal | - Chemical splash goggles with side shields- Nitrile gloves (double-gloving recommended)- Lab coat | - Protects eyes from splashes during the disposal process.[2][3]- Prevents skin contact with contaminated materials.[2][3]- Protects clothing from contamination.[2] |
A Note on Glove Selection: While nitrile gloves are generally recommended, it is crucial to consult the glove manufacturer's compatibility data for the specific solvent being used. Always inspect gloves for any signs of degradation or puncture before and during use. Change gloves frequently, and immediately if they become contaminated.[4]
Operational Plan: Step-by-Step Handling Procedures
Adherence to a standardized operational plan minimizes the risk of exposure and ensures a safe working environment.
Preparation and Weighing:
-
Designated Area: Conduct all weighing and handling of solid this compound within a designated area, such as a chemical fume hood or a ventilated enclosure, to control airborne dust.[3]
-
Don PPE: Before handling the chemical, don the appropriate PPE as outlined in the table above.
-
Minimize Dust: Handle the solid material carefully to minimize the generation of dust.[2]
-
Clean-Up: Immediately clean up any spills using a scoop or brush and place the material in a designated waste container.
Solution Preparation and Use:
-
Ventilation: Always work within a properly functioning chemical fume hood when preparing and using solutions of this compound.[2][3]
-
Controlled Addition: When dissolving, add the solid to the solvent slowly and in a controlled manner to prevent splashing.
-
Avoid Inhalation: Do not breathe fumes or vapors from the solution.[2]
-
Secure Containers: Keep all containers of this compound and its solutions tightly closed when not in use.[2][3]
Emergency Response: Spill and Exposure Protocols
In the event of a spill or accidental exposure, a swift and informed response is critical.
Spill Response Workflow
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
